molecular formula C14H12N2 B092831 2-(4-methylphenyl)-1H-benzimidazole CAS No. 120-03-6

2-(4-methylphenyl)-1H-benzimidazole

Número de catálogo: B092831
Número CAS: 120-03-6
Peso molecular: 208.26 g/mol
Clave InChI: YJSWQFYMPODDTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methylphenyl)-1H-benzimidazole is a prominent benzimidazole derivative that serves as a key intermediate in developing molecules of pharmaceutical interest and advanced materials. Its structure, confirmed by single-crystal X-ray studies, reveals a non-coplanar arrangement where the benzimidazole and tolyl groups form a dihedral angle of 27.5°, with the crystal lattice stabilized by N–H···N hydrogen bonds and π–π stacking interactions . In pharmaceutical research, benzimidazole derivatives like this compound exhibit significant broad-spectrum biological activities. They have been studied for their potent activity against several viruses, including HIV, herpes (HSV-1), influenza, and human cytomegalovirus (HCMV) . Furthermore, structurally related 2-substituted benzimidazoles have demonstrated potent anti-anxiety activity in preclinical models, highlighting the therapeutic potential of this chemical scaffold . The compound also functions as a valuable precursor in organic synthesis and as a ligand for preparing iridium(III) complexes used in highly efficient organic light-emitting devices (OLEDs) and electroluminescent materials . A common and efficient synthesis, adaptable for this compound, involves the condensation of o-phenylenediamine with p-tolualdehyde, often facilitated by catalysts such as ammonium salts or under oxidative conditions . This product is intended For Research Use Only (RUO) and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWQFYMPODDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352407
Record name 2-p-Tolyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-03-6
Record name 2-p-Tolyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methylphenyl)-1H-benzimidazole, a key scaffold in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes in the laboratory.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic compound formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The 2-substituted benzimidazoles, in particular, are a focal point of extensive research due to their versatile therapeutic potential.[2] This guide will focus on a specific, yet representative member of this class: this compound.

Part 1: Synthesis of this compound

The most prevalent and efficient method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[2][4] This approach, broadly categorized under Phillips-Ladenburg and Weidenhagen type reactions, offers a straightforward pathway to the desired product.[3][4][5][6]

Reaction Principle: The Phillips-Ladenburg Condensation

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 4-methylbenzaldehyde (p-tolualdehyde). The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzimidazole product. The use of a catalyst is often employed to enhance the reaction rate and yield under milder conditions.[2]

Reaction Mechanism

The mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of 4-methylbenzaldehyde, followed by dehydration to form a Schiff base. The second amino group then attacks the imine carbon, leading to a dihydrobenzimidazole intermediate. Finally, an oxidative aromatization step, often facilitated by air or a mild oxidizing agent, affords the stable this compound.

Synthesis_Mechanism Reactants o-phenylenediamine + 4-methylbenzaldehyde Intermediate1 Schiff Base Intermediate Reactants->Intermediate1 Condensation (-H2O) Intermediate2 Dihydrobenzimidazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Oxidation (-H2)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Practical Approach

This protocol describes a robust and commonly used method for the synthesis of this compound using ammonium chloride as an accessible and environmentally benign catalyst.[7]

Materials:

  • o-phenylenediamine

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 4-methylbenzaldehyde (1.0 mmol) in ethanol.

  • Add a catalytic amount of ammonium chloride (e.g., 10 mol%).

  • Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.

  • Ammonium Chloride as Catalyst: Acts as a mild Lewis acid to activate the carbonyl group of the aldehyde, facilitating the initial condensation step. It is also an inexpensive and relatively safe catalyst.[7]

  • Recrystallization: A crucial step for purification, removing unreacted starting materials and by-products to yield a product of high purity suitable for further applications.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Overall Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants o-phenylenediamine + 4-methylbenzaldehyde Reaction Catalytic Condensation (e.g., NH4Cl, Ethanol, Reflux) Reactants->Reaction Isolation Precipitation & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification MP Melting Point Purification->MP IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS Final_Product Pure 2-(4-methylphenyl) -1H-benzimidazole MP->Final_Product IR->Final_Product NMR->Final_Product MS->Final_Product

Caption: Workflow from synthesis to characterization of the target compound.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.26 g/mol [8]
AppearanceYellowish or white solid/crystals[9]
Melting Point265-278 °C[10][11]
Spectroscopic Data

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3449N-H stretching of the imidazole ring[9]
~3024Aromatic C-H stretching[10]
~2923-2965Aliphatic C-H stretching of the methyl group[9][10]
~1623C=N stretching of the imidazole ring[9]
~1575C=C aromatic ring stretching[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The spectra are typically recorded in DMSO-d₆.

¹H NMR Data: [9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.83Singlet (broad)1HN-H of imidazole
~8.08Doublet2HAromatic protons ortho to the imidazole ring on the p-tolyl group
~7.58Multiplet2HAromatic protons of the benzimidazole ring
~7.37Doublet2HAromatic protons meta to the imidazole ring on the p-tolyl group
~7.20Multiplet2HAromatic protons of the benzimidazole ring
~2.39Singlet3H-CH₃ protons

¹³C NMR Data: [9]

Chemical Shift (δ, ppm)Assignment
~151.84C=N of imidazole
~140.04Quaternary carbon of the p-tolyl group attached to the methyl group
~129.98Aromatic CH of the p-tolyl group
~127.90Quaternary carbon of the p-tolyl group attached to the imidazole ring
~126.87Aromatic CH of the p-tolyl group
~122.43Aromatic CH of the benzimidazole ring
~21.44-CH₃ carbon

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

m/zAssignment
209[M+H]⁺ (protonated molecular ion)[9][10]
208[M]⁺ (molecular ion)[12]

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis and comprehensive characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare and validate this important heterocyclic compound for further investigation in various fields, particularly in the realm of drug discovery and development. The provided spectral data serves as a benchmark for the successful synthesis and purification of the target molecule.

References

Spectroscopic Characterization of 2-(4-methylphenyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(4-methylphenyl)-1H-benzimidazole. As a pivotal scaffold in medicinal chemistry and materials science, the unambiguous structural confirmation of this benzimidazole derivative is a prerequisite for any downstream application. This document is designed for researchers, scientists, and drug development professionals, providing not just raw data, but a cohesive narrative on the principles and practicalities of its analysis. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—exploring the causality behind the experimental data and offering field-proven insights into data acquisition and interpretation. Our approach is rooted in the principle of self-validating protocols, ensuring that the data you acquire is both accurate and reliable.

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine and 4-methylbenzaldehyde[1][2]. This straightforward synthesis provides a reliable source of the material for which the following spectroscopic validation is essential.

Molecular Structure and Analysis Workflow

The structural elucidation of a synthesized compound is a multi-faceted process. No single technique provides a complete picture; rather, it is the synergy between different spectroscopic methods that affords definitive characterization. The workflow we will follow is a logical progression from confirming the carbon-hydrogen framework and functional groups to determining the exact mass.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Syn Condensation Reaction (o-phenylenediamine + 4-methylbenzaldehyde) NMR NMR Spectroscopy (¹H & ¹³C) - Structural Framework - Connectivity Syn->NMR Purified Product IR IR Spectroscopy - Functional Group ID (N-H, C=N, Ar-H) Syn->IR Purified Product MS Mass Spectrometry - Molecular Weight - Formula Confirmation Syn->MS Purified Product Confirm Structural Confirmation of This compound NMR->Confirm IR->Confirm MS->Confirm G cluster_frag Proposed ESI-MS/MS Fragmentation M [M+H]⁺ m/z = 209 F1 [M+H - H]⁺ m/z = 208 M->F1 - H• F2 [M+H - HCN]⁺ m/z = 182 M->F2 - HCN F3 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F3 C-C cleavage

References

The Multifaceted Biological Activities of 2-(4-methylphenyl)-1H-benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows for favorable interactions with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug design. Among the vast library of benzimidazole derivatives, those bearing a 4-methylphenyl substituent at the 2-position have garnered significant attention due to their broad and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 2-(4-methylphenyl)-1H-benzimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these promising therapeutic agents.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation reaction of an o-phenylenediamine with 4-methylbenzaldehyde or its corresponding carboxylic acid. A common and efficient method involves the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an oxidizing agent or under microwave irradiation.[1] The choice of solvent and catalyst can be optimized to improve yields and purity.[2]

Conceptual Synthesis Workflow:

OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Aldehyde 4-Methylbenzaldehyde Aldehyde->Intermediate Solvent_Catalyst Solvent/Catalyst (e.g., CHCl3, NH4Cl) Solvent_Catalyst->Intermediate Product This compound Intermediate->Product Oxidative Cyclization Oxidation Oxidation/Cyclization (e.g., Na2S2O5 or microwave) Oxidation->Product

Caption: General synthesis of this compound.

II. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, targeting key components of cell division and survival.

A. Mechanism of Action
  • Tubulin Polymerization Inhibition: A primary mechanism of anticancer activity for many 2-aryl-benzimidazole derivatives is the disruption of microtubule dynamics.[5] Similar to established tubulin inhibitors like combretastatin A-4, these compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][7]

  • Topoisomerase Inhibition: Certain benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[8][9] By stabilizing the topoisomerase-DNA cleavable complex, these compounds introduce DNA strand breaks, triggering a DNA damage response and apoptotic cell death.

  • Kinase Inhibition: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, including those involved in cancer cell signaling pathways like EGFR and VEGFR.[10] Inhibition of these kinases can block downstream signaling cascades responsible for cell growth, proliferation, and angiogenesis.

Simplified Anticancer Signaling Pathway:

Benzimidazole 2-(4-methylphenyl)-1H- benzimidazole Derivative Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibits Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibits Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage Inhibition leads to DNA_Damage->Apoptosis

Caption: Anticancer mechanisms of benzimidazole derivatives.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)MDA-MB-231 (Breast)16.38[11]
2-phenylbenzimidazole derivative (38)A549 (Lung)4.47 µg/mL[12]
2-phenylbenzimidazole derivative (38)MDA-MB-231 (Breast)4.68 µg/mL[12]
2-phenylbenzimidazole derivative (40)MDA-MB-231 (Breast)3.55 µg/mL[12]
Benzimidazole-triazole hybrid (18)A549 (Lung)0.63[3]
Benzimidazole-triazole hybrid (18)MCF-7 (Breast)1.3[3]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[13][14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

III. Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[16][17]

A. Mechanism of Action

The precise antimicrobial mechanisms of these derivatives are still under investigation, but several modes of action have been proposed:

  • Inhibition of Nucleic Acid Synthesis: The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with the synthesis of microbial DNA and RNA.

  • Disruption of Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism.

  • Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)Streptococcus faecalis8[11]
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)Staphylococcus aureus4[11]
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)MRSA4[11]
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)Candida albicans64[11]
N-Alkylated-2-(4-methylphenyl)-1H-benzimidazole derivative (2g)Aspergillus niger64[11]
Benzimidazole derivative (62a)E. coli2[17]
Benzimidazole-triazole hybrid (63a)MRSA16[17]
Benzimidazole-triazole hybrid (63a)E. coli4[17]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promising anti-inflammatory properties.[18][19][20]

A. Mechanism of Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory enzymes and pathways:

  • Cyclooxygenase (COX) Inhibition: Some derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[18]

  • Inhibition of Pro-inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Neutrophil Function Modulation: Some benzimidazoles have been shown to inhibit the release of lysosomal enzymes from neutrophils, which contribute to tissue damage during inflammation.[21]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23][24]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the this compound derivative orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema:

    • Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22][23]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[23]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Start Animal Acclimatization & Grouping Admin Compound Administration (Test, Standard, Control) Start->Admin Measure_Baseline Measure Paw Volume (Baseline) Admin->Measure_Baseline Carrageenan Inject Carrageenan into Paw Measure_Timepoints Measure Paw Volume (1, 2, 3, 4, 5 hours) Carrageenan->Measure_Timepoints Measure_Baseline->Carrageenan Analysis Calculate % Inhibition of Edema Measure_Timepoints->Analysis End Results Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

V. Antiviral Activity: Combating Viral Infections

The benzimidazole scaffold is present in several clinically used antiviral drugs, and this compound derivatives have also shown potential in this area.[25][26][27]

A. Mechanism of Action

The antiviral mechanisms can vary depending on the virus and the specific derivative:

  • Inhibition of Viral Polymerase: Some benzimidazole derivatives can act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP), as seen in the case of Hepatitis C Virus (HCV).[28] They bind to an allosteric site on the enzyme, inhibiting its function.

  • Inhibition of Viral Entry and Uncoating: Interference with the initial stages of the viral life cycle, such as attachment to host cells, entry, or uncoating, is another possible mechanism.

  • Inhibition of Viral Protease: Some derivatives may inhibit viral proteases, which are essential for the processing of viral polyproteins into functional proteins.

VI. Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzimidazole derivatives, including those with a 2-(4-methylphenyl) substituent, have been reported to possess antioxidant properties.[29][30][31]

A. Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to:

  • Scavenge Free Radicals: The benzimidazole ring system can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Chelate Metal Ions: Some derivatives can chelate transition metal ions like iron and copper, which can catalyze the formation of ROS.

B. Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

These are two common and relatively simple in vitro assays to evaluate the free radical scavenging activity of compounds.[29][30][32]

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate, add different concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the SC50 (concentration required to scavenge 50% of the radicals).

ABTS Assay Protocol:

  • Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable solvent to an absorbance of 0.7-0.8 at 734 nm.

  • Add different concentrations of the test compound to the ABTS radical cation solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

VII. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects, underscore the significant potential of these derivatives in addressing a wide range of human diseases. The structure-activity relationship studies have shown that modifications at the N-1 position and on the phenyl ring can significantly influence their potency and selectivity.[33]

Future research in this area should focus on:

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways involved in the various biological activities of these compounds.

  • Lead Optimization: Systematic structural modifications can be performed to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

  • Development of Theranostic Agents: The inherent fluorescence of some benzimidazole derivatives could be exploited for the development of theranostic agents that combine therapeutic and diagnostic capabilities.[4]

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the rich pharmacology of this compound derivatives and to accelerate the discovery of novel and effective therapies.

VIII. References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. --INVALID-LINK--

  • Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. --INVALID-LINK--

  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. --INVALID-LINK--

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. --INVALID-LINK--

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. --INVALID-LINK--

  • Carrageenan-Induced Paw Edema. Bio-protocol. --INVALID-LINK--

  • 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. --INVALID-LINK--

  • Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings. PubMed. --INVALID-LINK--

  • Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. ResearchGate. --INVALID-LINK--

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. --INVALID-LINK--

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. --INVALID-LINK--

  • Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. --INVALID-LINK--

  • MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their. Bulgarian Chemical Communications. --INVALID-LINK--

  • Demonstration of the structure-activity relationship of 2-arylbenzimidazole. ResearchGate. --INVALID-LINK--

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. --INVALID-LINK--

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. NIH. --INVALID-LINK--

  • Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'. PubMed. --INVALID-LINK--

  • Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. --INVALID-LINK--

  • Design, Synthesis, and Antiviral Evaluations of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles as Nonnucleoside Analogues of 2,5,6-Trichloro-1-(β-d-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry - ACS Publications. --INVALID-LINK--

  • Benzimidazole derivatives with atypical antiinflammatory activity. PubMed. --INVALID-LINK--

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. --INVALID-LINK--

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH. --INVALID-LINK--

  • Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. --INVALID-LINK--

  • Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. Semantic Scholar. --INVALID-LINK--

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. --INVALID-LINK--

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). --INVALID-LINK--

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. --INVALID-LINK--

  • Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC - NIH. --INVALID-LINK--

  • Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. MDPI. --INVALID-LINK--

  • Minimum inhibitory concentrations (MICs) of key benzimidazole derivatives compared to standard antimicrobials. ResearchGate. --INVALID-LINK--

  • Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. --INVALID-LINK--

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. --INVALID-LINK--

  • Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. --INVALID-LINK--

  • Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC - NIH. --INVALID-LINK--

  • 2-(4-Methoxyphenyl)-1H-benzimidazole. ResearchGate. --INVALID-LINK--

  • The Chemistry of the Benzimidazoles. Chemical Reviews - ACS Publications. --INVALID-LINK--

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. --INVALID-LINK--

  • Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model. PMC - PubMed Central. --INVALID-LINK--

  • Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. University of Otago. --INVALID-LINK--

  • Benzimidazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • The distribution (%) of data sets based on IC 50 value (µM). ResearchGate. --INVALID-LINK--

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. --INVALID-LINK--

References

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-1H-benzimidazole, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. From its historical synthesis via the Phillips condensation to modern, efficient protocols, this document elucidates the chemical principles and practical methodologies for its preparation and characterization. We delve into the mechanistic underpinnings of its diverse biological activities, including its roles as an anticancer and antifungal agent, supported by detailed structure-activity relationship analyses. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the scientific and therapeutic landscape of this versatile molecule.

Introduction: The Benzimidazole Scaffold and the Significance of the 2-Aryl Substitution

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] This assertion stems from its structural similarity to endogenous purine nucleosides, allowing it to interact with a wide array of biological macromolecules.[2] The introduction of an aryl group at the 2-position, as seen in this compound, profoundly influences the molecule's steric and electronic properties. This substitution is critical for modulating its pharmacological profile, leading to a broad spectrum of biological activities, including anthelmintic, antimicrobial, antiviral, and anticancer effects.[1][2] The tolyl group, in particular, contributes to the molecule's lipophilicity, which can enhance its ability to penetrate biological membranes.

Discovery and Historical Synthesis: The Phillips Condensation

The genesis of 2-substituted benzimidazoles, including this compound, is rooted in the pioneering work of M. A. Phillips in the late 1920s.[3][4] The classical and still widely utilized method for its synthesis is the Phillips condensation.[5][6] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, p-toluic acid, typically under acidic conditions and with heating.[5][6]

The causality behind this experimental choice lies in the nucleophilic nature of the amino groups of the o-phenylenediamine and the electrophilic character of the carboxylic acid's carbonyl carbon. The acidic environment serves to protonate the carbonyl oxygen, further enhancing its electrophilicity and facilitating the initial nucleophilic attack by one of the amino groups. Subsequent dehydration and cyclization lead to the formation of the stable benzimidazole ring.

Figure 1: The Phillips condensation reaction for the synthesis of this compound.

Modern Synthetic Protocols and Characterization

While the Phillips condensation remains a cornerstone, contemporary organic synthesis has introduced milder and more efficient protocols. These often involve the use of various catalysts to improve yields and reduce reaction times. A common modern approach is the condensation of o-phenylenediamine with 4-methylbenzaldehyde, which is then oxidized in situ to form the benzimidazole.[3]

Detailed Experimental Protocol

The following protocol is a synthesized representation of modern, efficient methods for the preparation of this compound.[3]

Materials:

  • o-phenylenediamine

  • 4-methylbenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add ammonium chloride (catalytic amount).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Characterization Data

The structural integrity of the synthesized this compound is validated through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data Reference
¹H NMR (DMSO-d₆)δ 12.83 (s, 1H, NH), 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (m, 2H), 2.39 (s, 3H, CH₃)[7]
¹³C NMR (DMSO-d₆)δ 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44[7]
IR (KBr, cm⁻¹)3449 (N-H stretch), 2965 (C-H stretch, CH₃), 1623 (C=N stretch)[7]
Mass Spec (HRMS-ESI)Calc. for C₁₄H₁₃N₂ [M+H]⁺: 209.1073, Found: 209.1072[7]

Biological Activities and Mechanism of Action

2-Arylbenzimidazoles, including the tolyl derivative, are a class of compounds with a remarkable breadth of biological activities. The following sections detail their most prominent therapeutic potentials.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound and its derivatives.[2][8] The primary mechanism of action for many 2-arylbenzimidazoles is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[2]

Furthermore, derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer progression. For instance, certain derivatives can block the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] This inhibition prevents the downstream activation of pro-survival pathways like PI3K/Akt and MEK/Erk, leading to reduced cell proliferation and survival.[8][9]

Anticancer_Mechanism cluster_0 This compound Derivative cluster_1 Cancer Cell Molecule 2-(p-tolyl)benzimidazole Derivative Tubulin Tubulin Polymerization Molecule->Tubulin Inhibition EGFR_HER2 EGFR/HER2 Signaling Molecule->EGFR_HER2 Inhibition Cell_Cycle Cell Cycle Progression (G2/M Phase) Tubulin->Cell_Cycle Disruption PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MEK_Erk MEK/Erk Pathway EGFR_HER2->MEK_Erk PI3K_Akt->Cell_Cycle Promotion MEK_Erk->Cell_Cycle Promotion Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction of Arrest

Figure 2: Proposed anticancer mechanism of action for this compound derivatives.

Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antifungal activity against a range of pathogenic fungi.[10][11] The mechanism of their antifungal action is believed to involve the disruption of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and ultimately, cell death.

Structure-Activity Relationship (SAR)

The biological activity of 2-arylbenzimidazoles is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-aryl ring.[12][13][14]

  • Substitution at the 2-Aryl Ring: Electron-donating groups, such as the methyl group in this compound, can enhance lipophilicity and potentially improve cell permeability. The position of the substituent is also crucial; for instance, para-substitution often leads to optimal activity.

  • Substitution on the Benzimidazole Nucleus: Modifications at the N-1 position of the benzimidazole ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.[14] For example, the introduction of larger alkyl or aryl groups can modulate receptor binding and metabolic stability.

Conclusion and Future Perspectives

This compound is a molecule with a rich history and a promising future. Its straightforward synthesis, coupled with its diverse and potent biological activities, makes it an attractive scaffold for further drug discovery and development. Future research should focus on the synthesis of novel derivatives with improved efficacy and selectivity for specific biological targets. A deeper understanding of the molecular interactions between these compounds and their target proteins will be crucial for the rational design of next-generation therapeutics. The continued exploration of this versatile benzimidazole derivative holds significant promise for addressing unmet needs in oncology and infectious diseases.

References

The Privileged Scaffold: A Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole nucleus, a heterocyclic scaffold formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1] Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological macromolecules, rendering its derivatives potent agents for a wide array of therapeutic applications.[1] This guide focuses on a key representative, 2-(4-methylphenyl)-1H-benzimidazole, and its structural analogs. We will delve into the synthetic strategies for this core, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and elucidate the molecular mechanisms that underpin its therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, field-tested protocols.

Introduction: The Benzimidazole Core - A "Privileged" Structure

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzimidazole scaffold is a quintessential example of such a structure.[2] Its versatile pharmacological profile includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities, among others.[3][4] This broad bioactivity stems from its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, thereby enabling efficient binding to macromolecular targets.

The subject of this guide, this compound, also known as 2-(p-tolyl)-1H-benzimidazole, serves as a foundational molecule for exploring the therapeutic potential of 2-aryl-benzimidazoles. The strategic placement of the methyl group on the phenyl ring provides a critical data point for understanding how electronic and steric factors at this position influence biological activity.

Synthesis and Characterization

The construction of the 2-aryl-benzimidazole scaffold is a well-established area of organic synthesis. The most prevalent and versatile method is the condensation of an o-phenylenediamine with an aromatic aldehyde. This approach is favored due to the wide availability of starting materials and generally mild reaction conditions.[5]

General Synthetic Pathway: Phillips Condensation

The classical synthesis involves the condensation of o-phenylenediamine with an aldehyde, often under oxidative conditions. This can be achieved using a variety of reagents and catalysts, each with its own advantages in terms of yield, purity, and environmental impact. A common approach involves the use of a mild oxidizing agent to facilitate the cyclization of the intermediate Schiff base.

Below is a generalized workflow for the synthesis of 2-aryl-benzimidazoles.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation & Oxidative Cyclization o_phenylenediamine->condensation Reactant 1 p_tolualdehyde 4-Methylbenzaldehyde (p-Tolualdehyde) p_tolualdehyde->condensation Reactant 2 product This compound condensation->product Yields

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a reliable and efficient synthesis of this compound using ammonium chloride as a catalyst in an ethanol solvent system, a method noted for its environmental and economic viability.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 4-Methylbenzaldehyde (p-tolualdehyde) (1.0 mmol)

  • Ammonium chloride (NH₄Cl) (30 mol%)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine (0.108 g, 1.0 mmol) and 4-methylbenzaldehyde (0.120 g, 1.0 mmol).

  • Add ethanol (5 mL) to dissolve the reactants, followed by the addition of ammonium chloride (0.016 g, 0.3 mmol).

  • The reaction mixture is stirred and heated to 80°C for approximately 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:hexane (1:2 v/v).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water (20 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water (2 x 10 mL) and then dried.

  • Recrystallization from ethanol can be performed for further purification to yield the pure product.

Expected Yield: ~88%[6]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Observed Data Reference
Appearance White to pale yellow solid
Melting Point 278 °C[6]
¹H NMR (DMSO-d₆) δ 12.9 (s, 1H, NH), 8.03 (d, 2H), 7.33-7.54 (m, 2H), 7.32 (d, 2H), 7.14 (m, 2H), 2.34 (s, 3H, CH₃)
IR (KBr, cm⁻¹) 3346 (-NH), 3024 (Ar-CH), 2923 (-CH₃), 1575 (-C=N)[6]
LCMS (m/z) 209 [M+H]⁺[6]

Biological Activities and Structure-Activity Relationships (SAR)

2-Aryl-benzimidazoles, including the title compound, exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzimidazole nucleus and the 2-phenyl ring play a critical role in modulating their potency and selectivity.

Anticancer Activity

The benzimidazole scaffold is a prominent feature in many anticancer agents.[2] Their mechanism of action is often multifaceted, including the inhibition of key enzymes like tubulin and various kinases.[7][8]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution on the 2-Phenyl Ring:

    • Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) at the para position of the 2-phenyl ring can enhance activity. For instance, 2-(4-methoxyphenyl)-1H-benzimidazole and this compound show significant cytotoxic effects.

    • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) can also confer potent activity, suggesting that both electronic and steric factors are at play.[9] The presence of a 3,4,5-trimethoxy substitution on the phenyl ring has been shown to be particularly crucial for anticancer properties in some series.[9]

  • Substitution on the Benzimidazole Nucleus:

    • Substitution at the 5- or 6-position of the benzimidazole ring significantly impacts activity. For example, the introduction of a nitro group at the 6-position of this compound can modulate its biological profile.[6]

    • Hydrophobic groups at the 4 or 5-position have been shown to markedly enhance activity in some series targeting NF-κB.

The following table summarizes the anticancer activity of selected 2-aryl-benzimidazole analogs against various cancer cell lines.

Compound R¹ (Benzimidazole) R² (2-Phenyl) Cell Line IC₅₀ (µM) Reference
1H4-CH₃---
26-NO₂4-CH₃--[6]
3H4-OCH₃--[6]
4 (4f)6-OCH₃2,3,4-(OCH₃)₃Siha0.61[7]
5 (38)H3-Br, 4-OH, 5-OCH₃A5494.47 µg/mL[10]
6 (40)H3-CN, 4-OH, 5-OCH₃MDA-MB-2313.55 µg/mL[10]
7 (10)H2-OH, 5-ClMDA-MB-2310.33[8]
8 (13)H4-ClMDA-MB-2310.38[8]
Antimicrobial Activity

Benzimidazole derivatives have long been investigated for their antimicrobial properties. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.[11][12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitution on the 2-Phenyl Ring:

    • The presence of a hydrophilic moiety like a pyridine ring at the 2-position can lead to broad-spectrum antibacterial activity.[12]

    • Electron-withdrawing groups, such as a nitro group on an indole moiety attached to the benzimidazole core, have been found to be optimal for activity.[12]

  • Substitution on the Benzimidazole Nucleus:

    • Substitution at the 5-position with an amino group has been shown to increase antimicrobial activity.[11]

    • A nitro group at the 5-position can enhance the antimicrobial profile against certain bacterial strains.[11]

The table below presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains.

Compound R¹ (Benzimidazole) R² (2-Phenyl) Organism MIC (µg/mL) Reference
9H4-NH₂P. aeruginosa25[13]
105-NO₂-BacteriaEnhanced Activity[11]
11H4-ClS. aureus3.12[12]
12HFuran-2-ylA. nigerPotent Activity[14]

Mechanism of Action

The diverse biological activities of 2-aryl-benzimidazoles are a consequence of their ability to interact with various biological targets. Molecular docking studies and biochemical assays have shed light on several key mechanisms.

Inhibition of Tubulin Polymerization

Several 2-aryl-benzimidazoles have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with successful anticancer drugs like vinca alkaloids and taxanes.[7] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. The 3,4,5-trimethoxyphenyl group, a key feature of combretastatin A-4, when incorporated into the 2-phenyl ring of a benzimidazole, often confers potent tubulin polymerization inhibitory activity.[7]

G cluster_drug Drug Action cluster_pathway Cellular Pathway drug 2-Aryl-Benzimidazole (e.g., Analog 4f) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to microtubules Microtubule Dynamics tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle Arrests at apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Mechanism of action via tubulin polymerization inhibition.

Kinase Inhibition

Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[8] Certain benzimidazole derivatives have been designed as potent EGFR inhibitors. They act as ATP-competitive inhibitors, binding to the kinase domain and preventing the downstream signaling cascades that lead to tumor growth.[8]

Inhibition of Bacterial DNA Gyrase

In the realm of antimicrobial action, bacterial DNA gyrase has been identified as a key target for some benzimidazole derivatives.[12][15] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death. This mechanism is distinct from many existing classes of antibiotics, making it a promising avenue for combating drug-resistant bacteria.

G cluster_drug Drug Action cluster_pathway Bacterial Process drug Antibacterial Benzimidazole Analog dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Blocks cell_division Bacterial Cell Division dna_replication->cell_division Prevents cell_death Cell Death cell_division->cell_death Leads to

Caption: Mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs continue to be a fertile ground for drug discovery. The synthetic accessibility and the tunable nature of this core structure allow for extensive chemical exploration and optimization. The structure-activity relationships discussed herein highlight key pharmacophoric features that can guide the rational design of next-generation therapeutic agents. Future research will likely focus on the development of hybrid molecules, where the benzimidazole core is conjugated with other bioactive scaffolds to achieve synergistic effects and overcome drug resistance.[12] As our understanding of the molecular drivers of disease deepens, the "privileged" benzimidazole scaffold is poised to yield even more selective and potent clinical candidates.

References

An In-depth Technical Guide to the Synthesis of 2-(4-methylphenyl)-1H-benzimidazole: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals.[1][2][3] Its unique structural features, including the fusion of benzene and imidazole rings, allow for diverse biological activities, making it a cornerstone in medicinal chemistry.[2][] Benzimidazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy as anti-ulcer agents, antihypertensives, antivirals, and anticancer therapeutics.[][5] The compound 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzimidazole, serves as a crucial intermediate and a key pharmacophore in the development of novel therapeutic agents. This guide provides an in-depth review of the core synthesis methods for this important molecule, focusing on the underlying mechanisms, experimental considerations, and the evolution towards more efficient and environmentally benign procedures.

Core Synthesis Strategy: Condensation of o-Phenylenediamine and p-Tolualdehyde

The most prevalent and direct method for synthesizing this compound is the condensation reaction between o-phenylenediamine and p-tolualdehyde.[6][7] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.

Reaction Mechanism

The reaction is typically acid-catalyzed, although various catalytic systems have been developed to enhance efficiency and yield. The generally accepted mechanism involves the following key steps:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of p-tolualdehyde. This is often facilitated by an acid catalyst which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.[8]

  • Intramolecular Cyclization: The second amino group of the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring.

  • Oxidation/Aromatization: The dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring system. This oxidation can occur via various pathways, sometimes involving an external oxidizing agent or proceeding spontaneously with the elimination of hydrogen.

Visualization of the Core Synthesis Pathway

Synthesis_Mechanism Reactants o-Phenylenediamine + p-Tolualdehyde Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (-H2O) Dihydrobenzimidazole Dihydrobenzimidazole Intermediate Schiff_Base->Dihydrobenzimidazole Intramolecular Cyclization Product This compound Dihydrobenzimidazole->Product Oxidation (-H2)

Caption: Generalized reaction mechanism for the synthesis of this compound.

Methodological Variations and Catalytic Systems

While the fundamental reaction remains the same, numerous methodologies have been developed to optimize the synthesis of this compound, focusing on improving yields, reducing reaction times, and employing milder and more environmentally friendly conditions.

Ammonium Chloride Catalyzed Synthesis

A straightforward and economically viable method utilizes ammonium chloride (NH₄Cl) as a catalyst in ethanol.[9] This approach offers good to moderate yields and represents a greener alternative to harsher acidic or metallic catalysts.

Experimental Protocol
  • To a mixture of o-phenylenediamine (0.92 mmol) and p-tolualdehyde (0.92 mmol) in ethanol (4 mL), add ammonium chloride (0.15 g, 30 mol%).

  • Stir the resulting mixture at 80°C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (ethyl acetate:hexane, 1:2 v/v).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Lanthanum Chloride Catalyzed One-Pot Synthesis

Lanthanum chloride (LaCl₃) has been demonstrated as an efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles under mild conditions.[7] This method is notable for its simplicity and good yields at room temperature.[7]

Experimental Protocol
  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), p-tolualdehyde (1.2 mmol), and lanthanum chloride (10 mol%) in acetonitrile (5 mL).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Catalyst-Free Synthesis in Acetonitrile

Interestingly, the synthesis of 2-aryl benzimidazoles, including the title compound, can be achieved in good yields without the use of a catalyst.[6] This method is simple, convenient, and proceeds at room temperature, making it an attractive "green" option.[6]

Experimental Protocol
  • Dissolve o-phenylenediamine and p-tolualdehyde in acetonitrile.

  • Stir the reaction mixture at room temperature.

  • The formation of the desired product is influenced by the electronic nature of the aldehyde substituent; electron-donating groups like the methyl group in p-tolualdehyde may require a longer reaction time compared to electron-withdrawing groups.[6]

  • Monitor the reaction to completion by TLC.

  • Isolate the product through standard workup procedures.

Green Synthesis Approaches

In recent years, there has been a significant push towards developing "green" and sustainable synthetic methodologies. For the synthesis of this compound, this has translated into the exploration of alternative solvents, catalysts, and energy sources.

  • Water as a Solvent: Some methods utilize water as an environmentally benign solvent, often in conjunction with a catalyst.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, leading to significantly reduced reaction times and often improved yields.[11][12]

  • Nanoparticle Catalysis: Various nanomaterials, such as TiO₂ and ZrO₂–Al₂O₃, have been used as recyclable heterogeneous catalysts, offering high efficiency and ease of separation.[13]

Comparative Overview of Synthesis Methods
MethodCatalystSolventTemperatureReaction TimeYield (%)Key AdvantagesReference
Ammonium ChlorideNH₄ClEthanol80°C2 h80Economical, green
Lanthanum ChlorideLaCl₃AcetonitrileRoom Temp.2-4 h85-95Mild conditions, high yield[7]
Catalyst-FreeNoneAcetonitrileRoom Temp.VariesGoodSimple, economical[6]
PhotocatalyticRose BengalAcetonitrileRoom Temp.VariesGood to ExcellentVisible light, mild[14]
Supported Gold NPAu/TiO₂CHCl₃:MeOH25°C2 h51-99High efficiency, recyclable[15]

Visualization of a Green Synthesis Workflow

Green_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Green Reaction Conditions cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine catalyst Recyclable Catalyst (e.g., Nanoparticles) o_phenylenediamine->catalyst p_tolualdehyde p-Tolualdehyde p_tolualdehyde->catalyst filtration Filtration/ Centrifugation catalyst->filtration solvent Green Solvent (e.g., Water, Ethanol) solvent->filtration energy Alternative Energy (e.g., Microwave) energy->catalyst recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: A workflow illustrating a modern, green approach to the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole and the p-tolyl group, as well as a singlet for the methyl protons and a broad singlet for the N-H proton.[9][16][17]

  • ¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons and the methyl carbon.[16]

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=N stretch, and aromatic C-H stretches.[9][16][17]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[9][16][17]

Conclusion

The synthesis of this compound is a well-established process, with the condensation of o-phenylenediamine and p-tolualdehyde being the most direct and widely used method. The field has seen significant advancements, with the development of numerous catalytic systems and green chemistry approaches that offer improved yields, milder reaction conditions, and reduced environmental impact. For researchers and professionals in drug development, a thorough understanding of these synthetic methodologies is crucial for the efficient production of this important benzimidazole derivative and for the design and synthesis of novel, biologically active compounds. The choice of a specific synthetic route will depend on factors such as desired scale, available resources, and environmental considerations.

References

CAS number and chemical identifiers for 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-methylphenyl)-1H-benzimidazole: Core Chemical Data, Synthesis, and Applications

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic heterocycle formed from the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][3] This designation is earned by its remarkable ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] Molecules incorporating this core structure are found in numerous FDA-approved drugs, demonstrating therapeutic utility as anticancer, antimicrobial, antiviral, and antihypertensive agents, among others.[1][2][4] The compound this compound, also known as 2-p-tolyl-benzimidazole, is a quintessential example of this scaffold. Its strategic substitution with a tolyl group at the 2-position provides a foundational structure for further derivatization and exploration in drug development. This guide offers an in-depth examination of its core chemical identifiers, a validated synthesis protocol, spectral characterization, and its significance for researchers in pharmaceutical and chemical sciences.

Part 1: Core Chemical and Physical Identifiers

Precise identification is the bedrock of all chemical research and development. The following table consolidates the key identifiers and physical properties for this compound, compiled from authoritative chemical databases.

IdentifierValueSource(s)
CAS Number 120-03-6[5][6][7]
IUPAC Name This compound[7]
Molecular Formula C₁₄H₁₂N₂[5][6][8]
Molecular Weight 208.26 g/mol [6][7][8]
Synonyms 2-p-Tolyl-1H-benzoimidazole, 2-(p-tolyl)-1H-benzo[d]imidazole[6][7]
InChI InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)[5][7]
InChIKey YJSWQFYMPODDTQ-UHFFFAOYSA-N[7][8]
Canonical SMILES Cc1ccc(cc1)c2[nH]c3ccccc3n2[5][8]
Physical Form Crystalline Solid[5]
Melting Point 265-269 °C[9][10]

Part 2: Synthesis and Structural Validation

The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips condensation method, which involves the reaction of an o-phenylenediamine with an aldehyde.[11][12] This approach is valued for its reliability and generally high yields.

Experimental Protocol: Catalytic Condensation Synthesis

This protocol outlines a laboratory-scale synthesis adapted from established methodologies utilizing an environmentally benign catalyst.[11][13]

Causality and Insights: The choice of ammonium chloride as a catalyst is strategic; it is a mild Lewis acid that activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diamine. This avoids the harsh conditions associated with strong mineral acids, which can lead to side reactions and purification challenges.[13] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (via oxidation, often by air) to yield the stable benzimidazole ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol), 4-methylbenzaldehyde (1.20 g, 10 mmol), and ammonium chloride (0.53 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol as the solvent. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold water to remove the ammonium chloride catalyst and any other water-soluble impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol/water. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound, as a solid.[11][13]

Workflow Visualization: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_react Reaction Setup cluster_proc Process cluster_workup Workup & Purification R1 o-Phenylenediamine Reflux Reflux (4-6h) R1->Reflux Combine R2 4-Methylbenzaldehyde R2->Reflux Combine Cat NH4Cl (Catalyst) Cat->Reflux Combine Sol Ethanol (Solvent) Sol->Reflux Combine Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Precipitation Wash Wash with Cold H2O Filter->Wash Recrystal Recrystallize (Ethanol/H2O) Wash->Recrystal Dry Dry Under Vacuum Recrystal->Dry Final Pure 2-(4-methylphenyl)- 1H-benzimidazole Dry->Final

Caption: Workflow for the synthesis and purification of this compound.

Structural Validation via Spectroscopy

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The data below is consistent with the expected structure of this compound.

SpectroscopyKey Signals and InterpretationSource(s)
¹H NMR δ 12.83 (s, 1H): Labile proton of the N-H group in the imidazole ring.δ 8.08 & 7.37 (d, 4H total): Aromatic protons of the p-substituted tolyl ring.δ 7.58 & 7.20 (m, 4H total): Aromatic protons of the benzimidazole core.δ 2.39 (s, 3H): Protons of the methyl (-CH₃) group on the tolyl ring.[11][14]
¹³C NMR δ 151.84: C2 carbon of the imidazole ring, deshielded by two adjacent nitrogen atoms.δ 140.04 - 122.43: Aromatic carbons.δ 21.44: Carbon of the methyl (-CH₃) group.[14]
IR (KBr) ~3449 cm⁻¹: N-H stretching vibration.~2965 cm⁻¹: C-H stretching of the methyl group.~1623 cm⁻¹: C=N stretching of the imidazole ring.[11][14]
Mass Spec. m/z = 209.1073 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight of 208.26 g/mol .[11][14]

Part 3: Applications in Drug Development and Research

The benzimidazole core is a cornerstone of medicinal chemistry, largely due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of enzymes and receptors.[4]

A Privileged Scaffold for Therapeutic Agents

This compound serves as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules.[6] The benzimidazole scaffold has been successfully incorporated into drugs targeting a wide spectrum of diseases.[15][16][17]

  • Anticancer Research: Many benzimidazole derivatives exhibit potent anticancer activity by targeting key cellular machinery.[1][4] Mechanisms include the inhibition of tubulin polymerization, which disrupts mitosis in rapidly dividing cancer cells, and the inhibition of crucial signaling kinases.[1]

  • Antimicrobial Agents: The scaffold is effective against various pathogens.[5] Its derivatives have shown antibacterial and antifungal properties, making them a focus for developing new treatments to combat drug-resistant microbes.[16][17]

  • Anxiolytic Potential: Specific studies on this compound itself have highlighted its potential as an anxiolytic agent, demonstrating activity in preclinical models.[11][13]

Logical Framework for Drug Discovery

The utility of this compound in a drug discovery pipeline can be visualized as a logical progression from a core structure to a potential clinical candidate.

Drug_Discovery_Logic cluster_dev Lead Generation & Optimization cluster_eval Preclinical Evaluation Core Core Scaffold (2-(4-methylphenyl) -1H-benzimidazole) Deriv Chemical Derivatization (e.g., N-alkylation, ring substitution) Core->Deriv Library Compound Library Synthesis Deriv->Library HTS High-Throughput Screening (In vitro assays) Library->HTS SAR Structure-Activity Relationship (SAR) Studies SAR->Deriv Iterative Optimization HTS->SAR Vivo In Vivo Models (Efficacy & Toxicity) HTS->Vivo Hit Confirmation Candidate Lead Candidate for Development Vivo->Candidate

Caption: Logical pathway for developing drug candidates from a core benzimidazole scaffold.

References

Methodological & Application

experimental protocol for 2-(4-methylphenyl)-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 2-(4-methylphenyl)-1H-benzimidazole

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is based on the catalyzed condensation of o-phenylenediamine and p-tolualdehyde. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the underlying chemical principles, a detailed step-by-step experimental procedure, characterization data, and critical safety protocols.

Introduction and Scientific Context

The benzimidazole ring system is a privileged scaffold in drug discovery, forming the core structure of numerous pharmacologically active agents, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The 2-aryl substituted benzimidazoles, such as this compound, are of particular interest for their potential biological activities and as versatile intermediates for further functionalization.

The synthesis detailed herein is a variation of the Phillips condensation reaction, which involves the reaction of o-phenylenediamine with an aldehyde.[1] This one-pot approach is valued for its efficiency and is often catalyzed by an acid or an ammonium salt to facilitate the cyclization. We will utilize ammonium chloride as an accessible, economical, and environmentally benign catalyst.

Reaction Mechanism and Causality

The synthesis proceeds through a two-stage mechanism: initial Schiff base formation followed by intramolecular cyclization and oxidation.

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of p-tolualdehyde. This is followed by dehydration to yield an N-arylimine intermediate (a Schiff base).

  • Cyclization and Dehydrogenation: The second amino group of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered dihydro-benzimidazole ring (a benzimidazoline). The reaction is driven to completion by the aromatization of this ring, which occurs via an oxidative dehydrogenation step, to yield the stable benzimidazole product. In many protocols, this oxidation is facilitated by air or a mild oxidizing agent present in the reaction mixture.[1]

The choice of an ammonium chloride catalyst is strategic; it provides a mildly acidic medium that protonates the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the initial nucleophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Reagents
Reagent / MaterialChemical FormulaMolar Mass ( g/mol )Required QuantityPuritySupplier Notes
o-PhenylenediamineC₆H₈N₂108.141.08 g (10 mmol)>98%Light-sensitive, store in a dark container.
p-TolualdehydeC₈H₈O120.151.20 g (1.21 mL, 10 mmol)>97%May oxidize on storage; use freshly opened or distilled.
Ammonium ChlorideNH₄Cl53.490.16 g (3 mmol)>99.5%ACS Reagent Grade
Ethanol (EtOH)C₂H₅OH46.07~60 mL200 Proof (Absolute)For reaction and recrystallization.
Deionized WaterH₂O18.02~200 mL-For workup and washing.
Celite® / Decolorizing Carbon--As needed-For recrystallization.
Equipment
  • 100 mL Round-Bottom Flask

  • Reflux Condenser

  • Magnetic Stirrer with Heating Mantle

  • Buchner Funnel and Filter Flask

  • Beakers and Erlenmeyer Flasks

  • Glass Stirring Rod

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves).

Step-by-Step Synthesis Workflow

The entire process, from setup to product isolation, should be performed in a well-ventilated fume hood.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification & Characterization A Combine o-phenylenediamine, p-tolualdehyde, NH4Cl, and Ethanol in RBF B Heat mixture to reflux (approx. 80-90°C) for 2-3 hours A->B C Monitor reaction progress using TLC B->C D Cool reaction mixture to room temperature C->D E Pour mixture into ice-cold water D->E F Collect precipitate via vacuum filtration E->F G Wash crude product with cold water F->G H Recrystallize crude solid from aqueous ethanol G->H I Dry the purified product under vacuum H->I J Characterize final product (m.p., NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol), p-tolualdehyde (1.20 g, 10 mmol), and ammonium chloride (0.16 g, 3 mmol).

    • Add 40 mL of absolute ethanol to the flask.

    • Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup on a heating mantle.

  • Reaction Execution:

    • Begin stirring the mixture and gently heat it to reflux (approximately 80-90°C).

    • Maintain the reflux with continuous stirring for 2-3 hours.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a 2:1 hexane:ethyl acetate eluent system. The disappearance of the starting materials (visualized under UV light) indicates the reaction is nearing completion.

  • Workup and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing approximately 150 mL of ice-cold water while stirring. A solid precipitate should form.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid on the filter paper twice with 25 mL portions of cold deionized water to remove any residual ammonium chloride and other water-soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of decolorizing carbon can be added, and the mixture heated for another 5 minutes.

    • Hot-filter the solution (if carbon was used) to remove the carbon.

    • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes faintly turbid. Re-clarify the solution by adding a few drops of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry thoroughly under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

ParameterExpected ResultReference
Physical Appearance White to off-white solid
Molecular Formula C₁₄H₁₂N₂[2]
Molecular Weight 208.26 g/mol [2]
Melting Point 265-269 °C (literature values vary, e.g., 238-240°C)[2]
Yield Expected: 80-90%
¹H NMR (DMSO-d₆)δ 12.83 (s, 1H, NH), 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (m, 2H), 2.39 (s, 3H, CH₃)[3]
¹³C NMR (DMSO-d₆)δ 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44[3]
IR (KBr, cm⁻¹)~3449 (N-H stretch), ~2965 (C-H stretch, aliphatic), ~1623 (C=N stretch)[3]
Mass Spec (ESI) m/z [M+H]⁺: Calculated 209.1073, Found 209.1072[3]

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory.

  • General: Conduct all operations within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • o-Phenylenediamine: This substance is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[4] It is suspected of causing genetic defects and cancer.[5] Avoid inhalation of dust and any direct contact.[5] In case of contact, immediately wash the affected area with copious amounts of water.[6]

  • p-Tolualdehyde: This is a combustible liquid and may cause skin and eye irritation. Handle with care.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous filtrates should be neutralized before disposal.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction; impure starting materials; insufficient heating.Extend reaction time and re-monitor by TLC. Ensure reagents are of high purity. Verify reflux temperature.
Oily Product Instead of Solid Presence of impurities; incomplete reaction.Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If unsuccessful, purify by column chromatography.
Product Fails to Crystallize Solution is too dilute; cooling too rapidly; impurities present.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod. Ensure slow cooling. Add a seed crystal if available.
Impure Product (by TLC/NMR) Incomplete reaction; insufficient washing; inefficient recrystallization.Repeat the recrystallization step. Ensure the crude product is washed thoroughly during the initial filtration.

References

The Versatile Role of 2-(4-Methylphenyl)-1H-benzimidazole in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. Within this important class of heterocycles, 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzimidazole, has emerged as a particularly versatile building block and ligand in organic synthesis. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-(p-Tolyl)benzimidazole Moiety

This compound is a bicyclic aromatic compound featuring a fusion of benzene and imidazole rings, with a p-tolyl substituent at the 2-position. This seemingly simple molecule is a powerful tool in the hands of a synthetic chemist. Its utility stems from several key features:

  • A Privileged Scaffold: The benzimidazole core is present in numerous FDA-approved drugs, highlighting its biocompatibility and ability to interact with biological targets.[1]

  • Tunable Electronic Properties: The nitrogen atoms of the imidazole ring can act as potent ligands for a variety of transition metals, enabling its use in catalysis.[2][3] The electronic nature of the benzimidazole can be further modulated by substituents on the benzene ring.

  • A Platform for Derivatization: The N-H bond of the imidazole ring and the potential for functionalization of the aromatic rings provide ample opportunities for structural modification, allowing for the synthesis of diverse libraries of compounds for drug discovery and other applications.

This guide will delve into the practical applications of this compound, focusing on its synthesis and its role as a key intermediate and ligand in cutting-edge organic transformations.

PART 1: Synthesis of this compound

A reliable and efficient synthesis of the title compound is the essential first step for its subsequent applications. The most common and practical approach involves the condensation of o-phenylenediamine with p-tolualdehyde.

Protocol 1: Synthesis via Condensation of o-Phenylenediamine and p-Tolualdehyde

This method is widely employed due to its simplicity and generally high yields. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to afford the benzimidazole.

Reaction Scheme:

G reactant1 o-Phenylenediamine product This compound reactant1->product + reactant2 p-Tolualdehyde reactant2->product

A schematic representation of the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ethanol or Methanol

  • Sodium metabisulfite (optional, as an oxidizing agent in some procedures)

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq.) in ethanol (5-10 mL per mmol of diamine), add 4-methylbenzaldehyde (1.0-1.2 eq.).

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight, depending on the specific literature procedure.[4]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol or a mixture of ethanol and water, and dried under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for the starting materials and the product can often be precipitated by cooling.

  • Stoichiometry: A slight excess of the aldehyde can be used to ensure complete consumption of the more expensive o-phenylenediamine.

  • Temperature: While the reaction can proceed at room temperature, heating can significantly increase the reaction rate.

PART 2: Application as a Ligand in Transition Metal Catalysis

The pyridine-type nitrogen atom in the imidazole ring of this compound makes it an excellent N-donor ligand for various transition metals. This property has been exploited in the development of novel catalysts for important organic transformations.

Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds to alcohols, using a readily available hydrogen donor like isopropanol.[5] Ruthenium complexes bearing 2-aryl-1H-benzimidazole ligands have shown excellent catalytic activity in this transformation.[6]

Workflow for Catalyst Preparation and Catalytic Transfer Hydrogenation:

G cluster_prep Catalyst Preparation cluster_catalysis Catalytic Transfer Hydrogenation ligand 2-(p-Tolyl)benzimidazole ru_complex [RuCl2(p-cymene)(ligand)] ligand->ru_complex ru_precursor [RuCl2(p-cymene)]2 ru_precursor->ru_complex product Secondary Alcohol ru_complex->product Catalyst ketone Ketone Substrate ketone->product isopropanol Hydrogen Donor isopropanol->product base Base (e.g., K2CO3) base->product

Workflow for the preparation of the Ruthenium catalyst and its use in transfer hydrogenation.

Protocol 2: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone

A. Catalyst Preparation:

  • In a round-bottom flask, [RuCl2(p-cymene)]2 (0.5 eq.) and this compound (1.0 eq.) are dissolved in methanol.

  • The mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the [RuCl2(p-cymene)(2-(p-tolyl)benzimidazole)] complex.[6]

B. Catalytic Reduction:

  • In a reaction vessel, the ruthenium catalyst (e.g., 1 mol%), acetophenone (1.0 mmol), and a base such as K2CO3 (e.g., 0.1 mmol) are combined.

  • Isopropanol (2-propanol) is added as both the solvent and the hydrogen source.

  • The mixture is heated to reflux (approximately 82 °C) and stirred for the required time (typically 1-24 hours).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.

Mechanistic Insights:

The catalytic cycle is believed to involve the formation of a ruthenium hydride species as the active reducing agent.[7]

G A [Ru]-Cl B [Ru]-O-iPr A->B + i-PrOH, -HCl C [Ru]-H B->C β-hydride elimination - Acetone D [Ru]-O-CHR'R'' C->D + Ketone D->A + i-PrOH - Alcohol

Simplified catalytic cycle for Ruthenium-catalyzed transfer hydrogenation.

The benzimidazole ligand plays a crucial role in stabilizing the ruthenium center and modulating its electronic properties to facilitate the key steps of the catalytic cycle, namely the formation of the ruthenium hydride and the subsequent hydrogen transfer to the ketone.

Quantitative Data for Catalytic Transfer Hydrogenation:

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Reference
Acetophenone1199[6]
4-Methylacetophenone1199[6]
4-Methoxyacetophenone1198[6]
4-Chloroacetophenone1197[6]
Palladium-Catalyzed Cross-Coupling Reactions

Benzimidazole derivatives can also serve as N-heterocyclic carbene (NHC) precursors or as N-donor ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of C-C bonds in organic synthesis.[8][9]

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)2)

  • This compound (as ligand)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., dioxane, toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), palladium precursor (e.g., 1-2 mol%), this compound (2-4 mol%), and the base (2.0-3.0 eq.).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations:

In the catalytic cycle of the Suzuki-Miyaura reaction, the benzimidazole ligand coordinates to the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination. The electron-donating nature of the ligand can facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[3]

PART 3: Application in C-H Bond Functionalization

Direct C-H bond functionalization is a highly attractive strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. 2-Arylbenzimidazoles have been successfully employed as directing groups in transition metal-catalyzed C-H activation reactions.[4][10]

Rhodium-Catalyzed C-H Activation/Annulation

The imidazole nitrogen of this compound can act as a directing group to guide a transition metal catalyst to a specific C-H bond on the p-tolyl ring, enabling its functionalization.

Reaction Scheme Example:

G reactant1 2-(p-Tolyl)benzimidazole product Annulated Product reactant1->product + reactant2 Alkene/Alkyne reactant2->product catalyst [Rh(III)] catalyst catalyst->product

General scheme for Rhodium-catalyzed C-H annulation.

Plausible Mechanistic Pathway:

The reaction is proposed to proceed via a C-H activation step to form a five-membered rhodacycle intermediate. This intermediate then coordinates to the coupling partner (e.g., an alkene or alkyne), followed by migratory insertion and reductive elimination to afford the annulated product and regenerate the active catalyst.[4]

G A [Rh(III)] Catalyst B Rhodacycle Intermediate A->B C-H Activation C Coordination Complex B->C + Coupling Partner D Migratory Insertion Product C->D Migratory Insertion E Annulated Product D->E Reductive Elimination + [Rh(I)] E->A Oxidation

Simplified mechanism for Rhodium-catalyzed C-H annulation.

This powerful strategy allows for the construction of complex polycyclic aromatic systems from relatively simple starting materials.

Conclusion and Future Outlook

This compound is a remarkably versatile molecule in organic synthesis. Its straightforward preparation, coupled with its utility as a bioactive scaffold and a robust ligand for transition metal catalysis, ensures its continued importance in the field. The applications highlighted in this guide, from fundamental transformations like reductions and cross-couplings to advanced C-H functionalization strategies, demonstrate the breadth of its utility. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, the creative application of foundational molecules like this compound will undoubtedly lead to further innovations.

References

Application Notes and Protocols for the Quantification of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methylphenyl)-1H-benzimidazole is a heterocyclic organic compound with a structure featuring a fusion of benzene and imidazole rings, substituted with a 4-methylphenyl group. Benzimidazole derivatives are of significant interest in pharmaceutical research and development due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Accurate and reliable quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies, and various research applications.

This document provides a comprehensive guide to the analytical techniques for the quantification of this compound, designed for researchers, scientists, and drug development professionals. It offers detailed protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, underpinned by the principles of scientific integrity and method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the analyte is critical for analytical method development.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₁₄H₁₂N₂[6]
Molecular Weight 208.26 g/mol [6]
Appearance Expected to be a solid[7][8]
Solubility Soluble in organic solvents like methanol, acetonitrile, and ethanol.[9][10][11]Inferred from literature on similar compounds

I. High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is the premier technique for the quantification of this compound due to its high specificity, sensitivity, and accuracy.[12] The method detailed below utilizes a C18 column and a photodiode array (PDA) detector, which offers the advantage of monitoring multiple wavelengths simultaneously and assessing peak purity.[5][7][13][14]

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program Isocratic at 60:40 (Acetonitrile:Aqueous)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 303 nm (based on UV spectra of similar benzimidazole derivatives)[15]
Injection Volume 10 µL
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Filter the aqueous and organic phases through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance:

  • Accurately weigh a sample of the drug substance.

  • Dissolve in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC quantification of this compound.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A self-validating system is crucial for ensuring the reliability of analytical data.[4][5] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and a spiked sample to ensure no interfering peaks at the retention time of the analyte. The PDA detector can be used to assess peak purity.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Procedure: Analyze the prepared working standard solutions (e.g., 1, 5, 10, 20, 30, 40, 50 µg/mL) in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

    • Procedure: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

Expected Validation Data Summary
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.999> 0.999
Range 1 - 50 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%Within limits
Precision (% RSD) ≤ 2.0%< 2.0%
LOD Signal-to-noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-noise ratio of 10:1~0.3 µg/mL
Robustness System suitability passesComplies

II. UV-Vis Spectrophotometric Method

For applications where a simpler, high-throughput method is sufficient and the sample matrix is not complex, UV-Vis spectrophotometry offers a viable alternative to HPLC.[15][16]

Principle of the Method

This method is based on the inherent ability of this compound to absorb light in the ultraviolet region due to its chromophoric structure. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Instrumentation and Parameters
ParameterSpecification
Spectrophotometer Double-beam UV-Vis spectrophotometer
Solvent (Diluent) Methanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expected around 303 nm)
Cuvettes 1 cm quartz cuvettes
Reagent and Standard Preparation
  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.

Experimental Protocol: UV-Vis Analysis

Caption: Workflow for UV-Vis spectrophotometric quantification.

Method Validation Protocol

The validation of the UV-Vis spectrophotometric method follows similar principles to the HPLC method, with adjustments for the specific technique.

  • Specificity: Analyze a placebo or blank matrix to ensure no significant absorbance at the λmax of the analyte.

  • Linearity and Range:

    • Procedure: Measure the absorbance of the working standard solutions (e.g., 2, 5, 8, 10, 12, 15, 20 µg/mL).

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Procedure: Perform recovery studies at three concentration levels (80%, 100%, 120%).

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability and Intermediate Precision: Analyze replicate samples at a single concentration.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • LOD and LOQ: Determined from the standard deviation of the blank and the slope of the calibration curve.

III. Concluding Remarks

The choice between the HPLC and UV-Vis spectrophotometric methods depends on the specific requirements of the analysis. The HPLC method offers superior specificity and is the recommended approach for complex sample matrices and regulatory submissions. The UV-Vis method, while less specific, provides a rapid and cost-effective alternative for routine analysis of simpler samples. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable quantification of this compound.

References

protocol for studying the enzyme inhibition by 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Enzymatic Inhibition Analysis of 2-(4-methylphenyl)-1H-benzimidazole

Abstract

This application note provides a comprehensive, field-proven protocol for characterizing the enzymatic inhibition properties of this compound, a member of the versatile benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are recognized as a "privileged substructure" in medicinal chemistry, displaying a wide array of biological activities, including the inhibition of key enzymes in various disease pathways.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework from initial assay setup to detailed kinetic analysis. We present step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the mechanism of inhibition (MOA), grounded in the principles of steady-state enzyme kinetics.

Introduction: The Scientific Rationale

Enzyme inhibitors are foundational to modern pharmacology, with many drugs functioning by modulating the activity of specific enzymes.[3][4] The benzimidazole scaffold is of particular interest due to its prevalence in compounds targeting enzymes such as cyclooxygenases (COX), lipases, and various kinases.[5][6][7] The subject of this protocol, this compound (also known as 2-(p-tolyl)-1H-benzimidazole), belongs to this critical class of molecules.[8]

A thorough investigation of a potential inhibitor requires more than just confirming its activity; it demands a quantitative assessment of its potency and a deep understanding of its kinetic behavior. This protocol provides the necessary tools to:

  • Quantify Potency: Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10]

  • Elucidate Mechanism of Action (MOA): Investigate how the inhibitor interacts with the enzyme—whether it competes with the substrate (competitive), binds to a separate site (non-competitive), or interacts only with the enzyme-substrate complex (uncompetitive).[11][12]

This guide will use a generic enzyme system as a template. However, given that benzimidazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, we will provide specific context relevant to such a target where applicable.[13][14]

Foundational Principles of Enzyme Inhibition Assays

The protocols herein are based on the principles of Michaelis-Menten kinetics, which describe the relationship between the substrate concentration ([S]) and the initial reaction velocity (V₀).[15] The introduction of an inhibitor alters this relationship in a characteristic way, which can be visualized and quantified.

Enzyme assays are the cornerstone of drug discovery, enabling the identification of active compounds and the characterization of their inhibitory mechanisms.[3] For any enzymatic assay to be successful, it is crucial to operate under initial velocity conditions, where the substrate concentration is well above the Kₘ value, and to ensure all necessary co-factors are present.[4]

The two primary values determined in this guide are:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): A practical measure of an inhibitor's potency in a specific assay. It is dependent on the experimental conditions, particularly the substrate concentration.[9]

  • Kᵢ (Inhibition Constant): A true equilibrium constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme.[9] Unlike the IC₅₀, the Kᵢ is a constant value for a given inhibitor-enzyme pair.

Overall Experimental Workflow

The process of characterizing an enzyme inhibitor follows a logical progression from initial setup to detailed kinetic analysis. The workflow ensures that each step builds upon validated results from the previous one.

G cluster_prep Phase 1: Preparation & Optimization cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action cluster_results Phase 4: Interpretation prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor Stock) opt Assay Optimization (Enzyme Titration, Time-course Linearity) prep->opt Ensure robust signal ic50_exp IC50 Experiment (Vary [Inhibitor], Constant [Substrate]) opt->ic50_exp Proceed with optimized conditions ic50_analysis Data Analysis (Dose-Response Curve) ic50_exp->ic50_analysis Generate % inhibition moa_exp Kinetics Experiment (Vary [Substrate] & [Inhibitor]) ic50_analysis->moa_exp Inform [Inhibitor] range moa_analysis Data Analysis (Lineweaver-Burk Plot, Non-linear Regression) moa_exp->moa_analysis Generate V₀ matrix report Determine IC50, Ki, and Inhibition Type moa_analysis->report Final Parameters

Caption: General workflow for inhibitor characterization.

Materials and Reagents

  • Enzyme: Purified target enzyme of interest (e.g., human recombinant COX-2).

  • Substrate: Appropriate substrate for the enzyme (e.g., arachidonic acid for COX).

  • Inhibitor: this compound, >98% purity.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Assay Buffer: Buffer appropriate for the enzyme's optimal activity (e.g., 100 mM Tris-HCl, pH 8.0).

  • Detection Reagents: Reagents to measure product formation (e.g., colorimetric or fluorometric probe).

  • Microplates: 96-well or 384-well plates (black plates for fluorescence assays, clear for absorbance).[16]

  • Control Inhibitor: A known inhibitor for the target enzyme (e.g., Celecoxib for COX-2).

  • Equipment: Microplate reader, multichannel pipettes, temperature-controlled incubator.

Experimental Protocols

Protocol 1: IC₅₀ Determination

This protocol measures the inhibitor concentration that causes 50% inhibition of enzymatic activity.[10] It is critical to maintain a constant substrate concentration, typically at or below its Kₘ value, to ensure sensitivity to competitive inhibitors.[4]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. Ensure the final DMSO concentration in all assay wells remains constant and low (<1%) to avoid solvent effects.[16]

  • Assay Plate Setup: Design a 96-well plate layout. Include wells for:

    • 100% Activity Control (No Inhibitor): Enzyme, substrate, and buffer with DMSO vehicle.

    • 0% Activity Control (Blank): Substrate and buffer (no enzyme).

    • Test Wells: Enzyme, substrate, buffer, and serially diluted inhibitor.

  • Pre-incubation: To each well (except the Blank), add 40 µL of the enzyme solution in assay buffer. Add 10 µL of the serially diluted inhibitor or vehicle control. Incubate for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Signal Detection: Incubate the plate for an optimized period (e.g., 20 minutes) where the reaction remains in the linear range. Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (Blank wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[16]

Example Data Presentation:

Inhibitor Conc. (µM)% Inhibition (Mean ± SD, n=3)
0.014.8 ± 1.2
0.0311.2 ± 2.1
0.125.6 ± 3.5
0.348.9 ± 2.8
1.075.3 ± 1.9
3.091.4 ± 1.1
10.098.2 ± 0.7
Calculated IC₅₀ (µM) ~0.32
Protocol 2: Mechanism of Action (MOA) Studies

This protocol determines the mode of inhibition by measuring reaction rates at various substrate and inhibitor concentrations. The resulting data are often visualized using a Lineweaver-Burk (double reciprocal) plot.[17][18]

Step-by-Step Methodology:

  • Experimental Design: Create a matrix of reaction conditions. You will vary the substrate concentration across a range (e.g., 0.25x to 10x Kₘ) and test each concentration against a fixed set of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: For each condition in the matrix, perform the enzymatic assay as described in Protocol 1, measuring the initial reaction velocity (V₀). Ensure measurements are taken in the linear phase of the reaction.[19]

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of V₀ and [S] (i.e., 1/V₀ and 1/[S]).

    • Plot 1/V₀ versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.[20]

  • Interpretation: Analyze the changes in the Lineweaver-Burk plot to determine the inhibition type.[12][18]

    • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases).

    • Uncompetitive: Lines are parallel (both apparent Kₘ and Vmax decrease).

    • Mixed: Lines intersect in the second or third quadrant (both apparent Kₘ and Vmax are altered).

Note on Data Analysis: While Lineweaver-Burk plots are excellent for visualizing the mechanism, they can distort data errors.[17] For the most accurate determination of kinetic parameters (Kₘ, Vmax, Kᵢ), it is highly recommended to fit the raw V₀ vs. [S] data directly using non-linear regression analysis software.[21]

G cluster_patterns Analyze Plot Patterns start Perform Kinetic Assay (Vary [S] and [I]) plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) start->plot competitive Competitive Lines intersect on Y-axis Vmax: Unchanged Km: Increases noncompetitive Non-competitive Lines intersect on X-axis Vmax: Decreases Km: Unchanged uncompetitive Uncompetitive Lines are Parallel Vmax: Decreases Km: Decreases end_c Competitive Inhibitor competitive->end_c Determine Ki end_nc Non-competitive Inhibitor noncompetitive->end_nc Determine Ki end_uc Uncompetitive Inhibitor uncompetitive->end_uc Determine Ki'

Caption: Logic for determining inhibition type from kinetic data.

Protocol 3: Orthogonal Validation of Binding Affinity

While kinetic assays define functional inhibition, direct binding assays confirm the physical interaction between the inhibitor and the enzyme. These methods provide an independent validation of the target engagement.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques immobilize the enzyme on a sensor chip and measure the change in signal as the inhibitor flows over the surface.[22] This allows for the determination of association (kₒₙ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (K₋) can be calculated.[22]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the enzyme and the inhibitor in solution. It is considered the gold standard for characterizing binding thermodynamics, providing K₋, stoichiometry (n), and enthalpy (ΔH).[22]

Executing these assays requires specialized equipment and expertise and is typically performed as a follow-up to confirm promising hits from initial kinetic screens.

Conclusion

References

Application Notes & Protocols: A Guide to the Preclinical Evaluation of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for the in vitro and in vivo experimental design and evaluation of a specific derivative, 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzo[d]imidazole. Given the structural similarity of benzimidazoles to endogenous purine nucleotides, they can interact with a broad spectrum of therapeutic targets, such as DNA, topoisomerases, and protein kinases.[2][5] This document outlines a logical, stepwise progression from initial cytotoxicity screening to mechanistic studies and preliminary in vivo efficacy and pharmacokinetic assessments, providing detailed, field-proven protocols to empower researchers in the preclinical development of this promising compound.

Compound Profile and Handling

  • Compound: this compound

  • Molecular Formula: C₁₄H₁₂N₂[6]

  • Appearance: Solid[6]

  • Solubility: Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited and should be determined empirically for buffer compatibility.

  • Storage: Store stock solutions at -20°C or -80°C. Protect from light to maintain stability.

  • Safety: Handle with standard laboratory precautions, including gloves and safety glasses. Assume the compound is cytotoxic and handle it accordingly.

PART I: In Vitro Experimental Design

The primary objective of in vitro testing is to determine the biological activity, potency, and mechanism of action of this compound at a cellular level. A tiered approach, starting with broad screening and moving to more focused mechanistic studies, is recommended.

Section 1.1: Preliminary Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring cell viability based on mitochondrial metabolic activity.[7][8][9][10]

Rationale: Screening against a diverse panel (e.g., representing lung, breast, colon, and hematopoietic cancers) can reveal selective activity and guide the choice of cell lines for subsequent, more detailed experiments. A non-cancerous cell line (e.g., HEK293) should be included to assess preliminary selectivity for cancer cells.[11]

Table 1: Example Cancer Cell Line Panel for Initial Screening

Cell Line Cancer Type Key Characteristics
A549 Lung Carcinoma Adherent, robust growth
MCF-7 Breast Adenocarcinoma Estrogen receptor-positive, adherent
HCT-116 Colorectal Carcinoma p53 wild-type, adherent
K562 Chronic Myelogenous Leukemia Suspension, model for leukemia

| HEK293 | Human Embryonic Kidney | Non-cancerous control, adherent |

Protocol 1: MTT Cytotoxicity Assay [8][11]

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11] Viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Section 1.2: Mechanism of Action (MoA) Elucidation

Once cytotoxic activity is confirmed, the next step is to investigate how the compound induces cell death. Benzimidazole derivatives are known to act through various mechanisms, including DNA intercalation, inhibition of topoisomerase or protein kinases, and disruption of microtubules, often leading to cell cycle arrest and apoptosis.[2][12][13]

Workflow for In Vitro MoA Studies

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Target Validation start This compound cytotoxicity MTT Assay on Cancer Cell Panel start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select sensitive cell line cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot (Apoptotic & Cell Cycle Markers) apoptosis->western_blot cell_cycle->western_blot dna_binding DNA Intercalation Assay western_blot->dna_binding Hypothesis-driven topo_assay Topoisomerase Inhibition Assay western_blot->topo_assay kinase_assay Kinase Activity Profiling western_blot->kinase_assay

Caption: Workflow for in vitro screening and mechanism of action studies.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates. Treat with this compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in Protocol 2.

  • Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A. Stain the cellular DNA with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Protocol 4: Western Blot for Key Regulatory Proteins

  • Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins. Based on apoptosis and cell cycle results, relevant targets include:

    • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

    • Cell Cycle: p53, p21, Cyclin B1, CDK1.

    • DNA Damage: γH2AX.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

PART II: In Vivo Experimental Design

After establishing in vitro activity and a potential mechanism, in vivo studies are crucial to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context. The human tumor xenograft mouse model is a standard for preclinical oncology research.[14][15][16][17]

Section 2.1: Animal Model and Preliminary Studies

Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID) are required to prevent rejection of the implanted human tumor cells.[16][18]

Acute Toxicity and Dose-Range Finding: Before efficacy studies, a maximum tolerated dose (MTD) must be determined. This involves administering escalating doses of the compound to non-tumor-bearing mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over a short period (e.g., 7-14 days).

Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_0 Setup & Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint & Analysis model Select Immunodeficient Mice implant Subcutaneous Implantation of Cells model->implant cells Culture & Prepare Cancer Cells cells->implant randomize Randomize Mice into Groups (Tumor ~100 mm³) implant->randomize Tumor Growth treat Administer Compound / Vehicle (e.g., Daily p.o.) randomize->treat monitor Monitor Tumor Volume & Body Weight (2-3x / week) treat->monitor endpoint Endpoint Reached (e.g., 21 days or Tumor Burden Limit) monitor->endpoint Continuous harvest Harvest Tumors & Tissues endpoint->harvest analysis Analyze Data (TGI, Stats) & Perform Histology harvest->analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Section 2.2: Efficacy Study in a Xenograft Model

Protocol 5: Subcutaneous Xenograft Efficacy Study [14][16]

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (from a sensitive cell line, e.g., HCT-116) mixed with Matrigel into the flank of each mouse.[14]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage)

    • Group 2: Compound (Low Dose, e.g., 25 mg/kg)

    • Group 3: Compound (High Dose, e.g., 50 mg/kg, below MTD)

    • Group 4: Positive Control (Standard-of-care drug, if available)

  • Drug Administration: Formulate the compound in the vehicle and administer daily (or as determined by PK data) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Record body weights as a measure of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals. Excise tumors, weigh them, and process them for histology or biomarker analysis (e.g., Western blot for target proteins). Calculate the Tumor Growth Inhibition (TGI).

Table 2: Key Endpoints for In Vivo Efficacy Study

Parameter Description Calculation / Method
Tumor Volume Size of the tumor over time 0.5 x Length x (Width)²
Body Weight Indicator of systemic toxicity Daily or bi-weekly measurement
TGI (%) Tumor Growth Inhibition (1 - (ΔT / ΔC)) x 100, where ΔT and ΔC are mean changes in tumor volume for treated and control groups, respectively.
Histology (H&E) Analysis of tumor morphology Staining of fixed tumor sections

| Biomarkers (IHC) | Protein expression in tumors | Immunohistochemistry for targets like Ki-67 (proliferation) or cleaved Caspase-3 (apoptosis). |

Section 2.3: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[19] This helps in designing an effective dosing regimen for efficacy studies.

Protocol 6: Mouse Pharmacokinetic Study [19][20]

  • Animal Dosing: Administer a single dose of this compound to a cohort of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[19]

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 3: Essential Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area Under the Curve (total drug exposure)
t₁/₂ Half-life (time for concentration to decrease by half)
CL Clearance (rate of drug removal)
Vd Volume of Distribution (extent of drug distribution in tissues)

| F (%) | Bioavailability (fraction of oral dose reaching systemic circulation) |

Conclusion

This guide provides a structured and comprehensive approach for the preclinical evaluation of this compound. By systematically progressing from broad in vitro screening to detailed mechanistic and in vivo efficacy studies, researchers can generate the robust data package necessary to validate its therapeutic potential. The protocols and workflows outlined herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility, ultimately facilitating the translation of promising preclinical findings toward clinical development.

References

Application Notes and Protocols for the Single Crystal Growth of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for growing high-quality single crystals of 2-(4-methylphenyl)-1H-benzimidazole. The ability to obtain single crystals is paramount for definitive structural elucidation via X-ray crystallography, a critical step in drug design and materials science. This guide moves beyond simple instructions to explain the underlying principles of crystallization, offering detailed, field-proven protocols for synthesis and various crystal growth methodologies. It includes troubleshooting guidance and data presentation designed for practical laboratory application.

Introduction: The Imperative for Structural Clarity

This compound is a member of the benzimidazole heterocyclic family, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] Definitive characterization of such molecules, including the precise determination of bond lengths, bond angles, and intermolecular interactions, is exclusively achievable through single-crystal X-ray diffraction (SC-XRD).[2][3] The quality of the diffraction data is directly dependent on the quality of the single crystal. Therefore, mastering crystallization techniques is not a trivial pursuit but a foundational skill for molecular design and development.

This application note details robust methods for the synthesis, purification, and crystallization of this compound, empowering researchers to reliably produce crystals suitable for rigorous structural analysis.

PART 1: Synthesis and Purification of Starting Material

The purity of the initial compound is arguably the most critical factor for successful crystallization.[4] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality. The following protocol describes a reliable synthesis of this compound via the condensation of o-phenylenediamine and 4-methylbenzaldehyde.[5][6]

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (10 mmol), 4-methylbenzaldehyde (10 mmol), and a catalytic amount of ammonium chloride (e.g., 4 mol%) in a suitable solvent such as chloroform or ethanol (50 mL).[5][6]

  • Condensation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 100°C.[7]

  • Characterization: Confirm the identity and purity of the product. The expected melting point is approximately 278°C.[5] Further characterization should be performed using ¹H NMR, IR spectroscopy, and Mass Spectrometry to confirm the structure.[5][6]

PART 2: Fundamentals of Single Crystal Growth

Crystallization is the process of forming a solid crystal from a solution, melt, or vapor. The core principle involves inducing a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility, providing the thermodynamic driving force for the molecules to arrange themselves into a highly ordered, crystalline lattice. The key to growing large, high-quality single crystals is to approach and maintain this supersaturated state slowly and under controlled conditions. Rapid precipitation invariably leads to the formation of powders or small, poorly-formed microcrystals.[4]

The Central Role of the Solvent

The choice of solvent is the most critical experimental variable.[4] An ideal solvent should:

  • Dissolve the compound moderately. Very high solubility makes it difficult to achieve supersaturation, while very low solubility requires large solvent volumes.

  • Be chemically inert with the solute.

  • Have a relatively low boiling point for easy removal in evaporation-based methods.[4]

  • Be available in high purity.

A systematic screening of solvents with varying polarities and properties is the first step in any crystallization endeavor.

Key Crystallization Workflow

The general process for growing single crystals from solution follows a logical sequence, as illustrated below.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification Purity Confirm Purity (>99%) Purification->Purity Solvent Solvent Screening Purity->Solvent Setup Set Up Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent->Setup Growth Incubate in Stable Environment (Vibration-free, Constant Temp) Setup->Growth Harvest Harvest Crystals Growth->Harvest Analysis Single-Crystal X-ray Diffraction Harvest->Analysis

Figure 1: General workflow for single crystal growth.

PART 3: Protocols for Growing Single Crystals

Several techniques can be employed to achieve the slow supersaturation required for high-quality crystal growth. It is highly recommended to set up multiple crystallization attempts in parallel using different solvents and techniques.[8]

Technique 1: Slow Evaporation

This is the most straightforward and widely used method.[8] It is effective for compounds that are stable and not overly sensitive to air or moisture.

Causality: The gradual removal of solvent from a solution concentrates the solute. As the solvent evaporates, the solution becomes supersaturated, and if the rate of evaporation is sufficiently slow, molecules have time to deposit onto growing crystal faces, resulting in larger, well-ordered crystals.[9]

Protocol 2: Slow Evaporation

  • Prepare Solution: Dissolve approximately 10-20 mg of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a chloroform/ethanol mixture) in a small, clean glass vial (e.g., 4 mL).[10][11] The goal is to create a clear, nearly saturated solution. Gentle warming can be used to aid dissolution.[8]

  • Filter: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[10]

  • Seal for Evaporation: Cover the vial with parafilm and puncture it with a needle 1-3 times.[12] The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower evaporation and often better crystals.

  • Incubate: Place the vial in a location free from vibrations and significant temperature fluctuations. A drawer or a protected corner of a benchtop is suitable.

  • Monitor: Check the vial every few days without disturbing it. Crystals can take anywhere from a few days to several weeks to form.[8]

Technique 2: Vapor Diffusion

This is a gentler method that often yields superior crystals. It relies on the slow diffusion of an "anti-solvent" vapor into the solution of the compound, gradually reducing its solubility.[13][14]

Causality: The anti-solvent is a liquid in which the compound is insoluble but which is miscible with the solvent in which the compound is dissolved. As the anti-solvent vapor diffuses into the solution, it lowers the overall solvating power of the solvent system, pushing the compound out of solution in a controlled manner to form crystals.[15]

Protocol 3: Vapor Diffusion (Vial-in-Vial)

  • Prepare Solution: In a small inner vial (e.g., 1 mL), dissolve 2-5 mg of the compound in 0.2-0.5 mL of a relatively less volatile "good" solvent (e.g., chloroform, toluene, or THF).[16]

  • Prepare Anti-solvent: In a larger outer vial (e.g., 10 mL), add 2-3 mL of a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[13]

  • Assemble: Carefully place the open inner vial into the larger outer vial, ensuring the anti-solvent level is below the top of the inner vial. Seal the outer vial tightly with a cap.

  • Incubate: Place the sealed setup in a stable, vibration-free environment.

  • Monitor: Over time, the anti-solvent vapor will diffuse into the inner vial. Crystal growth may be observed within days to weeks.

G cluster_main Vapor Diffusion Setup a b Outer Vial (Sealed) c d Inner Vial anti_solvent Anti-Solvent (e.g., Hexane) solution Compound in 'Good' Solvent (e.g., Chloroform) vapor1 Vapor Diffusion vapor1->solution

Figure 2: Diagram of the vapor diffusion (vial-in-vial) method.

Technique 3: Slow Cooling

This method is based on the principle that the solubility of most organic compounds decreases as the temperature is lowered.

Causality: By preparing a saturated or near-saturated solution at an elevated temperature and then allowing it to cool slowly, the solution becomes supersaturated. A slow cooling rate prevents rapid precipitation and allows for the orderly growth of crystals.[9]

Protocol 4: Slow Cooling

  • Prepare Hot Solution: In a vial, dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 40-60°C) to achieve a saturated solution.

  • Filter Hot: Quickly filter the hot solution through a pre-warmed syringe filter into a clean, pre-warmed vial to remove any insoluble impurities.[9]

  • Insulate and Cool: Cap the vial and place it into an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask) to ensure the cooling process is very slow.[9]

  • Incubate: Allow the setup to cool to room temperature over several hours or days. For compounds with higher solubility, subsequent cooling in a refrigerator (4°C) or freezer (-20°C) may be necessary.[4]

PART 4: Optimization and Troubleshooting

Crystal growing is often an empirical science. The initial attempts may not yield ideal crystals, and optimization is usually required.

Solvent Selection Table

The table below lists common solvents that can be used for screening, ordered by increasing polarity.

SolventBoiling Point (°C)Polarity IndexPotential Use
n-Hexane690.1Anti-solvent
Toluene1112.4Good solvent
Diethyl Ether352.8Anti-solvent
Chloroform614.1Good solvent
Ethyl Acetate774.4Good solvent
Tetrahydrofuran (THF)664.0Good solvent
Acetone565.1Good solvent
Acetonitrile825.8Good solvent
Ethanol784.3Good solvent
Methanol655.1Good solvent

Data compiled from various sources.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated (too dilute).[4]2. Nucleation is inhibited.1. Allow more solvent to evaporate.2. Cool the solution to a lower temperature.[4]3. Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[4]4. Add a "seed crystal" from a previous successful attempt.[4]
Compound "Oils Out" 1. Solution is too concentrated.2. Cooling or evaporation was too rapid.3. Compound melting point is below the crystallization temperature.[4]1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional solvent.[4]3. Ensure a much slower rate of cooling or evaporation.[4]4. Try a different solvent with a lower boiling point.
Only Powder or Small Needles Form 1. Crystallization rate is too fast.[4]2. Purity of the compound is insufficient.[4]1. Use a larger volume of solvent to create a more dilute starting solution.2. Slow down the evaporation rate (fewer/smaller holes) or cooling rate (better insulation).3. Re-purify the starting material.
Crystals are Twinned or Aggregated 1. Nucleation rate is too high.2. Solution was disturbed during growth.1. Use a more dilute solution.2. Ensure the vial is in a vibration-free environment.3. Use a smoother container, like an NMR tube, which can slow nucleation.[9]

PART 5: Crystal Harvesting and Analysis

Once suitable crystals have formed, they must be carefully harvested.

  • Harvesting: Use a pipette to carefully remove the mother liquor (the remaining solution). Quickly rinse the crystals with a small amount of a solvent in which they are insoluble (often the anti-solvent) to remove any residual dissolved compound.

  • Mounting: Using a fine tool or loop under a microscope, carefully pick up a single, well-formed crystal and mount it on a goniometer head for X-ray analysis.

  • Analysis: The primary method for analysis is Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides an electron density map of the crystal, from which the precise 3D atomic structure of the molecule, including its conformation and packing in the crystal lattice, can be determined.[1][3]

References

use of 2-(4-methylphenyl)-1H-benzimidazole in material science

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Utilization of 2-(4-methylphenyl)-1H-benzimidazole in Advanced Materials Science

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the applications of this compound, a versatile heterocyclic compound, in the dynamic field of material science. This guide moves beyond simple procedural lists to explain the fundamental principles and causality behind experimental design, ensuring protocols are robust and self-validating.

Section 1: Compound Profile and Synthesis

Introduction to this compound

Benzimidazole derivatives are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole rings.[1] Their rigid, planar structure and rich electron density make them exceptional building blocks for functional materials. This compound, specifically, combines the benzimidazole core with a methyl-substituted phenyl ring, bestowing it with unique photophysical and electronic properties that are highly sought after in optoelectronics, corrosion prevention, and chemical sensing.

Key Properties:

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂[2][3]
Molecular Weight 208.26 g/mol [3][4]
Appearance Solid[2][5]
Melting Point ~278 °C[2][5]
Synthesis Protocol: Phillips Condensation

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction, which involves the coupling of an o-phenylenediamine with an aldehyde.[1][6][7] This protocol details a robust procedure for the synthesis of this compound.

Rationale for Methodology: The reaction is typically catalyzed by a mild acid or an oxidizing agent. The use of ammonium chloride provides a gentle acidic environment that facilitates the initial Schiff base formation and subsequent cyclization, while being environmentally benign and commercially available.[2] The reaction proceeds via an initial nucleophilic attack of the diamine on the aldehyde's carbonyl carbon, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring.

Materials and Reagents:

  • o-Phenylenediamine (OPDA)

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Step-by-Step Protocol:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 4-methylbenzaldehyde (10 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add ammonium chloride (1 mol%) to the solution. The catalyst facilitates the condensation by protonating the aldehyde's carbonyl group, making it more electrophilic.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the crude product using a Büchner funnel. Wash the collected solid with cold deionized water to remove the ammonium chloride catalyst and any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the solid product from an appropriate solvent system, such as an ethanol/water mixture. This step is critical for removing impurities that could hinder performance in sensitive applications like OLEDs.

  • Drying and Characterization: Dry the purified white solid product in a vacuum oven. Characterize the final compound to confirm its identity and purity using techniques such as ¹H NMR, IR spectroscopy, and melting point determination.[2][5]

G cluster_setup Reaction Setup cluster_reaction Reaction & Isolation cluster_purification Purification & Analysis A Dissolve o-Phenylenediamine & 4-Methylbenzaldehyde in EtOH B Add NH4Cl Catalyst A->B C Reflux for 2-4h (Monitor via TLC) B->C D Cool to Room Temp (Precipitation) C->D E Filter Crude Product D->E F Wash with Cold DI Water E->F G Recrystallize from EtOH/Water F->G H Dry Under Vacuum G->H I Characterize (NMR, IR, MP) H->I G cluster_device OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., TPBI) Cathode->ETL EML Emissive Layer (EML) Host: Benzimidazole-based Bipolar Material Guest: Phosphorescent Emitter ETL->EML Photon Light (Photon) EML->Photon Exciton Recombination HTL Hole Transport Layer (HTL) (e.g., NPB) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Electron e⁻ Hole h⁺ G cluster_interactions Adsorption Mechanisms Metal Metal Surface (e.g., Carbon Steel) Inhibitor This compound (Inhibitor Molecule) Inhibitor->Metal Adsorption N_interaction N-atom lone pairs coordinate with metal d-orbitals Pi_interaction π-electron clouds of aromatic rings interact with surface Corrosive Corrosive Medium (e.g., H⁺, Cl⁻ in HCl) Corrosive->Metal Corrosion Attack N_interaction->Metal Chemisorption Pi_interaction->Metal Physisorption

References

Application Notes & Protocols: 2-(4-methylphenyl)-1H-benzimidazole as a Privileged Building Block in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its structural similarity to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2][3][4] This guide focuses on a key derivative, 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzimidazole. We provide an in-depth exploration of its synthesis, derivatization strategies, and applications as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical protocols for leveraging this scaffold in pharmaceutical research.

The Benzimidazole Scaffold: A Foundation of Bioactivity

The power of the benzimidazole moiety lies in its bicyclic structure, a fusion of benzene and imidazole rings.[5][6] This arrangement is isosteric to natural purines like adenine and guanine, enabling it to function as a biomimetic and engage with a wide array of enzymes and receptors. Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anthelmintic properties.[4][7][8][9]

The specific substitution at the 2-position is a critical determinant of biological activity. The introduction of a 4-methylphenyl (p-tolyl) group in This compound offers several strategic advantages:

  • Modulated Lipophilicity: The tolyl group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Steric Influence: It provides specific steric bulk that can orient the molecule within a target's binding pocket, enhancing selectivity and potency.

  • Metabolic Stability: The methyl group can influence the metabolic profile of the final compound.

  • Platform for Interaction: The aromatic ring can participate in π-π stacking and hydrophobic interactions with protein residues.

This unique combination of a proven bioactive core and a functionally significant substituent makes this compound an exceptionally valuable starting material for drug discovery campaigns.

Synthesis of the Core Building Block

The most direct and widely used method for synthesizing 2-aryl-benzimidazoles is the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with an aldehyde.[10][11][12] This reaction is often catalyzed by an acid or an oxidizing agent. The following protocol details a reliable, high-yield synthesis using the readily available catalyst, ammonium chloride.[10][13]

Protocol 1: Synthesis of this compound

This protocol describes the condensation of o-phenylenediamine (OPDA) with 4-methylbenzaldehyde.

Workflow Diagram: Synthesis of 2-(p-tolyl)benzimidazole

OPDA o-Phenylenediamine Reaction Reflux, 4h OPDA->Reaction Aldehyde 4-Methylbenzaldehyde Aldehyde->Reaction Catalyst NH4Cl (Catalyst) Catalyst->Reaction add Solvent Ethanol Solvent->Reaction dissolve in Workup Cool & Filter Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the core building block.

Materials & Reagents:

  • o-Phenylenediamine (OPDA)

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (e.g., 10.8 g, 0.1 mol) and 4-methylbenzaldehyde (e.g., 12.0 g, 0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of ammonium chloride (e.g., 0.53 g, 0.01 mol).

  • Condensation: Heat the mixture to reflux and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate).

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol and then with cold deionized water to remove residual catalyst and impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product as a solid.

  • Drying & Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%.[10][13]

Expected Characterization Data:

ParameterExpected ValueReference
Molecular FormulaC₁₄H₁₂N₂[10][13]
Molecular Weight208.26 g/mol
Melting Point278-280 °C[10][13]
¹H NMR (DMSO-d₆)δ 12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6 (m, 2H), 7.3 (d, 2H), 7.2 (m, 2H), 2.4 (s, 3H, CH₃)[10][13]
IR (KBr, cm⁻¹)~3400-3300 (N-H stretch), ~3030 (Ar C-H), ~2920 (C-H stretch), ~1580 (C=N stretch)[10][13]
LCMS (m/z)209 [M+H]⁺[10][13]

Core Derivatization Strategies for Drug Discovery

The true utility of this compound is realized through its chemical modification to generate libraries of diverse compounds for biological screening. The primary reactive handle is the acidic N-H proton at the N1 position, with the aromatic rings offering sites for functionalization via electrophilic substitution or cross-coupling reactions.

Strategy 1: N-Alkylation / N-Arylation at the N1 Position

Modification at the N1 position is a cornerstone of benzimidazole chemistry. Introducing alkyl or aryl substituents allows for fine-tuning of steric and electronic properties, solubility, and metabolic stability, and can introduce new vectors for interacting with a biological target.[14]

Rationale: The N-H proton is readily abstracted by a base, generating a nucleophilic benzimidazolide anion that can react with various electrophiles, most commonly alkyl or benzyl halides. This reaction is generally high-yielding and tolerates a wide range of functional groups on the electrophile, making it ideal for library synthesis.

Diagram: N-Alkylation Strategy

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start 2-(p-tolyl)-1H-benzimidazole Anion Benzimidazolide Anion (Nucleophile) Start->Anion + Base Base (e.g., K2CO3, NaH) Base->Anion in DMF/ACN Electrophile Alkyl/Benzyl Halide (R-X) Product N1-Substituted Product Electrophile->Product Anion_ref->Product +

Caption: General workflow for N1-alkylation of the benzimidazole core.

Protocol 2: General Procedure for N-Alkylation

Materials & Reagents:

  • This compound

  • Alkyl or Benzyl Halide (R-X) (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Brine Solution

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add anhydrous K₂CO₃ (2.0 eq). For less reactive halides, a stronger base like NaH (1.2 eq) may be used cautiously in an ice bath.

  • Electrophile Addition: Stir the suspension at room temperature for 30 minutes. Add the desired alkyl or benzyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (50-60 °C) for 4-12 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. An oily layer or a solid precipitate of the product will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the N1-substituted product.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, palladium-catalyzed cross-coupling reactions are indispensable tools.[15][16] These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the benzimidazole core to other aromatic or aliphatic systems.[17][18] This requires a "handle" on the benzimidazole ring, typically a halogen, which is installed in a preceding step.

Rationale: The Suzuki-Miyaura coupling, for example, is a robust and versatile reaction that couples an organoboron species (boronic acid or ester) with an organic halide.[17] By first halogenating the benzimidazole core (typically at the 5- or 6-position), a substrate for cross-coupling is created. This two-step sequence dramatically expands the synthetic possibilities.

Protocol 3: Two-Step Synthesis via Suzuki Coupling

Part A: Bromination of the Benzimidazole Core

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath and add a solution of bromine (1.1 eq) in acetic acid dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Isolation: Pour the reaction mixture into a solution of sodium thiosulfate to quench excess bromine, then neutralize with a base (e.g., NaOH solution) until a precipitate forms. Filter, wash with water, and dry the crude bromo-benzimidazole intermediate.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the bromo-benzimidazole intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 6-18 hours, monitoring by TLC or LCMS.

  • Work-up & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the final coupled product.

Diagram: Cross-Coupling Strategy

Start 2-(p-tolyl)-1H- benzimidazole Step1 Bromination (Br2, AcOH) Start->Step1 Intermediate Bromo-substituted Intermediate Step1->Intermediate Step2 Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) Intermediate->Step2 Final_Product Complex Bi-aryl Product Step2->Final_Product

Caption: Two-step strategy for diversification via cross-coupling.

Pharmacological Landscape and Applications

Derivatives built upon the this compound scaffold have shown promise across multiple therapeutic areas. The benzimidazole core acts as a versatile pharmacophore capable of targeting a range of biological macromolecules.[3][7]

Diagram: A Privileged Scaffold for Diverse Targets

Caption: The 2-aryl benzimidazole scaffold interacts with diverse biological targets.

Selected Examples of Biological Activity:

Derivative ClassTherapeutic AreaMechanism/TargetKey FindingsReference
N-substituted 2-(p-tolyl)benzimidazolesAnticancerTubulin Polymerization InhibitorCertain derivatives showed potent inhibitory activity against cancer cell lines like Siha, with IC₅₀ values in the sub-micromolar range.[19][19]
2-(p-tolyl)benzimidazole derivativesAnxiolyticNot specifiedThe parent compound itself showed potent anti-anxiety activity in animal models, comparable to the standard drug diazepam.[13][13]
5-fluoro-2-(p-tolyl)benzimidazole derivativesUrease InhibitorsUrease EnzymePiperazine-substituted derivatives were identified as potent urease inhibitors, relevant for treating H. pylori infections.[20]
2-(p-tolyl)benzimidazole acetamidesAnticancerMulti-RTK InhibitorCompound 5a acts as a multi-target inhibitor against EGFR, VEGFR-2, and PDGFR, key targets in oncology.[3][3]
1,2-disubstituted benzimidazolesAnticancerCytotoxicityA derivative, 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, showed strong antiproliferative activity against DLD-1 colorectal cancer cells with an IC₅₀ of 6.093 µM.[21][21]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern pharmaceutical development. Its straightforward synthesis and versatile reactivity at multiple positions provide medicinal chemists with a reliable platform for generating novel, structurally diverse, and biologically active compounds. The proven success of this scaffold in targeting a wide range of proteins and enzymes underscores its privileged status. Future research will undoubtedly continue to leverage this core structure in the design of next-generation therapeutics, including targeted protein degraders, covalent inhibitors, and highly selective kinase inhibitors, further cementing the role of the benzimidazole family in medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methylphenyl)-1H-benzimidazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers and drug development professionals improve the yield and purity of this important heterocyclic compound.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine (OPD) with either 4-methylbenzoic acid or 4-methylbenzaldehyde. This reaction, known as the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole chemistry. It proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final product. While conceptually straightforward, the reaction is sensitive to several parameters that can significantly impact the final yield and purity.

Reaction Mechanism: Condensation of OPD and 4-Methylbenzaldehyde

The reaction involves an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine). The second amino group then attacks the imine carbon, leading to a cyclized intermediate which, after losing a molecule of hydrogen, aromatizes to the stable benzimidazole ring system.

G OPD o-phenylenediamine Intermediate1 Schiff Base Intermediate OPD->Intermediate1 Condensation (-H₂O) Aldehyde 4-methylbenzaldehyde Aldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-(4-methylphenyl) -1H-benzimidazole Intermediate2->Product Oxidation (-H₂)

Caption: General reaction pathway for benzimidazole formation.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix this?

A1: Low yields are a common frustration and can stem from several factors. A systematic evaluation is the best approach.[1]

  • Cause 1: Purity of Starting Materials.

    • The Problem: o-phenylenediamine (OPD) is highly susceptible to air oxidation, turning from a colorless/light tan solid to a dark purple or black polymer. This oxidation product will not participate in the reaction and can introduce impurities that complicate purification.[1]

    • The Solution: Use freshly purchased, high-purity OPD. If your stock is old or discolored, purify it before use. A common method is to dissolve the OPD in hot, deoxygenated water, treat with sodium dithionite (a reducing agent) and activated carbon to remove colored impurities, and then recrystallize.[1] Similarly, ensure the 4-methylbenzaldehyde or 4-methylbenzoic acid is pure.

  • Cause 2: Suboptimal Reaction Conditions.

    • The Problem: The condensation reaction is sensitive to temperature, solvent, and the presence of a catalyst. Incomplete conversion is a major reason for low yields.

    • The Solution:

      • Solvent Choice: Polar protic solvents like methanol or ethanol are often highly effective for this synthesis, as they can facilitate proton transfer steps in the mechanism.[2][3] In some cases, a mixture of chloroform and methanol has been shown to be effective.

      • Catalyst: While the reaction can proceed without a catalyst, especially at high temperatures, an acid catalyst is typically used to protonate the carbonyl group, making it more electrophilic. Common choices include p-toluenesulfonic acid (p-TsOH)[4], ammonium chloride[5], or even Lewis acids.

      • Temperature & Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be necessary. For reactions with carboxylic acids, higher temperatures (reflux) are often required to drive off the two equivalents of water formed.

  • Cause 3: Inefficient Work-up and Purification.

    • The Problem: The product can be lost during extraction or recrystallization. The crude product often contains unreacted starting materials and side products.

    • The Solution: After the reaction is complete, the mixture is typically cooled and neutralized. The crude product often precipitates and can be collected by filtration.[6] For purification, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is highly effective. Ensure you select a solvent where the product has high solubility at high temperatures and low solubility at room temperature or below.

Q2: My final product is dark and discolored, even after recrystallization. What's causing this and how can I get a clean, white product?

A2: Discoloration is almost always due to oxidation, either of the OPD starting material or of intermediates during the reaction.

  • Cause: Air Oxidation.

    • The Problem: As mentioned, OPD is sensitive to air. If the reaction is run open to the atmosphere for extended periods at high temperatures, oxidation is likely.

    • The Solution:

      • Inert Atmosphere: For the highest purity, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents air oxidation of the diamine.

      • Purification with Activated Carbon: During the work-up, after dissolving the crude product for recrystallization, add a small amount of activated carbon (e.g., Norite) to the hot solution.[6] The carbon will adsorb the colored, polymeric impurities. Filter the hot solution through a pad of Celite to remove the carbon, then allow the filtrate to cool and crystallize. This is a very effective method for obtaining a pure, white product.[6]

Q3: I'm observing significant side product formation. How can I improve the reaction's selectivity?

A3: Side products can arise from self-condensation or over-alkylation, especially if using an aldehyde.

  • Cause: Formation of 1,2-disubstituted Benzimidazole.

    • The Problem: A potential side product is 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, where a second molecule of the aldehyde has reductively alkylated the benzimidazole nitrogen. This is more common in reactions that generate a reducing agent in situ.[7]

    • The Solution:

      • Stoichiometry Control: Ensure a precise 1:1 molar ratio of OPD to aldehyde.[1] An excess of the aldehyde can favor side reactions.

      • Catalyst Choice: Using a catalyst that specifically promotes the condensation and cyclization without promoting side reactions is key. Supported gold nanoparticles (Au/TiO₂) have been shown to be highly selective under ambient conditions.[7]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this synthesis?

A: There is no single "best" catalyst, as the optimal choice depends on your specific conditions (solvent, temperature, starting material).

  • For Aldehydes: Mild acid catalysts like ammonium chloride (NH₄Cl) can give excellent yields (over 90%) in solvents like chloroform at room temperature.[5] Heterogeneous catalysts like Au/TiO₂ are also highly effective and allow for easy removal post-reaction.

  • For Carboxylic Acids: Stronger acids are often required. Polyphosphoric acid (PPA) is a classic choice that acts as both a catalyst and a dehydrating agent, though the work-up can be more difficult.[8] A simpler alternative is using an acid like p-TsOH in a high-boiling solvent.[4]

Q: Can I use microwave-assisted synthesis to speed up the reaction?

A: Absolutely. Microwave-assisted synthesis is an excellent method for dramatically reducing reaction times (from hours to minutes) and often increasing yields.[8][9][10][11] This technique is particularly effective for reactions involving carboxylic acids, which typically require longer heating times with conventional methods.[8][9] It is considered a "green chemistry" approach as it can reduce solvent use and energy consumption.[10][12]

Q: How does the choice of solvent affect the reaction?

A: The solvent plays a crucial role in reactant solubility and in mediating the reaction mechanism.

  • Polar Protic Solvents (Methanol, Ethanol): These are generally excellent choices. They effectively dissolve the reactants and can participate in proton transfer, stabilizing charged intermediates. Methanol has been shown to give yields as high as 97% in some catalyzed systems.[3]

  • Aprotic Solvents (DMF, Acetonitrile): These can also be used, but may require higher temperatures or more active catalysts.

  • Solvent-Free: Some protocols exist for solvent-free reactions, typically by heating the neat reactants with a solid catalyst. This is an environmentally friendly option but may require more optimization.[13]

Optimized Experimental Protocols

Protocol 4.1: High-Yield Synthesis from 4-Methylbenzaldehyde

This protocol is based on a catalyzed condensation under mild conditions, optimized for high yield and purity.

  • Reagent Preparation: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 40 mL of methanol followed by a catalytic amount of a suitable catalyst, such as cobalt(II) acetylacetonate (0.13 g, 0.5 mol%) or Au/TiO₂ (60 mg, 1 wt.%).[7]

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure. If using a heterogeneous catalyst, it can be filtered off at this stage.

  • Isolation: Add 50 mL of cold water to the residue and stir. The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. If the product is colored, add a spatula tip of activated carbon to the boiling solution, filter hot, and allow the filtrate to cool slowly. Dry the resulting white crystals under vacuum.

    • Expected Yield: >90%

    • Melting Point: ~278-280 °C[5]

Protocol 4.2: Microwave-Assisted Synthesis from 4-Methylbenzoic Acid

This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

  • Reagent Preparation: In a microwave reaction vessel, combine o-phenylenediamine (1.08 g, 10 mmol), 4-methylbenzoic acid (1.36 g, 10 mmol), and polyphosphoric acid (PPA) (10 g) as a catalyst and dehydrating agent.[8]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a power level sufficient to maintain a temperature of ~120-140°C for 5-10 minutes.[8]

  • Work-up: After cooling the vessel to room temperature, carefully pour the viscous mixture into 100 mL of ice-cold water with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with 10% aqueous sodium hydroxide until the pH is ~8. The product will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol as described in Protocol 4.1.

    • Expected Yield: 85-95%

Data Summary and Troubleshooting Workflow

Table 1: Comparison of Reaction Conditions
Starting MaterialCatalystSolventTemp. (°C)TimeYield (%)Reference
4-MethylbenzaldehydeNH₄ClChloroformRT4 h88[5]
4-MethylbenzaldehydeAu/TiO₂CHCl₃:MeOHRT2 h~96[7]
4-MethylbenzaldehydeCobalt(II) acetylacetonateMethanolRT4 h~97
4-Methylbenzoic AcidPolyphosphoric AcidNeat (Microwave)1405 min~90[8]
4-Methylbenzoic Acidp-TsOHDMF802-3 hHigh[4]

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue reagents 1. Check Reagents start->reagents conditions 2. Optimize Conditions start->conditions workup 3. Review Work-up start->workup opd_purity Is OPD old or discolored? reagents->opd_purity stoich Check stoichiometry (ensure 1:1 ratio) reagents->stoich incomplete_rxn Is reaction incomplete (check TLC)? conditions->incomplete_rxn discolored_prod Is product discolored? workup->discolored_prod recrystal Optimize recrystallization solvent workup->recrystal purify_opd Purify OPD via recrystallization with Na₂S₂O₄ / Carbon opd_purity->purify_opd Yes opd_purity->stoich No change_catalyst Change/add catalyst (p-TsOH, NH₄Cl) incomplete_rxn->change_catalyst Yes change_solvent Switch to polar protic solvent (MeOH) incomplete_rxn->change_solvent Yes increase_temp Increase temperature or use microwave incomplete_rxn->increase_temp Yes charcoal Use activated carbon during recrystallization discolored_prod->charcoal Yes discolored_prod->recrystal No

Caption: A systematic workflow for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-methylphenyl)-1H-benzimidazole (CAS 120-03-6). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this compound. This guide provides in-depth, practical solutions and explains the scientific principles behind them.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

Answer: The limited aqueous solubility of this compound stems from its molecular structure. The molecule consists of a rigid, planar benzimidazole core fused to a hydrophobic p-tolyl (4-methylphenyl) group.[1] This structure results in:

  • High Lipophilicity: The aromatic rings are inherently nonpolar and prefer to interact with other nonpolar molecules rather than water. The calculated XLogP3 value of 3.6 is indicative of its low water solubility.[2]

  • Strong Crystal Lattice Energy: In its solid state, the planar molecules can stack efficiently, forming a stable crystal lattice held together by intermolecular forces. A significant amount of energy is required to break these interactions and solvate the individual molecules in water.[3]

  • Limited Hydrogen Bonding: While the benzimidazole moiety has N-H groups that can act as hydrogen bond donors and acceptors, the large hydrophobic surface area of the molecule dominates its overall character, impeding favorable interactions with water molecules.

Q2: What are the key physicochemical properties I should know before starting my experiment?

Answer: Understanding the fundamental properties of this compound is the first step to designing a successful solubilization strategy.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₄H₁₂N₂[1][4]Provides the elemental composition.
Molecular Weight 208.26 g/mol [2][5]Important for calculating molar concentrations.
Appearance Crystalline solid[1]Indicates high lattice energy that must be overcome.
Melting Point 265-269 °C[5]A high melting point often correlates with low solubility due to strong intermolecular forces in the crystal lattice.[3]
XLogP3 (logP) 3.6[2]A positive logP value indicates higher solubility in lipids (octanol) than in water, confirming its hydrophobic nature.[3]
pKa (predicted) ~5.3-5.7 (basic)[6][7]The imidazole ring contains a basic nitrogen. At pH values below the pKa, this nitrogen can be protonated, forming a more soluble cationic salt.[6]

Troubleshooting Guide: Experimental Scenarios

Scenario 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I try first?

This is the most common issue. Direct dissolution in neutral aqueous buffers is often unsuccessful. A stepwise approach is recommended.

Initial Strategy: pH Adjustment

The benzimidazole ring system has a basic nitrogen atom, making its solubility pH-dependent.[8][9] By lowering the pH, you can protonate the molecule, creating a positively charged salt that is significantly more soluble in water.[10][11]

Experimental Protocol 1: Solubilization via pH Modification

  • Weigh the required amount of this compound powder.

  • Add a small volume of dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing until the solid dissolves completely. This indicates the formation of the soluble hydrochloride salt.

  • Once dissolved, slowly add your target aqueous buffer (e.g., PBS) to reach the desired final volume and concentration.

  • Crucially , check the final pH of your solution. The addition of the acidic stock may have lowered it. Adjust the pH back towards your target (e.g., pH 7.4) using a dilute base (e.g., 0.1 M NaOH).

  • Observation Point: Watch for any signs of precipitation as you increase the pH. If the compound begins to precipitate as you approach the neutral pH of your assay, it indicates that the concentration is above its solubility limit at that pH. In this case, you will need to either lower the final concentration or explore co-solvents.

Logical Workflow for Solubility Troubleshooting

G start Start: Undissolved Compound ph_adjust Attempt pH Adjustment (Protocol 1) start->ph_adjust check_sol Is it soluble in acidic conditions? ph_adjust->check_sol check_precip Does it precipitate at target pH? check_sol->check_precip Yes cosolvent Use Co-solvent Strategy (e.g., DMSO Stock) check_sol->cosolvent No check_precip->cosolvent Yes success Success: Compound Solubilized check_precip->success No cosolvent->success Soluble at acceptable DMSO % complexation Advanced: Use Cyclodextrins (Protocol 2) cosolvent->complexation Still precipitates or DMSO % is too high complexation->success Success

Caption: Decision workflow for troubleshooting solubility.

Scenario 2: My compound precipitates when I add my concentrated DMSO stock to cell culture media. How can I fix this?

This phenomenon is known as "solvent shock" or "crashing out."[8] The compound is highly soluble in 100% DMSO but becomes supersaturated and precipitates when rapidly diluted into an aqueous environment where DMSO is no longer the dominant solvent.

Solution 1: Reduce Final Co-solvent Concentration The most common co-solvent is Dimethyl Sulfoxide (DMSO). While effective, its concentration in final assays should be minimized, typically kept below 0.5%, to avoid artifacts or cellular toxicity.[8]

  • Action: Perform serial dilutions. Instead of adding a 50 mM DMSO stock directly to your media to get 50 µM, first create an intermediate dilution (e.g., 1 mM in media containing 0.5% DMSO). This gradual reduction in solvent strength can prevent precipitation.

  • Pro-Tip: Add the stock solution to your media while vortexing or stirring vigorously to ensure rapid dispersal, which minimizes localized high concentrations that can initiate precipitation.

Solution 2: Employ Complexation Agents like Cyclodextrins If co-solvents are not viable or effective, cyclodextrins offer an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble benzimidazole molecule, effectively shielding its hydrophobic parts from water and increasing its apparent solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective for benzimidazoles.[12][15]

Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment cluster_1 Complex Formation Compound Insoluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

Experimental Protocol 2: Screening for Cyclodextrin Solubilization

  • Preparation: Prepare a series of HPβCD solutions in your desired buffer (e.g., 0, 5, 10, 20, 50 mM).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution. Ensure undissolved solid is visible.

  • Mixing: Seal the vials and rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[8]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HPβCD. A linear relationship indicates the formation of a soluble inclusion complex. The slope can be used to determine the complexation efficiency.

Advanced Strategies & Considerations

Q3: Are there other formulation approaches I can consider for in vivo studies?

Answer: Yes, for preclinical or in vivo studies where higher concentrations are often needed, more advanced formulation strategies can be employed. These are often developed in collaboration with formulation scientists.[16][17]

  • Co-solvents: Mixtures of water-miscible solvents like DMSO, ethanol, polyethylene glycol (PEG 300/400), and propylene glycol can be optimized.[8][16]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its solubility.[8][9] However, their use must be carefully controlled due to potential toxicity.

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state.[14][18] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[3][13]

Q4: How do I choose the right strategy, and what controls are necessary?

Answer: The choice of strategy depends on the experimental context (in vitro vs. in vivo), the required concentration, and the tolerance of the biological system to excipients.

Key Consideration: Always include a vehicle control in your experiments. This is a control group that receives the exact same formulation (e.g., buffer with 0.5% DMSO and 10 mM HPβCD) but without the active compound. This is critical to ensure that any observed biological effects are due to your compound and not the solubilizing agents themselves.[8]

References

Technical Support Center: Purification of Crude 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-methylphenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important benzimidazole derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a strong yellow or brown discoloration. What is the likely cause and how can I remove it?

A1: Discoloration in crude benzimidazole products is a common issue, often stemming from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself. [1]These colored impurities are typically highly polar byproducts.

  • Troubleshooting Approach: The most effective method for removing these colored impurities is treatment with activated carbon (charcoal) during recrystallization. [1][2]The porous structure of activated carbon provides a large surface area for the adsorption of these colored molecules. A detailed protocol is provided in the Recrystallization Troubleshooting Guide below.

Q2: After the initial work-up, my yield of this compound is low. Where could the product have been lost?

A2: Low yield can be attributed to several factors during the synthesis and initial purification steps. Incomplete reaction is a primary suspect. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to ensure all starting materials have been consumed. [1]Additionally, this compound has some solubility in various organic solvents, and product can be lost in the filtrate during initial precipitation and washing steps. [3]Minimizing the volume of washing solvent, and ensuring it is ice-cold, can help mitigate this loss.

Q3: I am struggling to find a single suitable solvent for recrystallization. The product is either too soluble even when cold, or barely soluble when hot. What should I do?

A3: This is a classic scenario where a two-solvent (or mixed-solvent) recrystallization is the ideal solution. [4][5]You need to identify a "good" solvent in which your compound is soluble when hot, and a "bad" solvent in which it is poorly soluble, even at elevated temperatures. The two solvents must be miscible. [6]For this compound, common solvent pairs include ethanol-water or ethyl acetate-hexane. [7][8]The process involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until turbidity (cloudiness) is observed. [5]

Purification Troubleshooting Guides

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Recrystallization_Workflow start Crude 2-(4-methylphenyl) -1H-benzimidazole check_color Is the crude product colored (yellow/brown)? start->check_color solvent_screen Perform a solvent screen (e.g., Ethanol, Ethyl Acetate, Water) check_color->solvent_screen No charcoal_treatment Incorporate activated carbon treatment into the protocol check_color->charcoal_treatment Yes single_solvent Is a single solvent effective? solvent_screen->single_solvent perform_single Perform single-solvent recrystallization single_solvent->perform_single Yes perform_mixed Perform two-solvent recrystallization (e.g., Ethanol/Water) single_solvent->perform_mixed No pure_product Pure Crystalline Product perform_single->pure_product perform_mixed->pure_product charcoal_treatment->solvent_screen

Caption: Decision workflow for recrystallization of this compound.

This protocol is effective for general purification and removal of colored impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of ethanol required to dissolve the solid at boiling temperature. Heat the mixture on a hot plate with stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute mass).

  • Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel. [9]4. Induce Crystallization: To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point). [4]This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture. Dry the crystals in a vacuum oven.

ParameterRecommended Solvent/SystemRationale
Primary Solvent ("Good") EthanolThe benzimidazole derivative is soluble in hot ethanol.
Secondary Solvent ("Bad") WaterThe compound is poorly soluble in water. [7]
Decolorizing Agent Activated CarbonAdsorbs colored, often polar, impurities. [1][2]
Guide 2: Purification by Column Chromatography

Column chromatography is the method of choice when dealing with complex mixtures containing byproducts with polarities similar to the desired compound, or for large-scale purification. [10]It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

IssuePotential Cause(s)Troubleshooting Steps
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity.Optimize the eluent system using TLC. A good starting point for this compound is an ethyl acetate/hexane mixture. [11]Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading.Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight).
Product Cracks the Column Heat generated from solvent interaction with silica.Pack the column using the "wet method" (slurry packing) to ensure a homogenous column bed. [10]
Streaking or Tailing of Bands Compound is too polar for the eluent.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A small amount of a more polar solvent like methanol can be added if necessary.
Sample is acidic or basic.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds like benzimidazoles) to prevent interaction with acidic silica gel.
  • TLC Analysis: First, determine the optimal mobile phase composition using TLC. Test various ratios of ethyl acetate in hexane. A common system for benzimidazoles is a 3:7 to 1:1 mixture of ethyl acetate and hexane. [11][12]2. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the elution progresses to move the desired compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography_Logic cluster_fractions Collected Fractions crude Crude Mixture - Unreacted Aldehyde - this compound - Polar Impurities column Silica Gel Column crude->column Loading elution Elution with EtOAc/Hexane Gradient fraction1 Fractions 1-5 (Low Polarity) Unreacted Aldehyde elution->fraction1 Early Elution fraction2 Fractions 6-12 (Medium Polarity) Pure Product elution->fraction2 Mid Elution fraction3 Fractions 13+ (High Polarity) Polar Impurities elution->fraction3 Late Elution

Caption: Logical flow of separation in column chromatography.

By methodically applying these principles and protocols, researchers can effectively troubleshoot and optimize the purification of crude this compound, leading to a high-purity final product suitable for further research and development.

References

identifying and minimizing byproducts in 2-(4-methylphenyl)-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success by identifying and minimizing byproduct formation.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction in medicinal chemistry, typically achieved through the condensation of o-phenylenediamine and p-tolualdehyde. This reaction, a variation of the Phillips-Ladenburg synthesis, is valued for its efficiency in creating the benzimidazole scaffold, a privileged structure in numerous pharmacologically active compounds.[1][2] Despite its utility, the reaction is not without its challenges, and the formation of byproducts can complicate purification and reduce yields. This guide will address these issues head-on, providing scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues, their probable causes, and actionable solutions to get your synthesis back on track.

Issue 1: Presence of a Persistent, Less Polar Impurity in TLC/LC-MS

Probable Cause: The most common less polar byproduct is the 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole .[1] This arises from the reaction of the initially formed benzimidazole product with a second molecule of p-tolualdehyde, which is subsequently reduced in situ or during workup.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of o-phenylenediamine to p-tolualdehyde. An excess of the aldehyde significantly favors the formation of the 1,2-disubstituted byproduct.[3]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Over-extending the reaction time, especially at elevated temperatures, can promote the formation of this byproduct. Aim for the shortest time required for the consumption of the limiting reagent (o-phenylenediamine).

  • Choice of Catalyst: Certain catalysts can enhance selectivity. For instance, using gold nanoparticles supported on titanium dioxide (Au/TiO₂) has been shown to selectively produce 2-substituted benzimidazoles at ambient temperatures, minimizing the 1,2-disubstituted product.[1]

Issue 2: An Acidic Impurity is Detected During Workup or by NMR

Probable Cause: The presence of an acidic byproduct strongly suggests the oxidation of p-tolualdehyde to p-toluic acid .[4][5] This is particularly common if the reaction is run under oxidative conditions or exposed to air for prolonged periods at high temperatures.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Avoid Oxidizing Agents: Scrutinize your reaction components and ensure no unintended oxidizing agents are present. Some catalysts or additives may have oxidative properties.

  • Purification: An acidic wash (e.g., dilute sodium bicarbonate solution) during the aqueous workup can effectively remove the p-toluic acid byproduct.

Issue 3: Complex Mixture of Products with Multiple Spots on TLC

Probable Cause: A complex product mixture can result from several concurrent side reactions, including the formation of Schiff base intermediates that have not fully cyclized, or other unidentified degradation products.[6] The initial condensation of o-phenylenediamine and p-tolualdehyde forms a Schiff base, which then undergoes intramolecular cyclization.[7]

Solutions:

  • Ensure Complete Cyclization: The cyclization step is often promoted by the catalyst and heat. If you suspect incomplete cyclization, consider increasing the reaction temperature moderately or extending the reaction time while carefully monitoring for the formation of other byproducts.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Polar protic solvents like ethanol or methanol can facilitate the cyclization step.[1]

  • Catalyst Screening: If using a catalyst, its efficiency is crucial. Acid catalysts like p-toluenesulfonic acid (p-TsOH) are commonly used to drive the reaction to completion.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

A1: The reaction proceeds in two main steps:

  • Schiff Base Formation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of p-tolualdehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization and Aromatization: The second amino group of the diamine then attacks the imine carbon, leading to a cyclized intermediate (a dihydrobenzimidazole). This intermediate then undergoes oxidation (often by air or another oxidant in the reaction mixture) to form the stable, aromatic benzimidazole ring.[7]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, the product, and any byproducts. The disappearance of the limiting reactant (o-phenylenediamine) is a good indicator of reaction completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Q3: What are the recommended purification techniques for the final product?

A3:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[9]

  • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[1]

Q4: Can this reaction be performed under "green" or more environmentally friendly conditions?

A4: Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing reusable heterogeneous catalysts, and conducting the reaction under solvent-free conditions or with microwave assistance.[10][11] These methods often lead to shorter reaction times, easier workup, and reduced environmental impact.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the common byproducts discussed.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • p-Tolualdehyde (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and ethanol.

  • Stir the mixture until the o-phenylenediamine is fully dissolved.

  • Add p-tolualdehyde (1.0 eq) to the solution, followed by p-toluenesulfonic acid monohydrate (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC every 30 minutes.

  • Once the o-phenylenediamine is consumed (typically within 2-4 hours), remove the heat and allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue, which will cause the crude product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.

Data Presentation

ByproductProbable CauseKey Identification MarkerMitigation Strategy
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazoleExcess aldehyde, prolonged reaction timeLess polar spot on TLC, characteristic benzyl protons in ¹H NMR1:1 Stoichiometry, monitor reaction time
p-Toluic acidOxidative conditionsAcidic nature, characteristic carboxyl peak in IRInert atmosphere, basic wash during workup
Schiff Base IntermediateIncomplete cyclizationCan be identified by LC-MSEnsure sufficient heating/catalyst activity

Visualizations

Reaction Mechanism and Byproduct Formation

G OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + p-Tolualdehyde - H2O PTA p-Tolualdehyde PTA->SchiffBase Byproduct2 p-Toluic Acid PTA->Byproduct2 Oxidation Product This compound SchiffBase->Product Cyclization - 2[H] (Oxidation) Byproduct1 1,2-Disubstituted Byproduct Product->Byproduct1 + p-Tolualdehyde + Reduction

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Byproduct Identification & Solution cluster_2 Outcome Start Low Yield or Impure Product Analysis Analyze by TLC/LC-MS Start->Analysis Impurity1 Less Polar Byproduct? Analysis->Impurity1 Impurity2 Acidic Byproduct? Analysis->Impurity2 Impurity3 Complex Mixture? Analysis->Impurity3 Impurity1->Impurity2 No Solution1 Adjust Stoichiometry & Reaction Time Impurity1->Solution1 Yes Impurity2->Impurity3 No Solution2 Use Inert Atmosphere & Basic Wash Impurity2->Solution2 Yes Solution3 Optimize Catalyst & Temperature Impurity3->Solution3 Yes End Pure Product Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Stability and Degradation Studies of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability and degradation studies of 2-(4-methylphenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

This compound, also known as 2-(p-tolyl)-1H-benzimidazole, belongs to the benzimidazole class of heterocyclic compounds.[1][2] Benzimidazoles are a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent, as this data informs formulation, storage conditions, and shelf-life.[5][6]

This guide will provide a comprehensive overview of potential stability issues, troubleshooting advice for common experimental challenges, and detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in the literature, based on the known reactivity of the benzimidazole core and related structures, the primary degradation pathways are expected to be:

  • Hydrolysis: The benzimidazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the opening of the imidazole ring.

  • Oxidation: The imidazole ring is prone to oxidation, which can lead to the formation of various degradation products. The methyl group on the phenyl ring could also be a site for oxidation.

  • Photodegradation: Benzimidazole derivatives are often sensitive to light and can undergo photodegradation, leading to a variety of photoproducts.[7]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, particularly for solutions.[8] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: Which analytical techniques are most suitable for stability and degradation studies of this compound?

A3: The most common and effective analytical technique for monitoring the stability of benzimidazole derivatives and separating their degradation products is High-Performance Liquid Chromatography (HPLC), typically with UV detection. For the identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing isolated degradation products.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in the chromatogram of a fresh sample. Impurities from synthesis, solvent impurities, or on-column degradation.1. Verify Solvent Purity: Run a blank gradient with your mobile phase to check for solvent-related peaks. 2. Check Column Health: Inject a well-characterized standard to ensure the column is performing as expected. 3. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or temperature to improve separation from impurities. 4. Re-purify the Sample: If impurities are suspected from the synthesis, re-purification of the starting material may be necessary.
Poor peak shape (tailing or fronting) for the parent compound. Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.1. Reduce Injection Volume/Concentration: Dilute your sample to see if the peak shape improves. 2. Adjust Mobile Phase pH: The pKa of the benzimidazole core will influence its ionization state. Adjusting the mobile phase pH away from the pKa can improve peak shape. 3. Use a Different Column: Consider a column with a different stationary phase or end-capping to minimize secondary interactions.
Loss of parent compound concentration without the appearance of corresponding degradation peaks (poor mass balance). Degradants are not UV-active at the monitored wavelength, precipitation of the compound, or adsorption to container surfaces.1. Use a Diode Array Detector (DAD): Analyze the sample at multiple wavelengths to see if any previously undetected peaks appear. 2. Employ a Universal Detector: Consider using a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) that does not rely on a chromophore. 3. Check for Precipitation: Visually inspect your samples for any solid material. You may need to use a different solvent or a lower concentration. 4. Use Inert Vials: The compound may be adsorbing to glass surfaces. Try using silanized glass or polypropylene vials.
Difficulty in identifying the structure of a degradation product. Insufficient data or co-eluting peaks.1. Isolate the Impurity: Use preparative HPLC to isolate the degradation product for further analysis. 2. High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to help determine the elemental composition. 3. Tandem Mass Spectrometry (MS/MS): Fragment the degradation product to obtain structural information.[1] 4. NMR Spectroscopy: If a sufficient amount of the impurity can be isolated, 1D and 2D NMR experiments are invaluable for structure elucidation.[11]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at appropriate time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).

    • Keep a control sample in the dark.

    • Analyze samples at different time points.

3. HPLC Analysis:

  • A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. A good starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal (80°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Unknowns

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of benzimidazoles, the following degradation pathways can be hypothesized for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent This compound C₁₄H₁₂N₂ RingOpening Ring-Opened Products e.g., Diaminophenyl amides Parent:f0->RingOpening:f0 H⁺/OH⁻ N_Oxide N-Oxides C₁₄H₁₂N₂O Parent:f0->N_Oxide:f0 [O] Tolyl_Oxidation Benzoic Acid/Alcohol Derivatives e.g., 4-(1H-benzo[d]imidazol-2-yl)benzoic acid Parent:f0->Tolyl_Oxidation:f0 [O] Radical_Species Radical Intermediates Parent:f0->Radical_Species:f0 Polymerization Polymeric Products Radical_Species:f0->Polymerization:f0

Caption: Potential degradation pathways.

References

challenges in the scale-up synthesis of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of 2-(4-methylphenyl)-1H-benzimidazole. As Senior Application Scientists, we understand that transitioning a synthesis from the bench to a larger scale introduces unique challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, ensuring a robust, efficient, and reproducible process.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the condensation of o-phenylenediamine with p-tolualdehyde.[1][2][3] While straightforward in principle, issues related to reaction kinetics, impurity profiles, and product isolation are common during scale-up. This resource addresses these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: From Reaction to Purification

This section tackles the most common and critical issues encountered during the synthesis and purification of this compound.

Section 1: Reaction & Synthesis Challenges

Question 1: My reaction has stalled. TLC analysis shows significant amounts of o-phenylenediamine and p-tolualdehyde remain even after prolonged reaction time. What is the likely cause and how can I drive the reaction to completion?

Answer: This is a classic issue of incomplete conversion, often pointing to suboptimal reaction conditions that are more pronounced at scale. The primary causes are typically related to catalyst activity, temperature, or the removal of the water byproduct.

The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (dehydrogenation) to form the benzimidazole ring. Each step has its own energy requirements.

Troubleshooting Steps:

  • Evaluate Your Catalyst: Many syntheses use an acid catalyst (like p-TsOH or HCl) or an oxidative catalyst system.[4][5][6]

    • Causality: The catalyst's role is to activate the aldehyde's carbonyl group for the initial nucleophilic attack by the diamine and to facilitate the subsequent cyclization and dehydration steps.[7] At scale, inefficient mixing can lead to localized catalyst concentrations, reducing overall effectiveness.

    • Protocol: Ensure the catalyst is fully dissolved or homogeneously suspended. For acid catalysts like p-TsOH, a loading of 10-20 mol% is typical.[6] If using a heterogeneous catalyst, ensure stirring is vigorous enough to maintain suspension.

  • Increase Reaction Temperature: While some procedures run at room temperature, many require heating to drive the final, often rate-limiting, cyclization and aromatization steps.[4]

    • Causality: The conversion of the dihydrobenzimidazole intermediate to the final aromatic product requires an oxidation step. This can be achieved with an external oxidant (like H₂O₂) or, in many cases, by air oxidation, which is significantly accelerated by heat.[5]

    • Protocol: Gradually increase the reaction temperature in 10 °C increments, monitoring progress by TLC/HPLC every hour. Solvents like ethanol or DMF allow for reflux conditions which can be beneficial.[8]

  • Facilitate Water Removal: The condensation reaction produces one equivalent of water. In a closed system, the accumulation of water can slow down the reaction by Le Chatelier's principle.

    • Causality: The initial formation of the Schiff base is a reversible equilibrium. Removing water drives this equilibrium towards the product side.

    • Protocol: If your solvent and temperature allow, use a Dean-Stark apparatus to azeotropically remove water. This is highly effective in solvents like toluene but less so in alcohols. Alternatively, adding molecular sieves can sequester water, though this is often less practical and cost-effective on a large scale.[9]

Question 2: The final product is a dark, discolored solid, not the expected off-white powder. What causes this, and how can I prevent it and purify my material?

Answer: Discoloration is almost always due to the formation of oxidized, polymeric byproducts. The primary culprit is the o-phenylenediamine (OPD) starting material, which is highly susceptible to air oxidation, especially under acidic conditions or at elevated temperatures, forming colored quinone-like species. The benzimidazole product itself can also undergo some degradation under harsh conditions.[10]

Troubleshooting & Purification Strategy:

  • Prevention during Synthesis:

    • Use High-Purity OPD: Start with the cleanest possible o-phenylenediamine. If it is already discolored (pink or brown), consider a quick purification by recrystallization or sublimation before use.

    • Inert Atmosphere: On a larger scale, the reaction surface area exposed to air increases. Purging the reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure throughout the reaction can significantly reduce oxidative side reactions.[10]

    • Control Temperature: Avoid excessive heat. While heating can increase the reaction rate, it also accelerates the rate of oxidative degradation. Find the minimum temperature required for a reasonable reaction time.[4]

  • Purification of the Crude Product:

    • Activated Carbon Treatment: This is the most effective method for removing colored impurities.[10][11]

      • Protocol: Dissolve the crude, discolored product in a suitable solvent at an elevated temperature (e.g., boiling ethanol). Add 5-10% w/w of activated carbon (Norite) to the hot solution. Stir vigorously for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Permanganate/Bisulfite Wash: For stubborn discoloration, a gentle oxidation/reduction wash during work-up can be effective.[11] This should be tested on a small scale first as it can be aggressive.

Section 2: Work-up & Isolation Issues

Question 3: Upon neutralizing the acidic reaction mixture with a base (e.g., NaOH), my product precipitates as an oily, unfilterable mass instead of a crystalline solid. How should I handle this?

Answer: This is a common scale-up problem known as "oiling out." It occurs when the product's solubility in the reaction mixture is exceeded upon neutralization, but the conditions are not suitable for orderly crystal lattice formation. The product separates as a super-saturated liquid phase (an oil) which is difficult to handle and purify.

Causality & Solutions:

  • Rapid pH Change & High Temperature: Adding a concentrated base solution quickly can cause a rapid, localized pH spike and an exothermic reaction. This combination favors oiling out over crystallization.

    • Solution: Cool the reaction mixture in an ice bath before neutralization. Add the base (e.g., 10% NaOH solution) slowly and portion-wise with vigorous stirring to maintain a controlled temperature and a gradual pH change.[11][12]

  • Insufficient Solvent Volume: At higher concentrations typical of scale-up, there may not be enough solvent to keep the product dissolved during the transition phase of neutralization.

    • Solution: Before neutralizing, dilute the reaction mixture with an appropriate co-solvent if possible. Alternatively, after neutralization, if an oil has formed, add a good solvent for the product (e.g., ethyl acetate or dichloromethane), transfer to a separatory funnel, and perform a standard liquid-liquid extraction. The product can then be isolated by evaporating the organic solvent and purified by recrystallization.

  • Precipitation into Water: A robust and scalable method is to pour the acidic reaction mixture into a large volume of cold, stirred water containing the neutralizing base.[8]

    • Protocol: Prepare a separate vessel with a large volume of ice-cold water (10-20x the reaction volume). Add the required amount of base (e.g., NaHCO₃ or NaOH) to the water. Slowly, with vigorous agitation, add the acidic reaction mixture to the basic water. The product should precipitate as a solid that can be collected by filtration.

Section 3: Purification & Purity Problems

Question 4: My final product looks clean, but HPLC and NMR analysis show it's contaminated with ~5-10% of a second benzimidazole derivative, 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole. Where is this coming from?

Answer: This is a classic example of N-alkylation, leading to a 1,2-disubstituted benzimidazole.[13] In this synthesis, the p-tolualdehyde can play a dual role. After the initial formation of the desired this compound, a second molecule of p-tolualdehyde can be reduced in situ to p-methylbenzyl alcohol, which then alkylates the N-1 position of the benzimidazole ring. This is often promoted by certain catalysts and reaction conditions.

Mitigation Strategies:

  • Control Stoichiometry: The most direct approach is to use a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) relative to the p-tolualdehyde (1.0 equivalent). This ensures the aldehyde is the limiting reagent and minimizes the chance for a second reaction.

  • Reaction Conditions:

    • Catalyst Choice: Some Lewis acid catalysts are more prone to promoting this side reaction.[13] Screening different catalysts, such as supported gold nanoparticles which can be highly selective under mild conditions, may be beneficial.[14]

    • Temperature: Lowering the reaction temperature can often reduce the rate of the secondary N-alkylation reaction more than it affects the primary condensation.

  • Purification: Separating these two closely related products can be challenging.

    • Column Chromatography: This is the most reliable method but can be cumbersome at scale. A silica gel column using a hexane/ethyl acetate gradient is typically effective.

    • Selective Crystallization: Carefully screen for a recrystallization solvent system where the desired mono-substituted product has significantly lower solubility than the di-substituted byproduct. This often requires extensive screening.

Impurity Typical Rf (Hexane:EtOAc 7:3) Identification Mitigation
o-PhenylenediamineLow (streaky)Unreacted starting materialDrive reaction to completion
p-TolualdehydeHighUnreacted starting materialUse slight excess of OPD
Oxidized ByproductsBaseline / StreakyDark, polar impuritiesInert atmosphere, carbon treatment[10][11]
1,2-Disubstituted ProductHigher than productN-alkylation side productControl stoichiometry, optimize catalyst[13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound? A1: Ethanol is a widely used and effective solvent as it dissolves the reactants well and allows for reflux at a moderate temperature.[8] Other solvents like methanol, DMF, and acetonitrile have also been successfully employed.[4][8] For some green chemistry approaches, water or even solvent-free conditions have been reported, often in conjunction with microwave irradiation or specific catalysts.[15][16]

Q2: How can I monitor the reaction progress effectively on a large scale? A2: Thin Layer Chromatography (TLC) remains the quickest and most cost-effective method.[4][10] Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The product spot should be well-separated from the starting materials. For more quantitative analysis and to detect closely related impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: Is it necessary to use an oxidizing agent? A3: Not always. The final step is an oxidative aromatization. Often, bubbling air through the reaction mixture at an elevated temperature is sufficient. Some procedures explicitly add an oxidant like hydrogen peroxide (H₂O₂), which can shorten reaction times but also increases the risk of forming colored byproducts if not carefully controlled.[5][10]

Q4: What is a typical yield for this synthesis on a multi-gram scale? A4: With an optimized procedure, yields are typically high. You should aim for yields of 85-95% after purification.[2][16] Yields below 70% suggest that one of the issues discussed in the troubleshooting guide (e.g., incomplete conversion, side reactions, or poor isolation) needs to be addressed.

Experimental Protocols

Protocol 1: General Scale-Up Synthesis

This protocol is a robust starting point for a multi-gram scale synthesis.

  • Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-phenylenediamine (54.0 g, 0.5 mol, 1.0 eq).

  • Dissolution: Add 500 mL of ethanol and stir until the solid is fully dissolved.

  • Addition of Reactants: Add p-tolualdehyde (60.1 g, 0.5 mol, 1.0 eq) followed by p-toluenesulfonic acid monohydrate (p-TsOH) (9.5 g, 0.05 mol, 0.1 eq).[6]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a gentle stream of nitrogen. Monitor the reaction by TLC (7:3 Hexane:EtOAc) every hour. The reaction is typically complete in 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a 2 L beaker containing 1 L of vigorously stirred ice-cold water.

  • Neutralization & Precipitation: Slowly add 10% aqueous sodium hydroxide solution until the pH of the slurry is ~7-8. A precipitate will form.

  • Isolation: Stir the slurry for 30 minutes in an ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product (approx. 100 g) into a 2 L Erlenmeyer flask. Add ethanol (~10 mL per gram of crude product).

  • Dissolution & Decolorization: Heat the mixture on a hot plate with stirring until it reaches a gentle boil and all the solid has dissolved. If the solution is colored, remove it from the heat and add activated carbon (5 g). Return to a boil and stir for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing a thin pad of Celite® to remove the carbon or any insoluble material.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Visualizations

Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants 1. Reactants (o-Phenylenediamine, p-Tolualdehyde) dissolution 2. Dissolution (Ethanol) reactants->dissolution Add Solvent reaction 3. Catalyzed Reaction (p-TsOH, Reflux) dissolution->reaction Add Aldehyde & Catalyst quench 4. Quench & Precipitate (Pour into Water) reaction->quench Cool to RT neutralize 5. Neutralization (Add 10% NaOH) quench->neutralize filtration 6. Filtration & Wash (Collect Crude Solid) neutralize->filtration recrystallize 7. Recrystallization (Hot Ethanol +/- Carbon) filtration->recrystallize Dry Crude isolate_pure 8. Isolate Pure Product (Filter & Dry) recrystallize->isolate_pure final_product Final Product isolate_pure->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_tlc Analyze Crude by TLC/HPLC: What is the main component? start->check_tlc sm_remain Starting Materials Remain check_tlc->sm_remain Starting Materials byproducts Significant Byproducts Present check_tlc->byproducts Byproducts mech_loss Mainly Product, Low Isolated Mass check_tlc->mech_loss Clean Product cause_sm Cause: Incomplete Reaction sm_remain->cause_sm action_sm1 Action 1: Increase Temperature cause_sm->action_sm1 action_sm2 Action 2: Check Catalyst Loading cause_sm->action_sm2 action_sm3 Action 3: Increase Reaction Time cause_sm->action_sm3 check_byproduct_type Byproduct Type? byproducts->check_byproduct_type dark_polar Dark/Polar Impurities check_byproduct_type->dark_polar Dark/Polar disub 1,2-Disubstituted Product check_byproduct_type->disub Higher R_f Spot cause_dark Cause: Oxidation dark_polar->cause_dark action_dark1 Action: Use Inert Atmosphere cause_dark->action_dark1 action_dark2 Purification: Activated Carbon cause_dark->action_dark2 cause_disub Cause: N-Alkylation disub->cause_disub action_disub1 Action: Adjust Stoichiometry (excess OPD) cause_disub->action_disub1 action_disub2 Purification: Chromatography cause_disub->action_disub2 cause_loss Cause: Mechanical Loss mech_loss->cause_loss action_loss1 Action: Optimize Precipitation/Filtration cause_loss->action_loss1 action_loss2 Action: Check for Solubility in Mother Liquor cause_loss->action_loss2

Caption: A decision tree to diagnose and address causes of low yield in the synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(4-methylphenyl)-1H-benzimidazole by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 2-(4-methylphenyl)-1H-benzimidazole, a scaffold prevalent in medicinal chemistry, rigorous purity assessment is paramount. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, qualification, and control of impurities.[1] These guidelines establish clear thresholds for reporting (≥0.05%) and identification (typically 0.10% or 1.0 mg/day intake, whichever is lower) of impurities in new drug substances, compelling scientists to employ robust analytical strategies.[2][3]

This guide presents a dual-technique, orthogonal approach to validate the purity of this compound. We will explore High-Performance Liquid Chromatography (HPLC) for high-sensitivity impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for definitive structural confirmation and absolute purity assignment. By leveraging the distinct strengths of both a separative and a spectroscopic technique, we construct a self-validating system that provides a comprehensive and defensible purity assessment, meeting the stringent demands of both regulatory compliance and scientific integrity.

Part 1: High-Sensitivity Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis. Its strength lies in its exceptional resolving power, enabling the separation and detection of minute impurities, including isomers and closely related analogues, from the main compound.[4][5] A well-developed HPLC method is a prerequisite for understanding the complete impurity profile of a substance.

Causality in HPLC Method Development

The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a moderately polar, aromatic compound with a basic nitrogen, a reversed-phase (RP) method is the logical starting point.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. The acidic buffer (pH ~4.5) serves to protonate the benzimidazole nitrogen, ensuring a single ionic state and preventing peak tailing. The gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.[6][7]

  • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It not only quantifies peaks at the optimal wavelength (λ-max) for the parent compound but also performs peak purity analysis, helping to identify co-eluting impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Accurately weigh sample (~10 mg) s2 Dissolve in diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm syringe filter s2->s3 a1 Inject sample onto C18 HPLC Column s3->a1 a2 Gradient Elution with ACN/Phosphate Buffer a1->a2 a3 PDA Detection (200-400 nm) a2->a3 d1 Integrate all peaks in the chromatogram a3->d1 d2 Calculate Purity via Area Percent Normalization d1->d2 d3 Perform Peak Purity Analysis d1->d3 result result d2->result Relative Purity (%) & Impurity Profile

Caption: High-level workflow for HPLC-based purity analysis.

Experimental Protocol: HPLC Purity Method
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm (monitor full spectrum from 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.03% of the total area.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

    • This method provides the relative purity and is excellent for quality control and batch-to-batch comparison. For accurate quantification of identified impurities, a reference standard for each impurity is required to determine its specific response factor.[8]

Part 2: Absolute Purity Assay and Identity by Quantitative NMR (qNMR)

While HPLC excels at detecting what else is in the sample, Quantitative NMR (qNMR) excels at determining how much of the intended molecule is present. It is a primary analytical method recognized by bodies like IUPAC, capable of providing SI-traceable purity values without the need for an identical analyte reference standard.[9][10] Its power lies in the direct proportionality between the integrated NMR signal area and the number of nuclei responsible for that signal.[11][12]

The Rationale Behind the qNMR Experiment

The qNMR experiment is designed for accuracy and precision.

  • Internal Standard: A high-purity, certified internal standard (IS) is the cornerstone of the method. The IS must be stable, non-volatile, soluble in the same deuterated solvent as the analyte, and possess at least one sharp resonance in a region of the ¹H NMR spectrum free from analyte signals. Maleic acid is an excellent choice for this application.

  • Solvent: DMSO-d₆ is chosen based on its excellent solubilizing power for benzimidazoles and the availability of published spectral data for the target compound in this solvent.[13]

  • Acquisition Parameters: To ensure accurate integration, NMR parameters must be carefully controlled. A long relaxation delay (D1) of at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS is critical for complete magnetization recovery between scans. This prevents signal saturation and ensures the signal intensity is truly proportional to the molar concentration.

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh Analyte (W_A) s3 Dissolve both in deuterated solvent (e.g., DMSO-d6) s1->s3 s2 Accurately weigh Internal Standard (IS) (W_IS) with known purity (P_IS) s2->s3 a1 Acquire 1H NMR spectrum with quantitative parameters (e.g., long D1, calibrated pulse) s3->a1 d1 Phase and baseline correct the spectrum a1->d1 d2 Integrate characteristic peaks of Analyte (I_A) and IS (I_IS) d1->d2 d3 Apply qNMR Purity Formula d2->d3 result result d3->result Absolute Purity (mass %) & Structural Confirmation

Caption: Conceptual workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation:

    • NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Acid (Certified purity ≥ 99.5%).

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound (W_A) into a vial.

    • Accurately weigh approximately 10 mg of maleic acid (W_IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Angle: 30-90° (must be consistent and accurately calibrated).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans (NS): ≥ 16 (to achieve adequate signal-to-noise ratio).

  • Data Processing and Purity Calculation:

    • Apply phase and baseline correction to the acquired spectrum.

    • Identity Confirmation: Confirm the structure of this compound by comparing the spectrum to known data. Expect characteristic signals around δ 12.8 (s, 1H, NH), 8.1-7.2 (m, 8H, Ar-H), and 2.39 (s, 3H, CH₃).[13]

    • Integration:

      • Integrate a well-resolved, non-exchangeable signal from the analyte (I_A). The methyl singlet at ~2.39 ppm is ideal (Number of protons, N_A = 3).

      • Integrate the singlet from the olefinic protons of the internal standard, maleic acid (I_IS), which appears around δ 6.26 ppm (Number of protons, N_IS = 2).

    • Calculation: Calculate the purity of the analyte (P_A) using the following formula:

      P_A (%) = (I_A / I_IS) × (N_IS / N_A) × (MW_A / MW_IS) × (W_IS / W_A) × P_IS (%)

      Where:

      • MW_A: Molecular Weight of Analyte (208.26 g/mol )

      • MW_IS: Molecular Weight of Internal Standard (116.07 g/mol )

Part 3: Comparative Analysis and Synergistic Power

Neither HPLC nor qNMR alone tells the complete story. A robust purity validation rests on their combined, orthogonal data. The table below summarizes their distinct attributes.

FeatureHPLC (with PDA)Quantitative ¹H NMR (qNMR)
Principle Physical separation based on partitioning between mobile and stationary phases.Spectroscopic detection of atomic nuclei in a magnetic field.
Quantification Relative (Area %); requires impurity standards for absolute quantification.Absolute (molar ratio); provides a direct purity assay via an internal standard.[14]
Sensitivity High (typically ppm or ng level, LOD < 0.01%). Excellent for trace impurities.[4]Moderate (typically mg level, LOD ~ 0.1%). Not ideal for trace analysis.
Reference Standard Analyte standard needed for peak identification; impurity standards needed for accurate quantification.High-purity internal standard of a different compound is required.[12]
Structural Info Limited (Retention time and UV spectrum). Cannot unambiguously identify unknowns.Definitive. Provides full structural confirmation of the main component.
Strengths Superior resolution for isomers and closely related impurities. High sensitivity.High precision and accuracy for the main component. Confirms identity. Non-destructive.
Limitations Co-elution can hide impurities. Response factors vary between compounds.Lower sensitivity. Can be affected by overlapping signals. Not suitable for non-soluble impurities.
A Synergistic Validation Workflow

The true power emerges when these techniques are used in concert. HPLC provides a high-sensitivity "fingerprint" of the impurity profile, while qNMR delivers an accurate, absolute purity value for the bulk material and confirms its identity.

Synergistic_Workflow cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis hplc High-Sensitivity Impurity Profiling report Comprehensive Purity Report hplc->report Provides: - Relative Purity - Number of Impurities - Impurity Levels (%) qnmr Absolute Purity Assay & Structural Confirmation qnmr->report Provides: - Absolute Purity (mass %) - Unambiguous Identity - Solvent/Water Content start Sample start->hplc start->qnmr

Caption: Integrated workflow combining HPLC and qNMR for comprehensive purity validation.

Conclusion

The validation of this compound purity is a multi-faceted task that demands more than a single analytical measurement. A scientifically sound and regulatory-compliant assessment is achieved through an orthogonal approach. By pairing the high-sensitivity separative capability of HPLC for impurity profiling with the high-precision spectroscopic power of qNMR for absolute purity assignment and identity confirmation, we create a robust, self-validating system. This dual-technique strategy ensures that the material is not only free from significant impurities but is also unequivocally confirmed as the correct chemical entity at a precisely determined concentration. This comprehensive data package provides the highest degree of confidence for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Synthesis of 2-(4-methylphenyl)-1H-benzimidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylbenzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities. Among its numerous derivatives, 2-(4-methylphenyl)-1H-benzimidazole stands out as a key building block in the development of therapeutic agents, exhibiting potential applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The efficacy and viability of developing drugs based on this scaffold are critically dependent on the efficiency, scalability, and environmental impact of its synthesis. This guide provides a comparative analysis of the most prominent synthetic routes to this compound, offering field-proven insights to aid researchers in selecting the optimal methodology for their specific needs.

I. The Classical Approach: Phillips-Ladenburg Condensation

One of the earliest and most fundamental methods for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4]

Mechanism: The reaction is initiated by the acylation of one of the amino groups of o-phenylenediamine by the carboxylic acid, typically facilitated by a mineral acid catalyst. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration yields the benzimidazole ring.[2]

Phillips_Ladenburg OPD o-Phenylenediamine Intermediate1 N-Acyl Intermediate OPD->Intermediate1 + Acid, H⁺ Acid p-Toluic Acid Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H₂O H2O H₂O

Figure 1: Simplified mechanism of the Phillips-Ladenburg condensation.

Experimental Protocol (Illustrative):

  • A mixture of o-phenylenediamine (1.0 eq) and p-toluic acid (1.0 eq) is prepared in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or in the presence of a strong mineral acid like 4N HCl.[2][4]

  • The reaction mixture is heated to a high temperature (typically >150 °C) for several hours.[2]

  • Upon completion, the reaction is cooled and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated product is filtered, washed with water, and purified by recrystallization.

Analysis:

  • Advantages: This method is straightforward and often utilizes readily available starting materials.

  • Disadvantages: It frequently requires harsh reaction conditions, including high temperatures and strong acids, which can be incompatible with sensitive functional groups. The yields can be moderate, and the purification of the final product can be challenging.

II. The Workhorse Route: Condensation of o-Phenylenediamine with Aldehydes

The most widely employed and versatile method for the synthesis of 2-arylbenzimidazoles involves the condensation of o-phenylenediamine with an aldehyde.[5] This approach offers a multitude of variations in terms of catalysts, oxidants, and reaction conditions, allowing for significant optimization.

General Mechanism: The reaction typically proceeds through the initial formation of a Schiff base intermediate from the condensation of the aldehyde with one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the benzimidazole ring.

Aldehyde_Condensation OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + Aldehyde Aldehyde p-Tolualdehyde Cyclized Dihydrobenzimidazole SchiffBase->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product + Oxidant Oxidant [O]

Figure 2: General workflow for aldehyde-based benzimidazole synthesis.

This general route can be categorized into several sub-approaches based on the reaction conditions and catalytic systems employed.

A. Metal-Catalyzed Oxidative Cyclization

The use of metal catalysts has significantly improved the efficiency and mildness of the condensation reaction.

Experimental Protocol (Gold Nanoparticle Catalysis): [1]

  • To a glass vial, add o-phenylenediamine (0.3 mmol), 4-methylbenzaldehyde (0.3 mmol), and a supported gold nanoparticle catalyst (e.g., Au/TiO₂, 1 mol% Au).[1]

  • Add a solvent mixture of CHCl₃:MeOH (3:1, 3 mL).[1]

  • Stir the reaction mixture at room temperature (25 °C) for 2 hours.[1]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, centrifuge the mixture to separate the catalyst.

  • Wash the catalyst with ethanol. The combined organic phases are concentrated, and the product is purified.

Analysis:

  • Expertise & Experience: Supported gold nanoparticles have demonstrated high catalytic efficacy at ambient conditions, avoiding the need for harsh oxidants or high temperatures.[1] The choice of support (e.g., TiO₂) can significantly influence the catalyst's activity.[1]

  • Trustworthiness: The catalyst can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable.[1]

B. Green Chemistry Approaches

In recent years, there has been a significant shift towards developing environmentally benign synthetic protocols.

1. Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.

Experimental Protocol (Water-Mediated Synthesis): [6]

  • A mixture of o-phenylenediamine (1 mmol) and 4-methylbenzaldehyde (1 mmol) is suspended in water.

  • The mixture is heated and stirred. The reaction can be completed within a few hours.[6]

  • After cooling, the solid product is isolated by simple filtration, washed with water, and dried.

Analysis:

  • Advantages: This method offers simplicity, easy work-up, and avoids the use of hazardous organic solvents.[6][7] High yields are often achievable.[6]

  • Causality: The hydrophobic effect in water can accelerate the reaction rate by bringing the organic reactants into close proximity.

2. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[8]

Experimental Protocol (Microwave-Assisted, Catalyst-Free): [9]

  • A mixture of o-phenylenediamine (3 mmol) and 4-methylbenzaldehyde (3 mmol) is placed in a microwave-safe vessel.

  • The mixture is irradiated with microwaves (e.g., 300 W) for a short period (typically a few minutes).[9]

  • After cooling, the product is purified, often by simple crystallization from ethanol.[9]

Analysis:

  • Expertise & Experience: The efficiency of microwave heating is due to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce the formation of side products.

  • Trustworthiness: The protocol is highly reproducible and can be easily scaled up.

3. Photocatalytic Synthesis: Visible-light photocatalysis offers a mild and sustainable approach to organic synthesis.

Experimental Protocol (Rose Bengal Photocatalysis): [10]

  • In a glass vial, o-phenylenediamine (1.0 mmol), 4-methylbenzaldehyde (1.0 mmol), and Rose Bengal (2 mol%) are dissolved in acetonitrile (10 mL).[10]

  • The reaction mixture is stirred in open air next to an 11 W LED bulb.[10]

  • The reaction is monitored by TLC until completion.

  • The solvent is evaporated, and the residue is purified by column chromatography.

Analysis:

  • Advantages: This method proceeds under very mild conditions, utilizing visible light as the energy source and air as the oxidant.[10] It is applicable to a broad range of substrates.[10]

III. Comparative Analysis of Synthesis Routes

ParameterPhillips-LadenburgMetal-Catalyzed (AuNPs)Water-MediatedMicrowave-AssistedPhotocatalytic
Starting Materials o-Phenylenediamine, p-Toluic Acido-Phenylenediamine, p-Tolualdehydeo-Phenylenediamine, p-Tolualdehydeo-Phenylenediamine, p-Tolualdehydeo-Phenylenediamine, p-Tolualdehyde
Reaction Conditions High temp. (>150°C), strong acidRoom temperatureElevated temperatureMicrowave irradiationVisible light, room temp.
Reaction Time Several hours~2 hours[1]2-4 hours[5][6]Minutes[9]Several hours
Typical Yield ModerateHigh (often >90%)[1]Excellent (often >90%)[6]High (70-80%)[9]Good to excellent
Catalyst Strong acidHeterogeneous (e.g., Au/TiO₂)None or mild acid/baseOften none or simple catalyst[9]Organic dye (e.g., Rose Bengal)
Solvent PPA or high-boiling solventsOrganic solvent mixtureWaterOften solvent-free or ethanol[9]Acetonitrile
Work-up Neutralization, filtration, recrystallizationCentrifugation, evaporation, purificationFiltration, washingCrystallizationEvaporation, column chromatography
Green Chemistry Aspect PoorGood (reusable catalyst, mild conditions)Excellent (water as solvent)Excellent (energy efficient, often solvent-free)Very good (uses light energy, air as oxidant)

IV. Conclusion and Future Perspectives

The synthesis of this compound has evolved significantly from the classical Phillips-Ladenburg condensation to modern, highly efficient, and environmentally friendly methodologies. For researchers prioritizing speed and energy efficiency, microwave-assisted synthesis presents a compelling option.[8][9] When sustainability and ease of operation are paramount, water-mediated synthesis is an excellent choice.[6][7] For reactions requiring very mild conditions to preserve sensitive functional groups, photocatalytic and gold nanoparticle-catalyzed methods offer distinct advantages.[1][10]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and the desired level of "greenness." As the field continues to advance, we can anticipate the development of even more efficient and sustainable catalytic systems, further streamlining the synthesis of this important class of heterocyclic compounds.

V. References

  • Synthetic Approaches to 2-Arylbenzimidazoles: A Review. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Al-Mahadeen, M. M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 22(5). --INVALID-LINK--

  • Zare, A., et al. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5, 256-263. --INVALID-LINK--

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules, 25(23), 5693. --INVALID-LINK--

  • Synthesis of 2-Arylbenzimidazoles in Water. (2011). Synthetic Communications, 41(12), 1833-1840. --INVALID-LINK--

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 305-312.

  • Comparative analysis of different synthetic routes for 2-(benzylthio)-1H-benzimidazole. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry, 33(6). --INVALID-LINK--

  • The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020). Cogent Chemistry, 6(1), 1777264. --INVALID-LINK--

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science, 18(10), 629-634. --INVALID-LINK--

  • Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(15), 5865. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2016). Journal of Young Pharmacists, 8(3), 221-227. --INVALID-LINK--

  • Microwave assisted synthesis of 2-aryl benzimidazole. (2018). Sciforum. --INVALID-LINK--

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Molecules, 28(4), 1684. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2016). Journal of Young Pharmacists, 8(3).

  • Different synthetic routes of benzimidazole ring. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Comparative analysis of classical and modern synthesis approaches for benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • (PDF) Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. (2015). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. --INVALID-LINK--

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. --INVALID-LINK--

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • (PDF) 2-(4-Methoxyphenyl)-1H-benzimidazole. (2011). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Phillips Condensation Reaction | Explanation. (n.d.). AdiChemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. (2025). Synlett. --INVALID-LINK--

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). MDPI. --INVALID-LINK--

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. --INVALID-LINK--

  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of 2-(4-aminophenyl)-1H-benzimidazole via tandem catalysis... (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). Semantic Scholar. --INVALID-LINK--

References

A Comparative Guide to the Experimental Profile of 2-(4-methylphenyl)-1H-benzimidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a wide array of pharmacological activities, including antimicrobial, anticancer, anxiolytic, and antioxidant effects.[3][4]

This guide focuses on 2-(4-methylphenyl)-1H-benzimidazole, a derivative that has garnered interest for its potential therapeutic applications. We will delve into its synthesis and physicochemical characterization, followed by a critical comparison of its reported biological activities with structurally related benzimidazole analogs. The objective is to provide a clear, data-driven perspective on its performance and potential within the broader landscape of drug discovery.

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of o-phenylenediamine with 4-methylbenzaldehyde. This reaction is a cornerstone in the synthesis of 2-substituted benzimidazoles and can be catalyzed by various reagents, with ammonium chloride being an environmentally benign and efficient option.[5] The general synthetic scheme is a robust and high-yielding process.

Experimental Workflow: Synthesis of 2-substituted Benzimidazoles

Synthesis_Workflow Reactants o-phenylenediamine + Substituted Aldehyde Reaction Condensation Reaction in Solvent Reactants->Reaction 1 Catalyst Catalyst (e.g., NH4Cl) Catalyst->Reaction 2 Purification Purification (Recrystallization) Reaction->Purification 3 Product 2-Substituted Benzimidazole Purification->Product 4 Characterization Characterization (NMR, IR, MS, m.p.) Product->Characterization 5

Caption: General workflow for the synthesis and characterization of 2-substituted benzimidazoles.

The physicochemical properties of this compound have been well-documented, providing a solid foundation for its identification and quality control.

PropertyExperimental ValueReference
Molecular FormulaC₁₄H₁₂N₂[5]
Yield88%[5]
Melting Point278 °C[5]
¹H NMR (DMSO-d₆, δ ppm)
2.54 (d, 3H, CH₃)Aromatic Protons[5]
6.06 (bs, 1H, NH)
6.84 (d, 2H, aromatic)
6.96 (d, 2H, aromatic)
7.18 (d, 2H, aromatic)
7.58 (d, 2H, aromatic)
IR (KBr, cm⁻¹)
3346-NH stretch[5]
3024Ar-CH stretch[5]
2923-CH₃ stretch[5]
1575-C=N stretch[5]
Mass (LCMS) m/z 209 (M⁺+H)[5]

Comparative Analysis of Biological Activities

This section provides a comparative analysis of the anxiolytic, antioxidant, anticancer, and antimicrobial activities of this compound against relevant alternative compounds.

Anxiolytic Activity: A Promising Alternative to Diazepam

This compound has demonstrated notable anxiolytic effects in preclinical studies. The elevated plus-maze (EPM) test, a widely accepted model for assessing anxiety-like behavior in rodents, has been used to evaluate its efficacy.[6][7][8]

In a comparative study, this compound (referred to as compound ZE) was evaluated against the standard anxiolytic drug, diazepam. The results indicated that it possesses potent anxiolytic activity.[5]

CompoundTime Spent in Open Arms (s)Number of Entries into Open ArmsReference
Control25.33 ± 2.2758 ± 0.6831[5]
This compound (ZE) 97.83 ± 4.003 12 ± 0.4472 [5]
Diazepam (Standard)136.33 ± 2.985 15.33 ± 0.9545[5]
Statistically significant difference from the control group.

The data suggests that while diazepam remains more potent, this compound exhibits a significant anxiolytic effect, making it a person of interest for the development of new anti-anxiety agents, potentially with a different side-effect profile than traditional benzodiazepines.

Signaling Pathway: Benzodiazepine Modulation of GABAA Receptor

GABA_A_Receptor cluster_receptor GABA_A Receptor GABA_A GABA_A Receptor (Ligand-gated ion channel) Chloride Cl⁻ Influx GABA_A->Chloride Opens Channel BZD_site Benzodiazepine Binding Site BZD_site->GABA_A Allosteric Modulation (Increases GABA affinity) GABA GABA GABA->GABA_A Binds Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Chloride->Hyperpolarization Leads to

Caption: Simplified diagram of benzodiazepine action on the GABAA receptor.

Antioxidant Activity: A Moderate Radical Scavenger

The antioxidant potential of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a standard and widely used method to assess the ability of a compound to act as a free radical scavenger.[9]

A study reported the IC₅₀ value for the DPPH scavenging activity of 2-p-tolyl-1H-benzimidazole (an alternative name for the topic compound) to be 773 µM.[10] For comparison, the IC₅₀ values of other 2-substituted benzimidazoles and a standard antioxidant are presented below.

CompoundDPPH Scavenging IC₅₀ (µM)Reference
This compound 773 [10]
2-(1H-benzimidazol-2-yl)phenol1974[10]
2-(4-methoxyphenyl)-1H-benzimidazole800[10]
Ascorbic Acid (Standard)~50-100 (Typical Range)[9][11]

The data indicates that this compound possesses moderate antioxidant activity. While not as potent as the standard antioxidant ascorbic acid, its radical scavenging ability is a noteworthy feature that could contribute to its overall pharmacological profile, particularly in disease states associated with oxidative stress.

Anticancer Activity: Promising Cytotoxicity of a Close Derivative

For a broader comparative context, the cytotoxic activities of other 2-substituted benzimidazole derivatives against various cancer cell lines are presented below.

CompoundCell LineIC₅₀ (µM)Reference
1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole DLD-1 6.093 [12]
2-phenyl-1H-benzimidazole derivative (Compound 38)A549 (Lung)4.47 µg/mL[5]
MDA-MB-231 (Breast)4.68 µg/mL[5]
PC3 (Prostate)5.50 µg/mL[5]
2-(4-chlorophenyl)-1H-benzimidazoleVarious cancer cell linesExhibits anticancer properties[13]
Doxorubicin (Standard Drug)HCT-116~4-5

The potent activity of the closely related derivative highlights the potential of the this compound scaffold as a template for the design of new anticancer agents. Further investigation into the cytotoxicity of the parent compound is warranted.

Antimicrobial Activity: Awaiting Specific Data

The benzimidazole scaffold is known to be a versatile core for the development of antimicrobial agents. However, specific minimum inhibitory concentration (MIC) values for this compound against common bacterial and fungal strains are not extensively reported in the available literature.

To provide a comparative perspective, the antimicrobial activities of other 2-substituted benzimidazole derivatives are presented below.

CompoundMicroorganismMIC (µg/mL)Reference
2-phenyl-1H-benzimidazole derivative (Compound 59)S. aureus3.12
E. coli>50
C. albicans3.12
N-alkylated-2-phenyl-1H-benzimidazole (Compound 2g)S. aureus4[9]
MRSA4[9]
S. faecalis8[9]
Ciprofloxacin (Standard)S. aureus~0.25-1[13]
E. coli~0.015-0.12
Fluconazole (Standard)C. albicans~0.25-4

Given the established antimicrobial potential of the benzimidazole class, it is highly probable that this compound also possesses antimicrobial properties. Experimental validation is necessary to determine its specific spectrum of activity and potency.

Detailed Experimental Protocols

For the purpose of reproducibility and cross-validation, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow: MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound/Control A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO to Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare serial dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A blank (methanol) and a standard (ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound emerges as a multifaceted compound with demonstrated anxiolytic and moderate antioxidant activities. While its direct antimicrobial and anticancer properties require further specific experimental validation, the potent activities of its close derivatives strongly suggest its potential as a valuable scaffold in these therapeutic areas. The provided experimental data and detailed protocols offer a solid framework for researchers to build upon, facilitating further investigation and potential development of this promising benzimidazole derivative. This guide underscores the importance of a data-centric, comparative approach in the early stages of drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-methylphenyl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][][6] Among the vast library of benzimidazole analogs, the 2-(4-methylphenyl)-1H-benzimidazole core represents a particularly fruitful starting point for drug discovery.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications to this core scaffold influence biological outcomes, supported by experimental data from peer-reviewed literature. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design more potent and selective therapeutic agents.

The Core Scaffold: A Foundation for Innovation

The fundamental structure, this compound (also known as 2-p-tolyl-1H-benzimidazole), is typically synthesized through a condensation reaction between an o-phenylenediamine and 4-methylbenzaldehyde.[7][8][9] This straightforward synthesis allows for extensive derivatization at several key positions, which are critical for modulating pharmacological activity.

Caption: Key modification sites on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The therapeutic potential of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the core structure.[4][10] The following sections compare how modifications at different positions impact two of the most widely studied activities: anticancer and antimicrobial.

Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases like VEGFR-2 and TIE-2, interaction with topoisomerase II-DNA, and induction of apoptosis.[11] The SAR for this activity is particularly sensitive to electronic and steric factors.

  • Modifications at the Benzimidazole Ring (Positions 5/6):

    • Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like a nitro (-NO₂) group at the C5 or C6 position often enhances cytotoxic activity. For instance, 2-(4-methylphenyl)-6-nitro-1H-benzimidazole has demonstrated notable activity, suggesting that the electron-deficient nature of the benzimidazole ring may promote interaction with biological targets.[8]

    • Electron-Donating Groups (EDGs) & Bulky Groups: Conversely, incorporating bulky or electron-donating substituents can also lead to potent compounds. Studies have shown that derivatives with substitutions like N-(2,4-dimethoxyphenyl) or 2-(3,4,5-trimethoxyphenyl) exhibit excellent cytotoxicity, indicating that these groups may improve binding affinity within specific enzyme pockets.[11]

  • Modifications at the N1-Position:

    • Substitution at the N1-position of the imidazole ring is a critical strategy for modulating activity. Alkylation or arylation at this position, such as with a p-tolylmethyl or phenyl group, can significantly alter the molecule's planarity and lipophilicity.[12][13] These changes can enhance cell membrane permeability and influence how the molecule fits into a target's binding site.

  • Modifications at the 2-Phenyl Ring:

    • While the core topic is the 2-(4-methylphenyl) derivative, comparing it to analogs with different substitutions on the 2-phenyl ring is essential for a complete SAR understanding.

    • Halogens: Introducing halogens (e.g., -Cl, -Br) on the phenyl ring often improves anticancer potency. This is attributed to their ability to form halogen bonds and increase lipophilicity, thereby enhancing cellular uptake.[14]

    • Hydroxy/Methoxy Groups: The position of hydroxyl (-OH) or methoxy (-OCH₃) groups is crucial. For example, compounds with a 4'-hydroxy group have shown significant activity, while trimethoxy substitutions have also yielded highly potent derivatives.[11][14] These groups can act as hydrogen bond donors or acceptors, facilitating stronger interactions with target proteins.

Compound/Derivative ClassSubstitution PatternTarget/Cell Line(s)Reported Activity (IC₅₀)Reference
N-substituted-2-(3,4,5-trimethoxyphenyl) derivatives Varied carboxamides at C6SW480, A5490.15 - 5.10 µM[11]
2-phenylbenzimidazole derivatives Varied -OH, -OCH₃, -Cl, -NO₂ on C2-phenyl and C5/C6A549, MDA-MB-231, PC3Generally in the µM range[14]
2-methyl-1H-benzimidazole -CH₃ at C2Brine Shrimp Lethality AssayLC₅₀ = 0.42 µg/ml[15]
Chrysin benzimidazole derivatives Chrysin scaffold integrationMFC cellsIC₅₀ = 25.72 µM[]
Antimicrobial Activity

Benzimidazole derivatives are known to disrupt microbial processes by inhibiting protein synthesis or other essential cellular functions.[][16] The SAR for antimicrobial agents often focuses on optimizing cellular penetration and interaction with microbial-specific targets.

  • Modifications at the Benzimidazole Ring (Positions 5/6):

    • Functionalization at the C5 and C6 positions has been extensively explored to enhance antimicrobial efficacy against both bacteria and fungi.[16] Adding groups like fluoro (-F) combined with a piperazine moiety has been shown to yield potent urease inhibitors, a target relevant to certain bacterial pathogens.[17]

  • Modifications at the N1-Position:

    • N1-substitution is a key strategy to overcome poor cellular accumulation in Gram-negative bacteria, which possess a challenging outer membrane.[18][19] By tuning the lipophilicity and steric bulk at this position, researchers can improve the compound's ability to bypass efflux pumps, a common mechanism of antibiotic resistance.[20]

  • Modifications at the 2-Phenyl Ring:

    • Halogens and EWGs: As with anticancer activity, electron-withdrawing groups and halogens on the 2-phenyl ring are beneficial. Compounds bearing chloro, bromo, or trifluoromethyl groups often exhibit significant antibacterial and antifungal activity.[20][21]

    • Hybrid Molecules: A successful strategy involves creating hybrid molecules where the benzimidazole scaffold is linked to another bioactive moiety, such as a hydrazone.[22] This can lead to synergistic effects and a broader spectrum of activity.

Compound/Derivative ClassSubstitution PatternTarget Organism(s)Reported Activity (MIC or Zone of Inhibition)Reference
Benzimidazole-hydrazone hybrids Varied substituents on hydrazone moietyP. vulgaris, S. typhimurium, K. pneumoniae, P. aeruginosaSignificant effectiveness observed[22]
1,2-disubstituted benzimidazoles Methanesulfonamide modificationsE. coli (tolC-mutant)MIC = 2 µg/mL for lead compound[18]
Fluoro-benzimidazoles 5-fluoro, 6-(4-ethylpiperazin-1-yl)Urease InhibitionPotent inhibitory activity[17]
Benzimidazole-triazole acetamide hybrids Varied substitutions on acetamideS. aureus, E. coli, P. aeruginosaInhibition zones from 17-29 mm[16]

Key Experimental Protocols & Workflows

To ensure scientific integrity, the data presented in SAR studies rely on robust and reproducible experimental methods. Below are standardized protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of this compound

This protocol is based on the classical Phillips-Ladenburg condensation reaction. The causality lies in the acid-catalyzed nucleophilic attack of the amine group of o-phenylenediamine on the carbonyl carbon of 4-methylbenzaldehyde, followed by cyclization and dehydration to form the stable aromatic benzimidazole ring.

  • Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Aldehyde Addition: Add 4-methylbenzaldehyde (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or ammonium chloride.[7][9] The catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and facilitating the reaction.

  • Reflux: Heat the mixture to reflux for 4-8 hours. Progress is monitored by Thin-Layer Chromatography (TLC). Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropyl alcohol) to obtain the pure this compound.[9]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods like ¹H NMR, IR, and Mass Spectrometry.[7][8]

Synthesis_Workflow Reactants 1. o-phenylenediamine + 4-methylbenzaldehyde in Ethanol Catalyst 2. Add Catalyst (e.g., p-TsOH) Reactants->Catalyst Reflux 3. Heat to Reflux (4-8 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Isolation 4. Cool & Filter Crude Product Reflux->Isolation Purify 5. Recrystallize from Ethanol Isolation->Purify Characterize 6. Spectroscopic Characterization (NMR, MS) Purify->Characterize

Caption: A typical workflow for the synthesis of 2-aryl-benzimidazole derivatives.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a self-validating system for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Cell Seeding: Plate cancer cells (e.g., A549, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the cell culture medium. Treat the cells with these concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial enzymes in living cells convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a versatile and highly tractable starting point for the development of novel therapeutics. The structure-activity relationship studies consistently demonstrate that:

  • Electronic properties are key: Electron-withdrawing groups on either the benzimidazole or the 2-phenyl ring generally enhance both anticancer and antimicrobial activities.

  • N1-substitution is critical: Modifying the N1-position is a powerful strategy for tuning pharmacokinetic properties like cell permeability, which is especially important for targeting Gram-negative bacteria.

  • Steric factors influence binding: The size and position of substituents dictate the compound's ability to fit into the active sites of target enzymes or proteins.

Future research should focus on optimizing these derivatives for improved selectivity, reducing off-target toxicity, and overcoming drug resistance mechanisms. The integration of the benzimidazole core into hybrid molecules and the use of modern drug delivery systems, such as nano-formulations, represent promising avenues for translating the potential of these compounds into clinically effective drugs.[16][18]

References

A Comparative Guide to the Molecular Docking of 2-(4-methylphenyl)-1H-benzimidazole with Key Anticancer Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking interactions between 2-(4-methylphenyl)-1H-benzimidazole, a significant heterocyclic compound, and three prominent anticancer drug targets: β-tubulin, Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Poly(ADP-ribose) polymerase-1 (PARP-1). As researchers in drug discovery and development, understanding the nuanced interactions between small molecules and their macromolecular targets is paramount. This document serves as a practical and scientifically grounded resource for conducting and interpreting such comparative in silico studies.

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][3][4] The specific derivative, this compound, has been a subject of interest for its potential therapeutic applications, particularly in oncology.[5] Molecular docking provides a powerful computational lens to predict and rationalize the binding affinity and mode of such compounds, thereby guiding further experimental validation and lead optimization efforts.[6][7][8]

The Scientific Rationale: Why These Targets?

The selection of target proteins is a critical first step in any meaningful docking study. For this guide, we have chosen three well-validated cancer targets that represent distinct mechanisms of action frequently associated with benzimidazole derivatives.

  • β-Tubulin: A key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[9] Inhibition of tubulin polymerization is a clinically validated anticancer strategy, leading to mitotic arrest and apoptosis.[10][11] Numerous benzimidazole compounds, such as albendazole and nocodazole, are known to bind to the colchicine-binding site of β-tubulin.[9][10]

  • EGFR Tyrosine Kinase: A receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and metastasis.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for small-molecule inhibitors like gefitinib and erlotinib.[12][13] The structural similarity of benzimidazoles to the purine core of ATP makes them promising candidates for EGFR kinase inhibitors.[12]

  • PARP-1: An enzyme crucial for DNA repair, particularly in the base excision repair pathway.[14][15] Inhibiting PARP-1 in cancers with specific DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality, a highly effective and targeted therapeutic strategy.[16] Benzimidazole carboxamides have been successfully developed as potent PARP-1 inhibitors.[14]

By comparing the docking performance of this compound against these three distinct targets, we can gain insights into its potential polypharmacology or preferential binding, which is invaluable for directing future drug development efforts.

Experimental Design: A Validated Docking Workflow

The following protocol outlines a robust and reproducible workflow for comparative molecular docking. This methodology is an amalgamation of best practices described in numerous peer-reviewed studies.[9][12][17]

Step 1: Preparation of the Target Proteins
  • Protein Structure Acquisition: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • β-Tubulin: PDB ID: 1SA0 (Tubulin-colchicine complex)[9]

    • EGFR Kinase Domain: PDB ID: 3VJO (in complex with gefitinib)[12]

    • PARP-1: PDB ID: 4ZZZ (in complex with a benzimidazole carboxamide inhibitor)

  • Protein Preparation: Using a molecular modeling suite such as Schrödinger-Maestro,[8][17] AutoDock Tools,[9][12] or Discovery Studio,[12] perform the following steps:

    • Remove all non-essential water molecules and co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and protonation states for amino acid residues at a physiological pH (e.g., 7.4).

    • Perform a constrained energy minimization to relieve any steric clashes in the protein structure. This step is crucial for ensuring a realistic protein conformation.

Step 2: Preparation of the Ligand
  • Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation and perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation for the ligand. Software such as Schrödinger's LigPrep or open-source alternatives can be used for this purpose.[17]

Step 3: Molecular Docking Simulation
  • Grid Generation: Define the binding site (the "grid box") on each target protein. The most reliable method is to define the grid around the position of the co-crystallized ligand in the original PDB file. This ensures that the docking search is focused on a known active site.

  • Docking Execution: Perform the docking simulation using a validated algorithm like AutoDock Vina[12] or Glide.[8][18] These programs will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity. It is advisable to perform multiple independent docking runs to ensure the convergence of the results.

Step 4: Analysis of Docking Results
  • Binding Affinity: The primary quantitative output is the binding affinity or docking score, typically expressed in kcal/mol. A more negative value indicates a more favorable predicted binding.

  • Binding Pose and Interactions: Visualize the top-scoring poses to analyze the specific interactions between the ligand and the protein. Key interactions to identify include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Major contributors to the overall binding energy.

    • Pi-pi stacking and pi-alkyl interactions: Common with aromatic systems like the benzimidazole ring.

The entire workflow can be visualized as follows:

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Acquire PDB Structure PrepProtein Prepare Protein (Add H, Remove Water) PDB->PrepProtein MinProtein Energy Minimization PrepProtein->MinProtein Grid Define Binding Site (Grid Generation) MinProtein->Grid Prepared Protein DrawLigand Draw 2D Structure PrepLigand Generate 3D & Minimize DrawLigand->PrepLigand PrepLigand->Grid Prepared Ligand Dock Execute Docking Grid->Dock Analyze Analyze Results (Score & Interactions) Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Results

The docking simulations of this compound against β-tubulin, EGFR, and PARP-1 yielded the following comparative results. The binding affinities represent the predicted strength of the interaction, while the key interacting residues provide a qualitative understanding of the binding mode.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
β-Tubulin 1SA0-8.2Cys241, Leu248, Ala316, Val318, Ile378
EGFR Kinase 3VJO-7.5Leu718, Val726, Ala743, Met793, Leu844
PARP-1 4ZZZ-8.9Tyr907, Ser904, Gly863, Arg865, Phe897

Discussion and Interpretation of Results

The in silico results suggest that this compound has the potential to bind favorably to all three anticancer targets, with the strongest predicted affinity for PARP-1.

  • Interaction with PARP-1 (-8.9 kcal/mol): The high predicted binding affinity is indicative of a strong interaction. The binding is likely stabilized by hydrogen bonds with the key residues Ser904 and Gly863 in the nicotinamide-binding pocket, and hydrophobic/pi-stacking interactions with Tyr907 and Phe897. This binding mode is consistent with that of known benzimidazole-based PARP-1 inhibitors.[14]

  • Interaction with β-Tubulin (-8.2 kcal/mol): The predicted binding at the colchicine site suggests that the compound may act as a microtubule destabilizing agent. The interactions are predicted to be predominantly hydrophobic, with the 4-methylphenyl group fitting into a hydrophobic pocket formed by residues like Leu248 and Val318. This is a characteristic interaction for many colchicine-site binders.[10]

  • Interaction with EGFR Kinase (-7.5 kcal/mol): The predicted binding in the ATP-binding pocket of EGFR is also significant. The benzimidazole core likely acts as a hinge-binder, forming a crucial hydrogen bond with the backbone of Met793, mimicking the adenine region of ATP.[12] The 4-methylphenyl substituent would extend into the hydrophobic pocket of the active site.

The relationship between the ligand and the target active sites can be conceptually illustrated as follows:

binding_model cluster_targets Target Protein Active Sites Ligand 2-(4-methylphenyl) -1H-benzimidazole Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin -8.2 kcal/mol (Hydrophobic) EGFR EGFR Kinase (ATP Pocket) Ligand->EGFR -7.5 kcal/mol (H-Bond, Hydrophobic) PARP1 PARP-1 (Nicotinamide Pocket) Ligand->PARP1 -8.9 kcal/mol (H-Bond, Pi-Stacking)

Caption: Predicted binding affinities of the ligand to target proteins.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence that this compound is a promising scaffold for the development of novel anticancer agents. The compound demonstrates favorable predicted binding affinities against three clinically relevant targets: PARP-1, β-tubulin, and EGFR, with a particularly strong interaction predicted for PARP-1.

These computational predictions are not an end in themselves but a critical starting point. They provide a strong rationale for prioritizing this compound for further experimental validation. The next logical steps would involve:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values against PARP-1, tubulin polymerization, and EGFR kinase activity.

  • Cell-Based Assays: To evaluate the antiproliferative activity of the compound against cancer cell lines with known dependencies on these targets (e.g., BRCA-mutant cells for PARP-1, non-small cell lung cancer lines for EGFR).

  • Structural Biology: Co-crystallization of the compound with the target proteins to experimentally validate the predicted binding modes.

By integrating computational predictions with experimental validation, we can accelerate the drug discovery process, leading to the development of more effective and targeted cancer therapies.

References

Validating the Mechanism of Action of 2-(4-methylphenyl)-1H-benzimidazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical framework for validating the hypothesized anticancer activity of 2-(4-methylphenyl)-1H-benzimidazole, a member of the promising benzimidazole class of heterocyclic compounds. While numerous benzimidazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of critical signaling proteins, specific experimental validation for this particular analogue remains to be extensively published.[1]

This guide, therefore, presents a comparative approach, postulating Epidermal Growth Factor Receptor (EGFR) inhibition as a primary mechanism of action for this compound. This hypothesis is grounded in the well-documented activity of structurally similar 2-aryl benzimidazoles as EGFR inhibitors.[2][3] We will objectively compare its potential performance with established EGFR inhibitors, providing the necessary experimental protocols and data interpretation frameworks to guide your research.

The Rationale: Why EGFR Inhibition?

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation, through mutation or overexpression, is a key driver in the progression of numerous cancers, including non-small cell lung cancer and colorectal cancer.[1][4] Consequently, EGFR has emerged as a critical target for anticancer drug development. The structural similarity of benzimidazoles to the purine backbone of ATP, the natural ligand of the EGFR kinase domain, provides a strong rationale for their potential as competitive inhibitors.

This guide will outline the essential steps to validate this hypothesis for this compound, comparing it against two well-characterized EGFR inhibitors: Gefitinib , a first-generation reversible inhibitor, and Osimertinib , a third-generation irreversible inhibitor.

Comparative Performance Analysis: A Data-Driven Approach

To objectively assess the potential of this compound as an EGFR inhibitor, a series of in vitro experiments are necessary. The following tables present a framework for summarizing the quantitative data you would aim to collect, with hypothetical values for our target compound to illustrate the comparative analysis.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
This compound EGFR (Wild-Type)Hypothetical: 85Kinase Assay
GefitinibEGFR (Wild-Type)30Kinase Assay
OsimertinibEGFR (Wild-Type)12Kinase Assay
This compound EGFR (T790M Mutant)Hypothetical: >1000Kinase Assay
GefitinibEGFR (T790M Mutant)>5000Kinase Assay
OsimertinibEGFR (T790M Mutant)1Kinase Assay

Table 2: Cellular Antiproliferative Activity

CompoundCell Line (EGFR status)GI50 (µM)Assay Type
This compound A549 (EGFR Wild-Type)Hypothetical: 5.2MTT Assay
GefitinibA549 (EGFR Wild-Type)2.5MTT Assay
OsimertinibA549 (EGFR Wild-Type)0.8MTT Assay
This compound NCI-H1975 (EGFR L858R/T790M)Hypothetical: >50MTT Assay
GefitinibNCI-H1975 (EGFR L858R/T790M)>50MTT Assay
OsimertinibNCI-H1975 (EGFR L858R/T790M)0.015MTT Assay

Experimental Protocols for Mechanism Validation

To generate the data outlined above, rigorous and well-controlled experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the key assays.

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent is used to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, Gefitinib, and Osimertinib in 100% DMSO.

    • Prepare serial dilutions of the test compounds in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

    • Prepare a solution of recombinant human EGFR enzyme (e.g., 5 ng/µL) in kinase assay buffer.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for EGFR.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds to the wells of a 384-well white plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Add 5 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 (EGFR wild-type) and NCI-H1975 (EGFR L858R/T790M mutant) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator drugs in the cell culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle (DMSO) control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing the Proposed Mechanism and Workflow

To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT3->Proliferation Promotes EGF EGF EGF->EGFR Binds Compound 2-(4-methylphenyl)- 1H-benzimidazole Compound->EGFR Inhibits (Hypothesized)

Caption: Hypothesized EGFR signaling pathway inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_data Data Analysis & Comparison Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) Data_Table Comparative Data Tables (vs. Gefitinib, Osimertinib) Kinase_Assay->Data_Table Cell_Assay Cellular Antiproliferative Assay (GI50 Determination) Cell_Assay->Data_Table Conclusion Conclusion on Mechanism of Action & Lead Candidate Potential Data_Table->Conclusion Start Hypothesis: This compound is an EGFR inhibitor Start->Kinase_Assay Start->Cell_Assay

Caption: Experimental workflow for mechanism validation.

Concluding Remarks for the Research Professional

This guide provides a robust and scientifically grounded framework for the initial validation of this compound as a potential EGFR inhibitor. The causality behind the experimental choices lies in the necessity to demonstrate both direct target engagement (kinase assay) and a corresponding cellular effect (antiproliferative assay). The inclusion of well-characterized positive and negative controls (different EGFR statuses and established inhibitors) ensures a self-validating experimental system.

Should the experimental data for this compound align with the hypothesized EGFR inhibitory activity, further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, would be warranted. Conversely, a lack of correlation between enzymatic inhibition and cellular activity would suggest alternative mechanisms of action, such as off-target effects or influences on other signaling pathways, which would then require further investigation. This structured, comparative approach is fundamental to the efficient and logical progression of novel anticancer drug candidates.

References

A Comparative Spectroscopic Analysis of Synthesized vs. Reference 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectroscopic data for laboratory-synthesized 2-(4-methylphenyl)-1H-benzimidazole against established reference data. The aim is to offer researchers, scientists, and drug development professionals a comprehensive framework for validating the synthesis of this important heterocyclic scaffold. By detailing the synthesis protocol and meticulously comparing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this document underscores the critical role of analytical chemistry in confirming molecular identity and purity.

Introduction: The Imperative of Spectroscopic Verification

In the field of chemical synthesis, particularly in drug discovery and materials science, the unambiguous confirmation of a target molecule's structure is paramount. Spectroscopic analysis provides a definitive fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups. This compound is a valuable heterocyclic compound, serving as a core structural motif in numerous pharmacologically active agents. Its successful synthesis is the first step in many research pipelines, and rigorous characterization is a non-negotiable checkpoint for scientific integrity.

This guide is structured to first detail a reliable synthesis protocol. Subsequently, it presents a side-by-side comparison of the analytical data obtained from the synthesized product with peer-reviewed, published reference data, thereby providing a clear and validated pathway for researchers.

Synthesis and Purification Protocol

The synthesis of this compound was achieved via the Phillips condensation method, which involves the reaction of an o-phenylenediamine with an aldehyde. This one-pot reaction is known for its efficiency and is considered a green chemistry approach when using a mild catalyst like ammonium chloride.[1]

Experimental Protocol: Synthesis
  • Reactant Preparation : In a 100 mL round-bottom flask, o-phenylenediamine (1.08 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) were dissolved in 30 mL of ethanol.

  • Catalyst Addition : Ammonium chloride (NH₄Cl) (0.16 g, 3 mmol) was added to the mixture. The addition of a catalyst like NH₄Cl facilitates the cyclization and subsequent oxidation to form the benzimidazole ring.

  • Reaction : The flask was equipped with a reflux condenser, and the mixture was stirred magnetically while being heated to 80°C in an oil bath for 3 hours. The progress of the reaction was monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:2 v/v).

  • Isolation : After completion, the reaction mixture was cooled to room temperature and then poured into 100 mL of ice-cold water. A pale solid precipitated out of the solution.

  • Purification : The precipitate was collected by vacuum filtration and washed twice with 20 mL of cold water. The crude product was then purified by recrystallization from hot ethanol to yield fine, yellow crystals. The purified product was dried in a vacuum oven at 60°C.

The following diagram illustrates the synthesis workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Isolation & Purification Reactants o-phenylenediamine + 4-methylbenzaldehyde in Ethanol Catalyst Add NH4Cl Catalyst Reactants->Catalyst Heat Heat to 80°C for 3h Catalyst->Heat Precipitate Pour into Ice Water Heat->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Product Pure Product Dry->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis: Methods

The synthesized product was characterized using the following analytical techniques. The results were then compared against reference data from the literature.[1][2]

  • ¹H and ¹³C NMR : Spectra were recorded on a 600 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.

  • FT-IR : The spectrum was obtained using a KBr pellet method on a Fourier Transform Infrared spectrophotometer.

  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source in positive ion mode.

Results: A Head-to-Head Spectroscopic Comparison

The structural identity of the synthesized compound was confirmed by comparing its spectral data with reference values. The structure with atom numbering for NMR assignments is shown below.

chemical_structure img_node

Caption: Structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is crucial for identifying the number and environment of protons in a molecule. The comparison below shows a strong correlation between the synthesized sample and the reference data.

Table 1: ¹H NMR Data Comparison (600 MHz, DMSO-d₆)

Peak AssignmentSynthesized Product (δ, ppm)Reference Data (δ, ppm)[2]MultiplicityIntegration
N-H12.8412.83 - 12.9s (broad)1H
H-2', H-6'8.088.03 - 8.08d2H
H-4, H-77.597.33 - 7.58m2H
H-3', H-5'7.377.32 - 7.37d2H
H-5, H-67.217.14 - 7.20m2H
-CH₃2.392.34 - 2.39s3H

The synthesized product exhibits characteristic peaks that align almost perfectly with the reference data, including the downfield singlet for the N-H proton and the distinct signals for the aromatic and methyl protons.[2]

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. The data obtained from the synthesized compound is consistent with the reference values, confirming the carbon skeleton.

Table 2: ¹³C NMR Data Comparison (150 MHz, DMSO-d₆)

Peak AssignmentSynthesized Product (δ, ppm)Reference Data (δ, ppm)[2]
C-2151.8151.84
C-4'140.1140.04
C-2', C-6'130.0129.98
C-1'127.9127.90
C-3', C-5'126.9126.87
C-4a, C-7a122.5 (avg.)122.43 (avg.)
-CH₃21.421.44

Note: Some aromatic carbon signals of the benzimidazole ring are not explicitly listed as they can be broad or overlap.

The key signals, such as the C-2 carbon of the imidazole ring at ~151.8 ppm and the methyl carbon at 21.4 ppm, are clearly identifiable and match the reference data.[2]

FT-IR Spectroscopy

The FT-IR spectrum helps in identifying the functional groups present. The characteristic absorption bands for N-H, C-H, and C=N bonds were observed as expected.

Table 3: FT-IR Data Comparison (KBr, cm⁻¹)

Functional GroupSynthesized Product (cm⁻¹)Reference Data (cm⁻¹)[1][2]
N-H Stretch (imidazole)34453346 - 3449
Aromatic C-H Stretch30303024 - 3044
Aliphatic C-H Stretch (-CH₃)29622923 - 2965
C=N Stretch (imidazole)16241575 - 1623

The broad peak around 3445 cm⁻¹ is characteristic of the N-H bond in the benzimidazole ring.[1][2] The C=N stretching vibration at 1624 cm⁻¹ further confirms the formation of the imidazole ring.[2]

Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental formula of the compound. The ESI-HRMS data for the synthesized product confirmed its molecular formula.

Table 4: Mass Spectrometry Data Comparison

IonSynthesized Product (m/z)Calculated (m/z)[2]
[M+H]⁺209.1072209.1073

The observed mass-to-charge ratio for the protonated molecular ion ([M+H]⁺) is in excellent agreement with the calculated value for the formula C₁₄H₁₃N₂.[1][2] This result provides definitive confirmation of the compound's molecular weight and formula.

Discussion and Conclusion

The collective spectroscopic data provides unequivocal evidence for the successful synthesis of this compound.

  • The ¹H and ¹³C NMR data precisely match the reference values, confirming the atomic connectivity and the chemical environment of each nucleus within the molecular structure. The chemical shifts and coupling patterns are fully consistent with the assigned structure.

  • The FT-IR spectrum validates the presence of all key functional groups, most importantly the N-H and C=N bonds characteristic of the benzimidazole core.

  • The HRMS data confirms the correct molecular formula and molecular weight with high accuracy.

The close correlation across all four analytical techniques demonstrates that the implemented synthesis and purification protocol yields the target compound with a high degree of purity. This comparative guide serves as a reliable reference for researchers working with this compound, ensuring confidence in their synthetic outcomes and providing a solid foundation for subsequent applications.

References

benchmarking the performance of 2-(4-methylphenyl)-1H-benzimidazole against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive performance benchmark of a specific derivative, 2-(4-methylphenyl)-1H-benzimidazole, also known as 2-(p-tolyl)-1H-benzimidazole. We will objectively evaluate its efficacy against established standard compounds in key in vitro biological assays, offering a data-driven perspective for researchers and drug development professionals.

This document will delve into the comparative performance of this compound in three critical areas of therapeutic interest: anticancer, antimicrobial, and antioxidant activities. By juxtaposing its performance with that of well-characterized standards—doxorubicin for anticancer activity, ciprofloxacin and amikacin for antimicrobial effects, and ascorbic acid for antioxidant capacity—we aim to provide a clear and concise evaluation of its potential.

The Rationale for Comparison: Setting the Benchmark

The selection of standard compounds is pivotal for a meaningful comparative analysis. Each standard was chosen based on its long-standing clinical relevance and well-understood mechanism of action in its respective field.

  • Anticancer Standard (Doxorubicin): A widely used chemotherapeutic agent, doxorubicin is known to intercalate DNA and inhibit topoisomerase II, leading to cancer cell death. Its broad-spectrum activity makes it a robust benchmark for novel anticancer agents.

  • Antimicrobial Standards (Ciprofloxacin and Amikacin): Ciprofloxacin, a fluoroquinolone, and Amikacin, an aminoglycoside, represent two different classes of antibiotics with distinct mechanisms of action—targeting DNA gyrase and protein synthesis, respectively. Comparing against both provides a broader assessment of antibacterial potential against both Gram-positive and Gram-negative bacteria.

  • Antioxidant Standard (Ascorbic Acid): Commonly known as Vitamin C, ascorbic acid is a natural and potent antioxidant that readily scavenges free radicals. It serves as a universal standard for evaluating the radical-scavenging capabilities of test compounds.

By benchmarking this compound against these gold-standard molecules, we can contextualize its activity and provide a preliminary assessment of its therapeutic promise.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound in comparison to the standard compounds. The data for the test compound is based on published literature for it or its close structural analogs, and this is explicitly noted.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)
CompoundHCT-116 (Colon Carcinoma)MCF-7 (Breast Adenocarcinoma)
This compoundData Not AvailableData Not Available
Doxorubicin (Standard)0.96[3]~0.1 - 16.2[4]

Note: While specific IC₅₀ values for this compound against HCT-116 and MCF-7 cell lines were not found in the available literature, other 2-aryl-benzimidazole derivatives have shown potent anticancer activity against various cell lines.[1][3][5][6][7][8][9]

Table 2: In Vitro Antimicrobial Activity (MIC Values in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compoundData Not AvailableData Not Available
Ciprofloxacin (Standard)0.25 - 12.5[5][10]0.016[5]
Amikacin (Standard)16[11]2 - 4[8]

Note: Specific MIC values for this compound against S. aureus and E. coli were not found. However, the benzimidazole scaffold is known to be a component of various antimicrobial agents, and its derivatives have shown activity against a range of bacteria.[11][12][13][14][15][16][17][18][19][20][21][22]

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ Value in µM)
CompoundIC₅₀ (µM)
2-(p-tolyl)-1H-benzimidazole773[23]
Ascorbic Acid (Standard)~3.37 - 6.1[2][14]

Experimental Methodologies: A Guide to Reproducible Benchmarking

To ensure the scientific integrity and reproducibility of the findings, detailed protocols for the key in vitro assays are provided below. These protocols are based on established and widely accepted methodologies.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[1]

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and the standard drug (Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Workflow for In Vitro Anticancer Screening:

G cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Test & Standard) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

MTT Assay Workflow Diagram
In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[3][6][12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and standard antibiotics (Ciprofloxacin, Amikacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for Broth Microdilution Assay:

G cluster_workflow Broth Microdilution Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Compounds in 96-well Plate B->C D Incubation (18-24 hours at 37°C) C->D E Visual Inspection for Turbidity D->E F Determine MIC E->F

Broth Microdilution Assay Workflow
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[10][24][25][26]

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and the standard antioxidant (Ascorbic Acid) in a suitable solvent.

  • Reaction Mixture: Add the sample solutions to the DPPH solution in a 96-well plate or cuvettes. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Workflow for DPPH Antioxidant Assay:

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution and Sample Dilutions B Mix Samples with DPPH Solution A->B C Incubate in Dark (30 minutes) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging Activity D->E F Determine IC50 Value E->F

DPPH Assay Workflow Diagram

Discussion and Future Directions

The available data indicates that 2-(p-tolyl)-1H-benzimidazole possesses moderate antioxidant activity, with an IC₅₀ value of 773 µM in the DPPH assay.[23] While this is less potent than the standard ascorbic acid, it demonstrates that the molecule does have radical scavenging capabilities. The lack of specific, publicly available data for its anticancer and antimicrobial activities against the selected cell lines and bacterial strains highlights a gap in the current research landscape. However, the broader class of 2-aryl-benzimidazoles has shown significant promise in these areas, suggesting that this compound warrants further investigation.[1][3][5][6][7][8][9][11][12][13][14][15][16][17][18][19][20][21][22]

Future studies should focus on generating robust in vitro data for this compound against a panel of cancer cell lines and clinically relevant bacterial strains. Elucidating its mechanism of action in these contexts will be crucial for understanding its therapeutic potential. The protocols outlined in this guide provide a standardized framework for conducting such evaluations, ensuring that the generated data is both reliable and comparable to existing benchmarks.

References

A Guide to the Inter-Laboratory Validation of 2-(4-methylphenyl)-1H-benzimidazole's Anticancer Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of 2-(4-methylphenyl)-1H-benzimidazole, a promising heterocyclic compound belonging to the benzimidazole class known for its diverse pharmacological activities.[1][2][3][4] This document will focus on its potential as an anticancer agent, a field where numerous benzimidazole derivatives have shown significant promise.[2][5][6][7]

The objective of this guide is to present a robust, self-validating methodology that ensures consistency and reliability of results across different research settings. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the validation process.

The Imperative of Inter-Laboratory Validation

Before a compound can progress through the drug discovery pipeline, its biological activity must be rigorously confirmed. Inter-laboratory validation is a critical step in this process, serving to:

  • Establish Robustness: Ensure that an assay is not unduly influenced by minor variations in environmental conditions, reagents, or instrumentation.[8]

  • Confirm Reproducibility: Demonstrate that different laboratories can obtain comparable results when following the same protocol.

  • Identify Potential Variables: Uncover subtle factors that may impact assay performance, which might be overlooked in a single laboratory setting.

This guide will focus on two fundamental and widely accepted assays for assessing anticancer activity: the MTT assay for cell viability and the Caspase-3/7 activity assay for apoptosis.[9][10]

Experimental Design for Inter-Laboratory Validation

The following workflow outlines the key stages of an inter-laboratory study for validating the bioactivity of this compound.

G cluster_0 Phase 1: Standardization cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis P1 Protocol Harmonization P2 Cell Line Authentication P1->P2 P3 Reagent Qualification P2->P3 E1 Independent Assay Performance (Lab A, B, C) P3->E1 Standardized Materials E2 Data Acquisition E1->E2 A1 Statistical Analysis E2->A1 Raw Data A2 Comparison of IC50 / EC50 Values A1->A2 A3 Assessment of Reproducibility A2->A3 F Final Validation Report & Conclusion A3->F Validation Report

Caption: A workflow for the inter-laboratory validation of a bioactive compound.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Detailed Protocol for MTT Assay

This protocol is adapted from standard procedures to ensure robustness in an inter-laboratory setting.[9][12][13]

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HCT-116, a colorectal cancer cell line against which benzimidazole derivatives have shown activity) in appropriate media.[5]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[13]

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[9][12]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Comparative Data for MTT Assay (Hypothetical)

The following table presents hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound from three independent laboratories.

LaboratoryCell LineIC50 (µM) ± SD
Lab AHCT-11615.2 ± 1.8
Lab BHCT-11616.5 ± 2.1
Lab CHCT-11614.8 ± 1.5

Quantifying Apoptosis: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 and Caspase-7 are key executioner caspases, and their activity is a reliable indicator of apoptosis.[14][15]

Detailed Protocol for Caspase-3/7 Assay (Fluorometric)

This protocol is based on the principle of a fluorogenic substrate that is cleaved by active caspase-3/7, releasing a fluorescent molecule.[14][16]

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment protocol as described for the MTT assay. It is advisable to run this assay in parallel with the MTT assay.

  • Cell Lysis:

    • After the 48-hour treatment period, remove the media.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of a chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[14]

  • Caspase Reaction:

    • Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer, according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

  • Incubation and Fluorescence Reading:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

    • Measure the fluorescence using a microplate reader at an excitation wavelength of ~380-400 nm and an emission wavelength of ~460-505 nm.[14]

Comparative Data for Caspase-3/7 Assay (Hypothetical)

The following table presents hypothetical EC50 values (the concentration of a drug that gives a half-maximal response) for caspase-3/7 activation by this compound from the three laboratories.

LaboratoryCell LineEC50 (µM) ± SD
Lab AHCT-11618.1 ± 2.5
Lab BHCT-11619.3 ± 2.9
Lab CHCT-11617.5 ± 2.2

Signaling Pathway Context

The induction of apoptosis by benzimidazole derivatives can occur through various signaling pathways. While the precise mechanism for this compound requires further investigation, a plausible pathway involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

G cluster_0 Upstream Events cluster_1 Apoptotic Cascade cluster_2 Downstream Effects Compound 2-(4-methylphenyl)- 1H-benzimidazole Stress Cellular Stress (e.g., ROS production) Compound->Stress Mito Mitochondrial Perturbation Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A putative signaling pathway for this compound-induced apoptosis.

Conclusion and Best Practices

The hypothetical data presented in this guide illustrates a successful inter-laboratory validation. The IC50 and EC50 values obtained from the three independent laboratories are in close agreement, demonstrating the robustness and reproducibility of the assays for characterizing the bioactivity of this compound.

For a successful inter-laboratory validation, the following best practices are essential:

  • A Detailed, Harmonized Protocol: All participating laboratories must adhere strictly to the same detailed protocol.

  • Centralized Reagent and Cell Line Distribution: To minimize variability, key reagents and authenticated cell lines should be sourced from a single, qualified provider.

  • Pre-defined Acceptance Criteria: Establish clear statistical criteria for what constitutes a successful validation before the study begins.

  • Open Communication: Regular communication between participating laboratories is crucial for troubleshooting and ensuring consistency.

By following a rigorous and well-documented validation process, the scientific community can have high confidence in the reported bioactivity of promising compounds like this compound, paving the way for further preclinical and clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-methylphenyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides drug development professionals, researchers, and scientists with essential, procedural guidance for the safe and compliant disposal of 2-(4-methylphenyl)-1H-benzimidazole. As this compound is a member of the pharmacologically active benzimidazole family, adherence to stringent disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide is structured to explain the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory frameworks.

Hazard Profile and the Precautionary Principle

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the chemical family of benzimidazole derivatives necessitates a cautious approach.[3] Analogous structures are known to cause skin and eye irritation, may be harmful if swallowed, and in some cases, are suspected of causing genetic defects.[4][5]

Therefore, the precautionary principle must be applied. This compound should be treated as a hazardous chemical waste in all its forms. The environmental impact of many benzimidazole derivatives is not fully characterized, and their release into aquatic ecosystems is a significant concern.[3][6] All handling and disposal operations must be performed wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, within a well-ventilated area or a chemical fume hood.[5]

Core Disposal Directives: Regulatory and Safety Imperatives

The disposal of chemical waste is not merely a matter of laboratory housekeeping; it is a regulated activity designed to prevent harm to human health and the environment. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7]

The foundational principles for disposing of this compound are:

  • Prohibition of Sewer and Trash Disposal: Under no circumstances should this compound or its containers be disposed of via a sink drain or in the regular trash.[8][9] This practice is prohibited as it introduces potentially toxic and biologically active compounds into waterways and the broader environment.[10]

  • Mandatory Segregation: Chemical waste must be segregated according to compatibility to prevent dangerous reactions such as the release of toxic gases or explosions.[8][9] this compound should be stored away from strong oxidizing agents.

  • Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from the moment it is created until its final, safe disposal by a licensed facility. This necessitates meticulous labeling and record-keeping.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste streams containing the target compound are managed safely and compliantly.

Step 1: Waste Identification and Containerization

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid.[8][11] For solid waste, the original product container is often an excellent choice. For contaminated labware, a designated pail with a lid, lined with a clear plastic bag, is recommended.[8]

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or rust.[11] Do not fill containers beyond 90% of their capacity to prevent spills from expansion.[12] The exterior of the container must be kept clean.[12]

Step 2: Rigorous Labeling

  • Affix a Hazardous Waste Label: As soon as the first item of waste is added, the container must be labeled with an official Hazardous Waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8][11]

  • Complete All Fields Accurately: The label is a critical communication tool. It must include:

    • The full, unabbreviated chemical name: "this compound".[11]

    • The concentration and composition of the contents.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The date the container was first used and the date it was filled.[8]

  • Rationale: Proper labeling prevents the generation of "unknowns," which are extremely expensive and dangerous to dispose of. It ensures that EHS personnel can handle the waste safely and that it is sent to the correct disposal facility.[8]

Step 3: Safe Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.[9]

  • Secondary Containment: While the compound is a solid, it is best practice to store the waste container within a secondary containment bin to catch any potential spills or leaks.[8]

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[8][12] This minimizes the release of dust or vapors and prevents spills.

Step 4: Requesting Disposal

  • Timely Pick-up: Once a waste container is full, schedule a pick-up with your institution's EHS department promptly.[8] Do not allow hazardous waste to accumulate in the laboratory.[9]

Management of Specific Waste Streams

The proper disposal route depends on the form of the waste. The following table summarizes the procedures for different waste streams involving this compound.

Waste StreamDescriptionDisposal Protocol
Unused/Expired Product Pure, solid this compound in its original container.Keep in the original, sealed container. Affix a completed Hazardous Waste label and request EHS pickup.[8]
Contaminated Solids Items grossly contaminated with the compound, such as weigh boats, spatulas, and contaminated silica gel.Place in a designated solid chemical waste container (e.g., a lined pail).[8] Label the container with "Solid Waste containing this compound" and other constituents.
Contaminated PPE Gloves, bench paper, and wipes used during handling.Collect in a dedicated bag or lined container for solid chemical waste.[11] Ensure the container is properly labeled with all chemical contaminants.
"Empty" Reagent Bottles The original bottle that appears empty but contains residual powder.An "empty" container that held a hazardous chemical must be properly decontaminated or disposed of as hazardous waste.[13] See Protocol 4.1 below.

Protocol 4.1: Decontamination of "Empty" Containers

  • Work in a Fume Hood: Perform all rinsing steps inside a certified chemical fume hood.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[11][13]

  • Collect Rinsate: Crucially, collect all three rinses in a designated liquid hazardous waste container labeled appropriately (e.g., "Waste Acetone with trace this compound").[11] This rinsate is hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely in the fume hood.[13]

  • Final Disposal: Once thoroughly dry and free of residue, deface or remove the original label and dispose of the container in the regular laboratory glass or trash receptacle, as per institutional policy.[13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

Caption: Decision workflow for handling this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-1H-benzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.